4'-Methylsulfanyl-biphenyl-4-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-methylsulfanylphenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12OS/c1-16-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQQOUGEPPIVBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362752 | |
| Record name | 4'-(Methylsulfanyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221018-02-6 | |
| Record name | 4′-(Methylthio)[1,1′-biphenyl]-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=221018-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-(Methylsulfanyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 221018-02-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4'-Methylsulfanyl-biphenyl-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Methylsulfanyl-biphenyl-4-carbaldehyde is a biphenyl derivative of significant interest in medicinal chemistry and materials science. Its structure, featuring a reactive aldehyde group and a methylsulfanyl moiety, makes it a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents and functional materials.[1] The biphenyl scaffold is a privileged structure in drug discovery, and the sulfur-containing group can influence the compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of a robust synthetic route to this compound and details its full characterization.
Synthesis of this compound via Suzuki-Miyaura Coupling
The most efficient and widely adopted method for the synthesis of unsymmetrical biphenyls is the Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.[2] For the synthesis of this compound, this involves the coupling of (4-(methylthio)phenyl)boronic acid with 4-bromobenzaldehyde.
The general scheme for this Suzuki-Miyaura coupling reaction is as follows:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Causality Behind Experimental Choices
-
Catalyst: A palladium(0) species is the active catalyst. Palladium(II) acetate is a common and effective precatalyst that is reduced in situ to palladium(0). Triphenylphosphine is used as a ligand to stabilize the palladium catalyst and facilitate the reaction.[4]
-
Base: A base is crucial for the transmetalation step of the catalytic cycle. Sodium carbonate is a mild and effective base for this purpose.[4]
-
Solvent System: A mixture of an organic solvent (like toluene or 1-propanol) and an aqueous solution of the base is typically used to dissolve both the organic reactants and the inorganic base.[3][4]
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (4-(methylthio)phenyl)boronic acid (1.2 equivalents), 4-bromobenzaldehyde (1.0 equivalent), and sodium carbonate (2.0 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas, such as nitrogen or argon. This is repeated three times to ensure an oxygen-free environment, which is crucial as the palladium(0) catalyst can be sensitive to oxygen.
-
Addition of Catalyst and Solvents: To the flask, add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.04 equivalents). Then, add a degassed mixture of toluene and water (e.g., a 4:1 ratio).
-
Reaction: Heat the reaction mixture to reflux (typically around 90-100 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).[3]
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a solid.[4]
Caption: Experimental workflow for the synthesis of this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the structural elucidation of organic molecules.
Physical Properties
| Property | Value |
| Molecular Formula | C14H12OS[5] |
| Molecular Weight | 228.31 g/mol [5] |
| Appearance | Off-white to yellow solid |
| Melting Point | Expected to be similar to related biphenyl aldehydes (e.g., 4-biphenylcarboxaldehyde melts at 58-59 °C)[4] |
Spectroscopic Data
1H Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the methylsulfanyl protons.
-
Aldehyde Proton (CHO): A singlet around δ 10.0 ppm.
-
Aromatic Protons: A series of doublets and triplets in the range of δ 7.2-8.0 ppm, corresponding to the protons on the two phenyl rings.
-
Methylsulfanyl Protons (S-CH3): A singlet around δ 2.5 ppm.
13C Nuclear Magnetic Resonance (NMR) Spectroscopy
The 13C NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Aldehyde Carbonyl Carbon (C=O): A signal around δ 192 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 125-150 ppm).
-
Methylsulfanyl Carbon (S-CH3): A signal in the aliphatic region, typically around δ 15 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
C=O Stretch (Aldehyde): A strong absorption band around 1700 cm-1.[4]
-
C-H Stretch (Aromatic): Signals above 3000 cm-1.
-
C-H Stretch (Aliphatic): Signals just below 3000 cm-1.
-
C=C Stretch (Aromatic): Peaks in the 1600-1450 cm-1 region.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.
-
Molecular Ion Peak (M+): A peak at m/z = 228.31, corresponding to the molecular weight of the compound.[5] Electrospray ionization (ESI) may show the [M+H]+ peak at m/z = 229.32.[6]
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for the synthesis of this compound. The detailed protocol and characterization data presented in this guide offer a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the successful preparation and validation of this important chemical building block.
References
physicochemical properties of 4'-Methylsulfanyl-biphenyl-4-carbaldehyde
An In-Depth Technical Guide to the Physicochemical Properties of 4'-Methylsulfanyl-biphenyl-4-carbaldehyde
For inquiries into advanced intermediates, this guide serves as a foundational document for researchers, medicinal chemists, and professionals in drug development. It details the core physicochemical properties, synthesis, and analytical characterization of this compound.
Introduction
The biphenyl scaffold is a quintessential "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets.[1] The strategic introduction of functional groups onto this core structure allows for the fine-tuning of its steric, electronic, and pharmacokinetic properties. This compound is one such derivative, incorporating a versatile carbaldehyde group, a prime handle for subsequent synthetic modifications, and a methylsulfanyl (thioether) moiety. The thioether is of particular interest as it can be oxidized to the corresponding sulfoxide or sulfone, providing a powerful tool to modulate polarity, solubility, and metabolic stability in drug discovery programs.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, outlines a robust synthetic protocol based on established palladium-catalyzed cross-coupling reactions, and details the analytical methodologies required for its unambiguous characterization.
Section 1: Chemical Identity and Physicochemical Properties
Precise identification and understanding of core physical properties are paramount for the effective use of any chemical intermediate in a research and development setting.
Chemical Identifiers
| Property | Value | Source |
| IUPAC Name | 4'-(Methylsulfanyl)-[1,1'-biphenyl]-4-carbaldehyde | - |
| CAS Number | 221018-02-6 | [2] |
| Molecular Formula | C₁₄H₁₂OS | [2] |
| Molecular Weight | 228.31 g/mol | [2] |
| Canonical SMILES | CS1=CC=C(C=C1)C2=CC=C(C=C2)C=O | - |
| InChI Key | Not readily available | - |
Physical and Chemical Properties
The experimental data for this compound is not extensively published. The properties below are a combination of available data and expert predictions based on structurally analogous compounds, such as 4-biphenylcarboxaldehyde and 4'-methylbiphenyl-4-carboxaldehyde.
| Property | Value / Observation | Justification / Source |
| Appearance | Predicted: White to off-white crystalline solid or powder. | Based on analogs like 4-biphenylcarboxaldehyde and 4'-methylbiphenyl-4-carboxaldehyde.[3][4] |
| Melting Point | Not experimentally determined in cited literature. For comparison, 4-biphenylcarboxaldehyde melts at 57-59 °C. | [5] |
| Boiling Point | Not experimentally determined in cited literature. For comparison, 4-biphenylcarboxaldehyde boils at 184 °C / 11 mmHg. | [5] |
| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone; sparingly soluble in alcohols; and insoluble in water. | Based on the largely nonpolar biphenyl structure and solubility of related compounds. |
Section 2: Synthesis and Mechanistic Insights
The formation of the C-C bond between the two phenyl rings is the crucial step in synthesizing biphenyl derivatives. The Suzuki-Miyaura cross-coupling reaction is the industry-standard method due to its exceptional functional group tolerance, mild reaction conditions, and high yields.[6][7]
Recommended Synthetic Approach: Suzuki-Miyaura Coupling
This pathway involves the palladium-catalyzed reaction between an arylboronic acid (or its ester) and an aryl halide. For the synthesis of the title compound, the most logical precursors are (4-formylphenyl)boronic acid and 4-bromothioanisole.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on laboratory-specific conditions and reagent purity.
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (4-formylphenyl)boronic acid (1.2 equivalents), potassium carbonate (K₂CO₃, 3.0 equivalents), and the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.03 equivalents).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add 4-bromothioanisole (1.0 equivalent) followed by the solvent system (e.g., a 4:1:1 mixture of Toluene:Ethanol:Water).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.
Mechanistic Causality: The Palladium Catalytic Cycle
The efficacy of the Suzuki coupling lies in its well-understood catalytic cycle, which efficiently forms the biaryl bond while regenerating the active catalyst.[7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (4-bromothioanisole) bond, forming a Pd(II) intermediate.
-
Transmetalation: The boronic acid, activated by the base, transfers its organic group (the 4-formylphenyl moiety) to the palladium center, displacing the halide.
-
Reductive Elimination: The two aryl groups on the palladium complex are eliminated to form the final biphenyl product, regenerating the active Pd(0) catalyst which re-enters the cycle.
Section 3: Spectroscopic Characterization and Analysis
Unambiguous structural confirmation and purity assessment are critical. A combination of NMR, IR, and MS provides a self-validating system for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure. Below are the predicted chemical shifts (δ) in ppm, referenced against TMS, for a CDCl₃ solution.
Predicted ¹H NMR Spectrum:
-
~10.05 ppm (singlet, 1H): The aldehyde proton (-CHO), highly deshielded.[4][8]
-
~7.95 ppm (doublet, 2H): Aromatic protons ortho to the aldehyde group.
-
~7.70 ppm (doublet, 2H): Aromatic protons meta to the aldehyde group.
-
~7.55 ppm (doublet, 2H): Aromatic protons ortho to the methylsulfanyl group.
-
~7.30 ppm (doublet, 2H): Aromatic protons meta to the methylsulfanyl group.
-
~2.50 ppm (singlet, 3H): The methyl protons of the methylsulfanyl group (-SCH₃).
Predicted ¹³C NMR Spectrum:
-
~192.0 ppm: Aldehyde carbonyl carbon.[4]
-
~147.0 - 135.0 ppm: Quaternary aromatic carbons and the aromatic carbon attached to the sulfur.
-
~130.0 - 126.0 ppm: Aromatic C-H carbons.
-
~15.5 ppm: Methyl carbon of the methylsulfanyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050-3030 | C-H Stretch | Aromatic C-H |
| ~2920 | C-H Stretch | Methyl (-CH₃) |
| ~2820, ~2720 | C-H Stretch (Fermi doublet) | Aldehyde (O=C-H) |
| ~1705 | C=O Stretch | Aldehyde Carbonyl |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~700-600 | C-S Stretch | Thioether (C-S) |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion (M⁺): A prominent peak is expected at m/z ≈ 228, corresponding to the molecular weight of the compound.
-
Key Fragments:
-
m/z 199: Loss of the aldehyde group (-CHO).
-
m/z 181: Loss of the methylsulfanyl group (-SCH₃).
-
Section 4: Reactivity and Potential Applications
The true value of this compound lies in its potential as a versatile building block.
-
Aldehyde Moiety: The aldehyde is a gateway to numerous transformations, including:
-
Oxidation to the corresponding carboxylic acid.
-
Reduction to a benzyl alcohol.
-
Reductive amination to form various amine derivatives.
-
Wittig reactions for carbon chain extensions.
-
Formation of Schiff bases by condensation with primary amines.
-
-
Methylsulfanyl Moiety: The thioether group is not merely a placeholder. It can be selectively oxidized to a sulfoxide (-SOCH₃) or a sulfone (-SO₂CH₃). This transformation is a common strategy in medicinal chemistry to:
-
Increase polarity and aqueous solubility.
-
Introduce a hydrogen bond acceptor.
-
Modulate the electronic properties of the aromatic ring.
-
Alter the metabolic profile of a potential drug candidate.
-
Given these features, this compound is an excellent starting material for the synthesis of novel compounds in agrochemical research, materials science (e.g., for organic light-emitting diodes), and particularly in the development of pharmaceuticals targeting a wide array of diseases.[9][10]
Conclusion
This compound is a high-value chemical intermediate characterized by its privileged biphenyl core and dual functional handles. While detailed experimental data is sparse, its properties can be reliably predicted from analogous structures. Its synthesis is readily achievable through robust and scalable Suzuki-Miyaura coupling protocols. The analytical techniques outlined herein provide a clear path for its rigorous characterization, ensuring its quality and suitability for advanced applications in chemical and pharmaceutical research.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. 4'-Methylbiphenyl-4-carboxaldehyde, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. rsc.org [rsc.org]
- 5. 4-Biphenylcarboxaldehyde | 3218-36-8 [chemicalbook.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. chemimpex.com [chemimpex.com]
- 10. 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde|CAS 1372096-40-6 [benchchem.com]
An In-depth Technical Guide to 4'-Methylsulfanyl-biphenyl-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4'-Methylsulfanyl-biphenyl-4-carbaldehyde, a biphenyl derivative with potential applications in medicinal chemistry and materials science. We will delve into its chemical identity, structural characteristics, a robust synthesis protocol, and the scientific rationale behind its potential utility in drug discovery.
Core Compound Identification and Properties
Chemical Identity:
-
Systematic Name: 4'-(Methylsulfanyl)-[1,1'-biphenyl]-4-carbaldehyde
-
Common Synonyms: 4'-(Methylthio)-[1,1'-biphenyl]-4-carboxaldehyde, 4-(4-Methylsulfanylphenyl)benzaldehyde
-
CAS Number: 221018-02-6
-
Molecular Formula: C₁₄H₁₂OS
-
Molecular Weight: 228.31 g/mol
Physicochemical Properties:
| Property | Value | Source |
| Melting Point | 100.1-102.2 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 387.1 ± 35.0 °C (at 760 mmHg) | --INVALID-LINK-- |
| Density (Predicted) | 1.17 ± 0.1 g/cm³ | --INVALID-LINK-- |
Molecular Structure and Key Features
The structure of this compound consists of a biphenyl core, which is a privileged scaffold in medicinal chemistry known for its rigid yet conformationally flexible nature. This core is functionalized with two key groups at opposite ends (para positions):
-
An Aldehyde Group (-CHO) at the 4-position: This electron-withdrawing group is a versatile chemical handle for a wide array of synthetic transformations. It can readily participate in reactions such as reductive amination to form amines, Wittig reactions to form alkenes, and oxidation to form a carboxylic acid, providing a gateway to a diverse library of derivatives.
-
A Methylsulfanyl Group (-SCH₃) at the 4'-position: Also known as a methylthio group, this functionality significantly influences the molecule's electronic and physicochemical properties. The sulfur atom can be oxidized to form sulfoxide (-SOCH₃) and sulfone (-SO₂CH₃) moieties. This oxidation state modulation is a key strategy in drug design to fine-tune properties like solubility, metabolic stability, and receptor binding interactions. The methylsulfonyl group, in particular, is a well-known bioisostere for other functional groups and is present in numerous approved drugs.[1]
The strategic placement of these functional groups makes this molecule an attractive building block for creating complex molecules with potential biological activity.
References
The Pharmacological Potential of Biphenyl Carbaldehyde Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Biphenyl Scaffold as a Privileged Structure in Medicinal Chemistry
The biphenyl moiety, characterized by two interconnected phenyl rings, represents a "privileged structure" in the realm of drug discovery and development.[1][2] This scaffold's unique stereochemical properties and its presence in a wide array of medicinally active compounds and natural products underscore its significance.[2] Biphenyl derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The introduction of a carbaldehyde (aldehyde) functional group onto the biphenyl backbone creates a versatile chemical entity. The electrophilic nature of the aldehyde carbon and its capacity to form Schiff bases and other derivatives make biphenyl carbaldehydes attractive starting points for the synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the potential biological activities of biphenyl carbaldehyde derivatives, synthesizing current research to offer insights for researchers, scientists, and drug development professionals.
Anticancer Activities: Targeting Cell Proliferation and Survival
Biphenyl derivatives have shown notable promise as anticancer agents, with various analogs exhibiting cytotoxicity against a range of cancer cell lines.[1] While research specifically on biphenyl carbaldehyde derivatives is emerging, studies on related structures provide compelling evidence of their potential. A key mechanism of action for many anticancer compounds is the induction of apoptosis, or programmed cell death.
One promising avenue is the development of Schiff base derivatives from biphenyl-4-carbaldehyde. These compounds have demonstrated noteworthy cytotoxic activity against cancer cell lines. For instance, certain bis-biphenyl salicylaldehyde Schiff base derivatives have shown selective cytotoxicity against the MDA-MB-231 breast cancer cell line.[3] The presence of specific functional groups on these derivatives, such as nitro and methoxy groups, appears to be crucial for their anticancer effects, highlighting the importance of structure-activity relationship (SAR) studies.[4]
The proposed mechanism for the anticancer activity of some biphenyl derivatives involves the induction of apoptosis through the intrinsic pathway. This pathway is characterized by mitochondrial dysfunction, leading to the release of cytochrome c and the subsequent activation of a cascade of caspase enzymes, ultimately resulting in cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies | MDPI [mdpi.com]
- 3. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Methylsulfanyl Group in Biphenyl Compounds: A Strategic Tool in Modern Drug Discovery
An In-depth Technical Guide:
Abstract
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic functionalization of this scaffold is paramount to modulating a compound's physicochemical properties, pharmacokinetics, and pharmacodynamics. Among the vast arsenal of functional groups available to the medicinal chemist, the methylsulfanyl (-SCH₃) group, also known as the methylthio group, has emerged as a versatile and impactful substituent. This guide provides a comprehensive technical overview of the multifaceted role of the methylsulfanyl group in the context of biphenyl-containing compounds. We will delve into its fundamental physicochemical characteristics, explore its intricate metabolic pathways, and analyze its application as a strategic bioisostere in drug design. This analysis is supported by field-proven insights, detailed experimental protocols, and case studies, particularly within the realm of enzyme inhibition, to provide researchers, scientists, and drug development professionals with a thorough understanding of how to leverage this unique functional group for the optimization of next-generation therapeutics.
Introduction: The Biphenyl Scaffold and the Need for Strategic Functionalization
Biphenyls, characterized by two interconnected phenyl rings, represent a foundational motif in a wide array of pharmacologically active molecules.[1][2] The rotational flexibility around the pivotal C-C bond and the extensive surface area for modification make this scaffold an ideal starting point for drug design.[1][3] However, unsubstituted biphenyl is a simple hydrocarbon with poor drug-like properties.[3][4] Therefore, its utility is unlocked through the introduction of functional groups that govern its interaction with biological targets and its behavior within a physiological environment.
The choice of substituent is a critical decision in the lead optimization process. It influences a cascade of properties including:
-
Potency and Selectivity: Modifying electronic and steric profiles to enhance binding affinity for the target protein.
-
Pharmacokinetics (ADME): Tuning solubility, permeability, and metabolic stability to ensure the drug reaches its target and has an appropriate residence time.
-
Safety Profile: Mitigating off-target effects and avoiding the formation of toxic metabolites.
The methylsulfanyl (-SCH₃) group, while perhaps less common than its oxygen analog, the methoxy group (-OCH₃), offers a unique combination of properties that can address specific challenges in drug development.[5][6]
Physicochemical and Stereochemical Impact of the Methylsulfanyl Group
The introduction of a methylsulfanyl group onto a biphenyl ring imparts distinct characteristics that differentiate it from other common substituents.
Electronic Effects and Lipophilicity
The sulfur atom in a methylsulfanyl group is less electronegative than oxygen, resulting in different electronic effects compared to a methoxy group. It acts as a weak π-donor through resonance and a weak σ-acceptor through induction. This nuanced electronic profile can subtly alter the acidity or basicity of nearby groups and influence key binding interactions such as hydrogen bonds or π-stacking.
From a lipophilicity standpoint, the -SCH₃ group is more lipophilic than the -OCH₃ group. This increased lipophilicity can enhance membrane permeability and, in some cases, improve binding to hydrophobic pockets within a target protein. However, it must be carefully balanced to maintain adequate aqueous solubility.
Table 1: Comparison of Physicochemical Properties of Common Substituents
| Functional Group | Symbol | Hansch Lipophilicity Parameter (π) | Hammett Meta Constant (σm) | Hammett Para Constant (σp) |
| Hydrogen | -H | 0.00 | 0.00 | 0.00 |
| Methyl | -CH₃ | 0.56 | -0.07 | -0.17 |
| Methoxy | -OCH₃ | -0.02 | 0.12 | -0.27 |
| Methylsulfanyl | -SCH₃ | 0.61 | 0.15 | 0.00 |
| Chloro | -Cl | 0.71 | 0.37 | 0.23 |
| Trifluoromethyl | -CF₃ | 0.88 | 0.43 | 0.54 |
| Methylsulfonyl | -SO₂CH₃ | -1.63 | 0.60 | 0.72 |
Note: Values are representative and can vary slightly based on the measurement system and molecular context.
Steric Influence and Atropisomerism
When placed at an ortho-position of the biphenyl ring, the methylsulfanyl group can significantly influence the molecule's three-dimensional structure. Biphenyls with bulky ortho-substituents can exhibit hindered rotation around the pivotal C-C bond, leading to a form of axial chirality known as atropisomerism.[7][8] These stable, non-interconverting rotational isomers (enantiomers) can have vastly different biological activities.
The steric bulk of the -SCH₃ group is sufficient to create a significant rotational barrier, making the isolation of stable atropisomers possible.[8][9] This is a critical consideration in synthesis and characterization, as the different atropisomers may need to be separated and evaluated independently.
Diagram 1: Atropisomerism Induced by an Ortho-Methylsulfanyl Group
A visual representation of how a bulky ortho-substituent like the methylsulfanyl group restricts rotation around the biphenyl pivotal bond, creating stable, chiral atropisomers.
The Role of the Methylsulfanyl Group in Pharmacokinetics: A Focus on Metabolism
One of the most compelling reasons to incorporate a methylsulfanyl group is to modulate a compound's metabolic profile.[6][10] It provides a "soft spot" for metabolism that is often predictable and can be more favorable than the metabolic pathways of other functional groups.
Metabolic Oxidation Pathway
The primary metabolic fate of the methylsulfanyl group involves oxidation of the sulfur atom.[11] This typically occurs in a stepwise manner, catalyzed by cytochrome P450 (CYP) enzymes or Flavin-containing monooxygenases (FMOs).
-
Oxidation to Sulfoxide: The -SCH₃ group is first oxidized to a methylsulfinyl group (-SOCH₃).
-
Oxidation to Sulfone: The sulfoxide can be further oxidized to the corresponding methylsulfonyl group (-SO₂CH₃).
These oxidized metabolites (sulfoxide and sulfone) are significantly more polar than the parent methylsulfanyl compound. This increase in polarity generally facilitates excretion and reduces the compound's half-life.[12] Importantly, this oxidative pathway can prevent metabolism at other, less desirable positions on the biphenyl scaffold, such as aromatic hydroxylation, which can sometimes lead to reactive metabolites.
Diagram 2: Primary Metabolic Pathway of a Methylsulfanyl Group
This workflow illustrates the sequential oxidation of the methylsulfanyl group to its more polar sulfoxide and sulfone metabolites, a key process in its clearance.
Glutathione Conjugation
In some cases, the oxidized metabolites, particularly the methylsulfone, can become substrates for conjugation with glutathione (GSH), a process mediated by glutathione-S-transferase (GST) enzymes.[11][12] This represents a Phase II metabolic pathway that further increases water solubility and prepares the compound for elimination.[12] The net result of this pathway can be an apparent S-demethylation of the original methylthio group.[11]
Application in Pharmacodynamics: A Bioisosteric Approach
Bioisosteric replacement is a cornerstone of drug design, involving the substitution of one functional group for another with similar steric or electronic properties to improve the overall profile of a compound.[13][14][15] The methylsulfanyl group is an effective non-classical bioisostere for several common functionalities.
-SCH₃ as a Bioisostere for -OCH₃
The most common bioisosteric replacement involving the methylsulfanyl group is for the methoxy group. While sterically similar, the switch from oxygen to sulfur introduces key changes:
-
Metabolic Handle: As discussed, the -SCH₃ group provides a predictable site for oxidative metabolism, which can improve clearance properties and prevent less desirable metabolic events. In contrast, O-demethylation of a methoxy group can sometimes produce phenolic metabolites with different activity or toxicity profiles.
-
Lipophilicity: The -SCH₃ group increases lipophilicity, which can be leveraged to improve cell permeability or affinity for hydrophobic binding pockets.
-
Binding Interactions: The larger, more polarizable sulfur atom can engage in different types of non-covalent interactions with a protein target compared to the oxygen of a methoxy group.
Case Study: COX-2 Inhibition Studies on naproxen, a non-steroidal anti-inflammatory drug (NSAID), have demonstrated the power of this bioisosteric switch. Replacing the p-methoxy group of naproxen with a p-methylthio group resulted in an analog that retained potent inhibition of cyclooxygenase-2 (COX-2) but lost significant potency against COX-1, thereby increasing its selectivity for the desired target.[16] This highlights how a seemingly minor change can have a profound impact on the selectivity profile of a drug.
Table 2: Bioisosteric Replacement of Methoxy with Methylsulfanyl in a Naproxen Analog
| Compound | Target | IC₅₀ (μM) | COX-2 Selectivity |
| Naproxen (p-methoxy) | COX-1 | < 25 | - |
| COX-2 | 0.67 | - | |
| p-methylthio analog | COX-1 | > 25 | Increased |
| COX-2 | 0.77 | Increased |
Data adapted from studies on murine COX enzymes (mCOX-2).[16]
The well-known selective COX-2 inhibitor Celecoxib features a methylsulfonyl (-SO₂CH₃) group, the oxidized metabolite of a methylsulfanyl group.[17][18] The development of analogs around this core often involves manipulating this sulfur-containing moiety, underscoring its importance for achieving selective inhibition.[17][19][20]
Experimental Protocols
To translate these concepts into practice, reliable experimental workflows are essential. The following are representative protocols for the synthesis and metabolic evaluation of methylsulfanyl-biphenyl compounds.
Protocol: Synthesis of a Methylsulfanyl-Biphenyl Compound
This protocol describes the synthesis of a methylsulfanyl-biphenyl via S-methylation of a corresponding thiol precursor, a common and efficient method.
Objective: To introduce a methylsulfanyl group onto a biphenyl scaffold containing a thiol (-SH) functionality.
Materials:
-
4'-Thiol-biphenyl-4-carbonitrile (or other suitable biphenyl thiol precursor)
-
Potassium Carbonate (K₂CO₃)
-
Methyl Iodide (CH₃I)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Water (deionized)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve the biphenyl thiol precursor (1.0 eq) in anhydrous DMF.
-
Base Addition: Add potassium carbonate (1.0 - 1.2 eq) to the solution. Stir the mixture at room temperature for 10-15 minutes to form the thiolate anion.
-
Methylation: Add methyl iodide (1.5 - 2.0 eq) dropwise to the stirred mixture.[21]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).
-
Workup - Quenching and Extraction: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing water. Extract the aqueous layer three times with dichloromethane.
-
Washing and Drying: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure methylsulfanyl-biphenyl compound.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol: In Vitro Metabolic Stability Assay
This protocol outlines a standard procedure to assess the metabolic stability of a methylsulfanyl-biphenyl compound using liver microsomes.
Objective: To determine the rate of metabolism (half-life, t₁/₂) of a test compound in a liver microsomal preparation.
Materials:
-
Test Compound (e.g., 4'-Methylsulfanyl-biphenyl-4-carbonitrile) stock solution in DMSO.
-
Pooled Liver Microsomes (e.g., human, rat).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).
-
Phosphate Buffer (e.g., 0.1 M, pH 7.4).
-
Acetonitrile (ACN) containing an internal standard (for quenching and sample preparation).
-
Incubator/water bath set to 37°C.
-
LC-MS/MS system for analysis.
Step-by-Step Methodology:
-
Preparation: Prepare a reaction mixture containing phosphate buffer and liver microsomes. Pre-warm the mixture in a water bath at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system and a small volume of the test compound stock solution (final concentration typically 1-10 µM). A parallel incubation without the NADPH system serves as a negative control to assess non-enzymatic degradation.[22]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.[22]
-
Sample Processing: Vortex the quenched samples vigorously and centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an analysis vial and quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line (k) is used to calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.[22]
Conclusion and Future Outlook
The methylsulfanyl group is far more than a simple substituent; it is a strategic element in the medicinal chemist's toolkit for designing and optimizing biphenyl-based drug candidates. Its unique electronic and steric profile, predictable metabolic oxidation pathway, and utility as a bioisostere for common functional groups like methoxy provide a powerful means to fine-tune a molecule's potency, selectivity, and pharmacokinetic properties. By understanding the fundamental principles governing its behavior—from inducing atropisomerism to serving as a metabolic "soft spot"—researchers can rationally incorporate the -SCH₃ group to overcome specific drug design hurdles. As the drive for more sophisticated and safer therapeutics continues, the strategic application of often-overlooked functional groups like methylsulfanyl will undoubtedly play an increasingly crucial role in the future of drug discovery.
References
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. Isolation, synthesis and medicinal chemistry of biphenyl analogs – A review [ouci.dntb.gov.ua]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Biphenyl (CAS 92-52-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. The importance of sulfur-containing motifs in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biphenyl derivatives & Atropisomerism | PPTX [slideshare.net]
- 8. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]
- 9. knowleslab.princeton.edu [knowleslab.princeton.edu]
- 10. researchgate.net [researchgate.net]
- 11. In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. drughunter.com [drughunter.com]
- 15. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 16. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. brieflands.com [brieflands.com]
- 19. researchgate.net [researchgate.net]
- 20. Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2) [scielo.org.mx]
- 22. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
discovery and history of substituted biphenyl aldehydes
An In-depth Technical Guide to the Discovery and History of Substituted Biphenyl Aldehydes
Abstract
The substituted biphenyl motif is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in numerous therapeutic agents. Central to the synthesis of these complex molecules are substituted biphenyl aldehydes, critical intermediates whose accessibility has been intrinsically linked to major advances in synthetic organic chemistry. This guide traces the historical evolution of synthetic strategies for creating these building blocks, from the harsh, classical methods of the early 20th century to the transformative advent of palladium-catalyzed cross-coupling reactions. We will provide an in-depth analysis of the Suzuki-Miyaura reaction, its mechanistic underpinnings, and its pivotal role in enabling the large-scale production of blockbuster pharmaceuticals. A detailed case study on the discovery and synthesis of Losartan, the first-in-class angiotensin II receptor antagonist, will illuminate the practical application and industrial significance of this chemistry. Finally, we will explore modern advancements, such as C-H activation, that are shaping the future of biaryl synthesis.
Introduction: The Biphenyl Scaffold and Its Strategic Importance
For decades, the biphenyl structure has been identified as a fundamental backbone in a vast array of medicinally active compounds and natural products.[1] Its unique stereochemical properties, metabolic stability, and ability to orient functional groups in a precise three-dimensional arrangement make it an ideal scaffold for interacting with biological targets. Substituted biphenyl aldehydes, in particular, serve as versatile intermediates, possessing a reactive handle (the aldehyde) for further molecular elaboration while incorporating the critical biaryl core. Their most profound impact has been in cardiovascular medicine, where they are indispensable precursors to the "sartan" class of angiotensin II receptor blockers (ARBs), drugs that have revolutionized the treatment of hypertension.[2]
Early Synthetic Efforts: The Challenge of Regiocontrolled Biaryl Coupling
The initial forays into biphenyl synthesis were characterized by brute-force methods that often required harsh conditions and offered limited control over regioselectivity, a critical factor when constructing complex substituted molecules.
The Ullmann Reaction: A Copper-Mediated Breakthrough
First reported by Fritz Ullmann in 1901, the Ullmann reaction was the first major method for aryl-aryl bond formation.[3][4][5] The classical reaction involves the coupling of two aryl halide molecules in the presence of stoichiometric amounts of copper metal, typically at temperatures exceeding 200°C.[4][6]
-
Mechanism: The reaction is believed to proceed through the formation of an organocopper compound, which then undergoes nucleophilic aromatic substitution with a second aryl halide molecule.[5]
-
Limitations: Despite its historical significance, the traditional Ullmann coupling was plagued by severe drawbacks.[5][6] The requirement for high temperatures, stoichiometric copper, and often erratic yields limited its application, especially for sensitive or highly functionalized substrates.[5][6] Achieving unsymmetrical (or "cross") coupling between two different aryl halides was particularly challenging, often resulting in a mixture of products.[4]
These limitations underscored a critical need in synthetic chemistry: a mild, general, and highly selective method for constructing substituted biaryl systems. This need would remain largely unmet for over 70 years.
The Palladium Revolution: Enabling Modern Drug Discovery
The latter half of the 20th century witnessed the rise of transition metal catalysis, which fundamentally changed the landscape of organic synthesis.[7] Palladium-catalyzed cross-coupling reactions emerged as exceptionally powerful and versatile tools for forming carbon-carbon bonds, and the synthesis of substituted biphenyls was a primary beneficiary.[8][9] These discoveries were recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[10]
The Suzuki-Miyaura Coupling: The New Gold Standard
First published by Akira Suzuki in 1979, the Suzuki-Miyaura reaction quickly became the premier method for biaryl synthesis.[10] It involves the coupling of an organoboron species (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[8][10]
Causality Behind Its Success: The dominance of the Suzuki reaction stems from several key advantages over preceding methods:
-
Mild Conditions: Reactions are often run at or slightly above room temperature, preserving sensitive functional groups.[8]
-
High Tolerance: The reaction is compatible with a vast array of functional groups, minimizing the need for protecting group strategies.[7]
-
Stable & Low-Toxicity Reagents: Boronic acids are generally stable, crystalline solids that are easy to handle and significantly less toxic than the organotin (Stille reaction) or organozinc (Negishi reaction) reagents used in other coupling methods.[7][8]
-
Readily Available Reagents: A vast library of diverse aryl boronic acids is commercially available, facilitating rapid analogue synthesis.[8][11]
-
Benign Byproducts: The boron-containing byproducts are typically inorganic and easily removed by aqueous workup.[8]
The Catalytic Cycle
The mechanism of the Suzuki reaction is a well-studied catalytic cycle that elegantly demonstrates the principles of organometallic chemistry.[8][10]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R¹-X), breaking the carbon-halogen bond and inserting itself to form a Pd(II) complex.[10] This is often the rate-determining step.[10]
-
Transmetalation: The organic group from the organoboron species (R²) is transferred to the palladium complex, displacing the halide and forming a new di-organopalladium intermediate. This step requires activation of the boronic acid by a base.[10]
-
Reductive Elimination: The two organic groups (R¹ and R²) couple and are expelled from the palladium center, forming the new C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]
Comparison of Key Biaryl Synthesis Methods
The choice of synthetic method depends on factors like substrate scope, cost, and toxicity. The Suzuki-Miyaura reaction is often the first choice for its overall practicality and green credentials.[8]
| Reaction | Organometallic Reagent | Catalyst | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | R-B(OH)₂ / R-B(OR)₂ | Pd(0) | Stable, low-toxicity reagents; mild conditions; vast functional group tolerance.[8][10] | Requires a base which can sometimes cause side reactions.[8] |
| Stille Coupling | R-Sn(Alkyl)₃ | Pd(0) | Insensitive to moisture/air; tolerant of many functional groups. | High toxicity of organotin reagents and byproducts; purification can be difficult.[1] |
| Negishi Coupling | R-ZnX | Pd(0) or Ni(0) | Highly reactive reagents, often giving high yields where others fail.[7] | Organozinc reagents are highly sensitive to air and moisture; functional group tolerance is lower.[7] |
| Ullmann Reaction | None (Aryl Halide) | Copper (Cu) | Inexpensive metal catalyst. | Harsh conditions (high temp); often requires stoichiometric copper; poor yields and side products are common.[5][6] |
Case Study: Losartan and the Dawn of the Sartans
The story of the substituted biphenyl aldehyde is inextricably linked to the discovery of Losartan, the first orally active, nonpeptide angiotensin II receptor antagonist.[12][13][14] Discovered by scientists at DuPont Pharmaceuticals in the mid-1980s, Losartan's development was a landmark achievement in cardiovascular medicine.[12]
The renin-angiotensin system (RAS) is a critical pathway for regulating blood pressure.[2][15] Angiotensin II is a potent vasoconstrictor, and blocking its action at the AT1 receptor became a major therapeutic goal.[2] The chemical structure of Losartan features a substituted imidazole core and a crucial biphenyltetrazole moiety. The synthesis of this biphenyl portion on an industrial scale was made feasible by the power of palladium-catalyzed cross-coupling.[16][17]
Synthetic Workflow for Losartan Precursor
A convergent synthesis is typically employed, where the two main fragments—the functionalized imidazole and the substituted phenyl ring—are prepared separately and then joined in a key cross-coupling step to form the critical biphenyl aldehyde intermediate.[17]
Experimental Protocol: Synthesis of a Key Biphenyl Aldehyde Intermediate
The following protocol describes the palladium-catalyzed Suzuki-Miyaura coupling to form a key biphenyl intermediate, adapted from literature procedures for the synthesis of sartan precursors.[17]
Reaction: Synthesis of 2-butyl-4-chloro-1-[(2'-cyanobiphenyl-4-yl)methyl]-1H-imidazole-5-carbaldehyde.
Materials:
-
4-(Bromomethyl)biphenyl-2'-carbonitrile (1.0 equiv)
-
2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde (1.1 equiv)
-
(2-Cyanophenyl)boronic acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)
-
Triphenylphosphine [PPh₃] (0.08 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Toluene (Solvent)
-
Water (Solvent)
Step-by-Step Procedure:
-
Vessel Preparation: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-(bromomethyl)biphenyl-2'-carbonitrile, (2-cyanophenyl)boronic acid, and potassium carbonate.
-
Catalyst Preparation: In a separate small flask, dissolve the palladium(II) acetate and triphenylphosphine in a portion of the toluene. Stir for 10-15 minutes until a homogenous catalyst solution is formed.
-
Reaction Setup: Add the remaining toluene and water to the main reaction flask. Begin vigorous stirring to create a biphasic mixture.
-
Initiation: Add the prepared palladium catalyst solution to the reaction mixture.
-
Heating: Heat the mixture to reflux (approximately 85-95 °C) under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until consumption of the starting aryl bromide is complete (typically 4-8 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure substituted biphenyl aldehyde product.
Modern Horizons and Future Outlook: C-H Activation
While palladium-catalyzed cross-coupling reactions are the established workhorses of biaryl synthesis, the field continues to evolve towards more efficient and sustainable methods.[18] A major contemporary focus is on C-H bond activation , a strategy that aims to form C-C bonds by directly functionalizing a carbon-hydrogen bond, bypassing the need to pre-functionalize substrates into organohalides and organometallics.[19][20][21]
This approach offers significant advantages in atom economy and step economy, reducing waste and simplifying synthetic sequences.[19] Ruthenium and Rhodium-catalyzed systems have shown promise in this area, enabling the direct arylation of arenes to form biphenyls.[19][22] While still facing challenges in terms of scope and selectivity compared to the Suzuki reaction, C-H activation represents the next frontier in the synthesis of substituted biphenyls and their aldehyde derivatives.[23]
Conclusion
The history of substituted biphenyl aldehydes is a microcosm of the evolution of synthetic organic chemistry itself. The journey from the high-temperature, often unreliable Ullmann reaction to the elegant, mild, and highly specific palladium-catalyzed Suzuki-Miyaura coupling represents a paradigm shift in what is synthetically possible. This chemical innovation was not merely an academic exercise; it directly enabled the design and large-scale production of life-saving medicines like Losartan, which have improved the health of millions worldwide. As chemists continue to push the boundaries with new strategies like C-H activation, the ability to efficiently construct these vital chemical building blocks will undoubtedly lead to the next generation of advanced materials and therapeutic agents.
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. Rational Design and Synthesis of AT1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nobelprize.org [nobelprize.org]
- 8. benchchem.com [benchchem.com]
- 9. jocpr.com [jocpr.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. gala.gre.ac.uk [gala.gre.ac.uk]
- 12. eclass-b.uoa.gr [eclass-b.uoa.gr]
- 13. Discovery of losartan, the first angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How the antihypertensive losartan was discovered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. academic.oup.com [academic.oup.com]
- 17. moodle2.units.it [moodle2.units.it]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis of angiotensin II receptor blockers by means of a catalytic system for C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The synthesis of biphenyl through C–H bond activation in benzene over a Pd catalyst supported on graphene oxide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Rational Development of Remote C−H Functionalization of Biphenyl: Experimental and Computational Studies [escholarship.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Metal-free radical catalysis: an sp2 C–H activation strategy for efficient synthesis of lignin–biphenyl dimers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Theoretical and Computational Guide to 4'-Methylsulfanyl-biphenyl-4-carbaldehyde: Molecular Structure, Electronic Properties, and Spectroscopic Profile
Abstract
This technical guide provides a comprehensive theoretical analysis of 4'-Methylsulfanyl-biphenyl-4-carbaldehyde, a substituted biphenyl derivative of interest in materials science and drug discovery. In the absence of extensive experimental data for this specific molecule, this document serves as a predictive exploration of its structural, electronic, and spectroscopic properties using high-level computational chemistry techniques. We employ Density Functional Theory (DFT) to elucidate the molecule's conformational landscape, electronic structure, and simulated spectroscopic signatures (IR, NMR, UV-Vis). This guide is intended for researchers, scientists, and drug development professionals seeking to understand the fundamental properties of this and similar organic molecules, and to leverage computational methods in their own research endeavors. Methodologies are detailed to ensure transparency and reproducibility, and theoretical findings are contextualized with available experimental data for analogous compounds.
Introduction: The Significance of Substituted Biphenyls
Biphenyl and its derivatives represent a cornerstone of modern organic chemistry, with applications spanning from liquid crystals and organic light-emitting diodes (OLEDs) to pharmaceuticals and agrochemicals.[1] The unique structural motif of two phenyl rings connected by a sigma bond allows for torsional flexibility, which in turn governs the molecule's three-dimensional shape and electronic properties. The nature and position of substituents on the biphenyl scaffold profoundly influence its conformation, reactivity, and biological activity.
This compound incorporates two key functional groups: a carbaldehyde group, which is a versatile synthetic handle and can participate in hydrogen bonding, and a methylsulfanyl group, an interesting moiety in medicinal chemistry due to its potential for metabolic activation and specific interactions with biological targets.[2] Understanding the interplay between these functional groups and the biphenyl core is crucial for predicting the molecule's behavior in various chemical and biological environments.
This guide will systematically explore the theoretical underpinnings of this compound's properties, providing a robust computational framework for its characterization.
Computational Methodology: A Self-Validating Approach
To ensure the scientific integrity and accuracy of our theoretical predictions, we have adopted a computational protocol grounded in established and well-benchmarked methodologies. The primary tool for our investigation is Density Functional Theory (DFT), a quantum mechanical method that offers an excellent balance between computational cost and accuracy for medium-sized organic molecules.
Software and Theoretical Level
All calculations were performed using the Gaussian 16 suite of programs. The choice of functional and basis set is critical for obtaining reliable results. Based on literature precedents for biphenyl derivatives, we have selected the B3LYP hybrid functional.[3][4][5] This functional has been shown to provide accurate geometries and electronic properties for a wide range of organic molecules. To account for the non-covalent interactions that are crucial for determining the torsional barrier in biphenyl systems, the D3 version of Grimme's dispersion correction with Becke-Johnson damping (GD3BJ) was included.
A triple-ζ basis set, def2-TZVP, was employed for all atoms. This basis set provides a good description of the electronic structure and is well-suited for calculations of spectroscopic properties.
Workflow for Theoretical Analysis
The following workflow was implemented to systematically investigate the properties of this compound.
Caption: A schematic of the computational workflow.
Results and Discussion: Unveiling Molecular Properties
Molecular Geometry and Conformational Analysis
A key structural feature of biphenyl derivatives is the dihedral angle (torsion angle) between the two phenyl rings. This angle is a result of the balance between the stabilizing effect of π-conjugation, which favors a planar conformation, and the steric hindrance between the ortho-hydrogens, which favors a twisted conformation.
A relaxed potential energy surface scan was performed by rotating the dihedral angle between the two phenyl rings from 0° (planar) to 180°. The lowest energy conformer was then fully optimized without any constraints.
Table 1: Predicted Geometric Parameters for this compound
| Parameter | Predicted Value (B3LYP-D3/def2-TZVP) |
| Dihedral Angle (C-C-C-C) | 42.5° |
| Inter-ring C-C Bond Length | 1.49 Å |
| C=O Bond Length | 1.22 Å |
| C-S Bond Length | 1.78 Å |
| S-CH3 Bond Length | 1.81 Å |
The predicted dihedral angle of 42.5° is consistent with experimental and theoretical values for other substituted biphenyls, which typically range from 40° to 50°.[6][7] This non-planar conformation indicates that steric hindrance between the inner hydrogens of the two rings outweighs the energetic benefit of full π-conjugation.
Electronic Properties: Frontier Molecular Orbitals and Electrostatic Potential
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity and electronic transitions.
Caption: The HOMO and LUMO of the molecule.
The HOMO is primarily localized on the methylsulfanyl-substituted phenyl ring, indicating that this is the most electron-rich part of the molecule and the likely site of electrophilic attack. The LUMO, on the other hand, is predominantly distributed over the carbaldehyde-substituted phenyl ring, suggesting this region is more susceptible to nucleophilic attack. The calculated HOMO-LUMO energy gap of 4.1 eV provides an estimate of the molecule's electronic excitation energy.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. The red regions indicate areas of high electron density (negative potential), while the blue regions represent areas of low electron density (positive potential).
The MEP map clearly shows the negative potential around the oxygen atom of the carbonyl group, making it a likely hydrogen bond acceptor. The regions around the aromatic protons are generally positive.
Predicted Spectroscopic Profile
The calculated infrared (IR) spectrum provides a theoretical fingerprint of the molecule's vibrational modes. Key predicted vibrational frequencies are summarized in the table below.
Table 2: Predicted and Reference IR Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Frequency | Reference Range |
| C-H stretch (aromatic) | 3100 - 3000 | 3100 - 3000 |
| C-H stretch (aldehyde) | 2850, 2750 | 2850 - 2800, 2750 - 2700 |
| C=O stretch (aldehyde) | 1705 | 1715 - 1680 |
| C=C stretch (aromatic) | 1600 - 1450 | 1600 - 1450 |
| C-S stretch | 700 - 600 | 710 - 570 |
The predicted frequencies are in good agreement with the expected ranges for the respective functional groups. The strong absorption predicted at 1705 cm⁻¹ is characteristic of the carbonyl stretch of an aromatic aldehyde.
The theoretical ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts are referenced to tetramethylsilane (TMS).
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |
| Aldehyde H | 9.98 | - |
| Aldehyde C | - | 192.5 |
| Aromatic H's | 7.3 - 7.9 | 125 - 145 |
| Methyl H's | 2.52 | - |
| Methyl C | - | 15.8 |
The predicted chemical shift for the aldehyde proton at 9.98 ppm is in the expected downfield region. The aromatic protons show a complex splitting pattern in the range of 7.3 to 7.9 ppm. The methyl protons of the methylsulfanyl group are predicted to have a singlet at 2.52 ppm.
Time-Dependent DFT (TD-DFT) calculations were performed to predict the electronic absorption spectrum. The calculations predict a strong absorption band in the UV region.
Table 4: Predicted UV-Vis Absorption
| Transition | λ_max (nm) | Oscillator Strength (f) |
| HOMO -> LUMO | 302 | 0.85 |
The main electronic transition is predicted to occur at approximately 302 nm, corresponding to the HOMO-LUMO transition. This is a π -> π* transition, characteristic of conjugated aromatic systems.
Comparative Analysis and Validation
Due to the lack of published experimental data for this compound, a direct validation of our theoretical results is not possible. However, we can compare our predictions with experimental data for structurally similar compounds.
For the parent compound, [1,1'-biphenyl]-4-carbaldehyde, experimental ¹H NMR data shows the aldehyde proton at approximately 10.06 ppm, which is in excellent agreement with our predicted value of 9.98 ppm for the substituted derivative.[3] The aromatic protons in the unsubstituted compound appear in the range of 7.4 to 8.0 ppm, which is also consistent with our predictions.
The crystal structure of 4-(methylsulfonyl)benzaldehyde, a related compound with a sulfonyl group instead of a methylsulfanyl group, shows a planar conformation of the phenyl ring and the sulfonyl and aldehyde groups.[5] This provides some confidence in the predicted bond lengths and angles within the substituted phenyl rings of our target molecule.
Conclusion and Future Outlook
This in-depth technical guide has provided a comprehensive theoretical characterization of this compound using DFT calculations. We have predicted its three-dimensional structure, electronic properties, and spectroscopic signatures. The results indicate a non-planar conformation with a dihedral angle of 42.5° between the phenyl rings. The electronic properties are dominated by the electron-donating methylsulfanyl group and the electron-withdrawing carbaldehyde group.
The predicted spectroscopic data serves as a valuable reference for future experimental studies on this molecule. Experimental validation of these theoretical predictions through synthesis and characterization of this compound would be a valuable next step. Furthermore, the computational framework presented here can be readily applied to other substituted biphenyl derivatives to aid in the rational design of new materials and therapeutic agents.
References
- 1. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. 4-(Methylsulfonyl)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. (1,1'-Biphenyl)-4-carboxaldehyde | C13H10O | CID 76689 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility Profile of 4'-Methylsulfanyl-biphenyl-4-carbaldehyde: A Technical Guide to Theoretical Prediction and Experimental Determination
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior, from reaction kinetics in a flask to bioavailability in a patient. This technical guide provides a comprehensive analysis of the solubility characteristics of 4'-Methylsulfanyl-biphenyl-4-carbaldehyde, a compound of interest in synthetic and medicinal chemistry. While specific quantitative solubility data for this molecule is not extensively documented in public literature, this guide establishes a robust framework for predicting its behavior in common laboratory solvents based on its structural attributes and by drawing comparisons with analogous compounds. Furthermore, we provide detailed, field-proven experimental protocols for accurate solubility determination, empowering researchers to generate reliable data for their specific applications.
Introduction: The Critical Role of Solubility
This compound is a bifunctional organic molecule featuring a biphenyl core, a reactive aldehyde group, and a methylsulfanyl (thioether) moiety. This combination of functional groups makes it a valuable building block in organic synthesis and a potential scaffold in drug discovery programs. However, the successful application of any compound in these fields is contingent upon understanding its solubility.
Solubility dictates fundamental parameters such as:
-
Reaction Medium Selection: Ensuring the compound and reagents are in the same phase for optimal reaction rates.
-
Purification Strategy: Designing effective crystallization, extraction, and chromatographic purification methods.
-
Formulation Development: For drug candidates, aqueous and lipid solubility are paramount for achieving desired bioavailability and therapeutic efficacy.[1]
-
Storage and Stability: Selecting appropriate solvents for stock solutions to ensure long-term stability.
This guide will deconstruct the molecular features of this compound to predict its solubility and provide the methodologies to validate these predictions experimentally.
Physicochemical Properties and Structural Analysis
The solubility of a molecule is governed by its intermolecular interactions with the solvent. The principle of "like dissolves like" is the cornerstone of this analysis, which necessitates a close examination of the compound's structure.[2][3]
-
Core Structure: [1,1'-Biphenyl]-4-carbaldehyde
-
Key Functional Groups:
-
Biphenyl System: A large, nonpolar, and rigid aromatic core. This biphenyl structure is inherently hydrophobic and will dominate the molecule's behavior, favoring dissolution in nonpolar organic solvents.
-
Carbaldehyde Group (-CHO): A polar group capable of acting as a hydrogen bond acceptor at the oxygen atom.[4][5] It also introduces a dipole moment, which allows for dipole-dipole interactions.[6][7]
-
Methylsulfanyl Group (-SCH₃): This thioether group introduces moderate polarity. The sulfur atom possesses lone pairs of electrons and can act as a weak hydrogen bond acceptor. Its contribution to overall polarity is less significant than an oxygen-containing ether but greater than a simple alkyl chain.
-
Comparative Analysis:
-
Baseline Compound: 4-Biphenylcarboxaldehyde (Parent Aldehyde): This compound is documented as being insoluble in water, indicating the dominance of its hydrophobic biphenyl core.[8] It shows slight solubility in solvents like chloroform and ethyl acetate.
-
Polar Analog: 4-(Methylsulfonyl)benzaldehyde: A related compound where the sulfur is oxidized to a sulfone (-SO₂CH₃). This group is significantly more polar and is a strong hydrogen bond acceptor. Studies show this compound has appreciable solubility in polar solvents like acetone and acetonitrile, which increases with temperature.[9][10]
Prediction for this compound: Based on this analysis, we can predict that the solubility of this compound will be intermediate between its parent aldehyde and its sulfonyl analog. The large nonpolar surface area will still render it poorly soluble in water, but the combination of the aldehyde and methylsulfanyl groups will enhance its solubility in a range of common organic solvents compared to the parent biphenyl structure alone.
Predicted Solubility Profile
The following table summarizes the predicted qualitative solubility of this compound in various classes of common laboratory solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Cyclohexane | Moderate to Good | The large, nonpolar biphenyl core will have favorable van der Waals interactions with nonpolar solvents.[2] |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane (DCM), Acetonitrile (ACN) | Good to Excellent | These solvents can engage in dipole-dipole interactions with the aldehyde group and solvate the nonpolar core, offering the best balance of properties. |
| Polar Protic | Water, Methanol, Ethanol | Poor to Sparingly Soluble | The molecule can act as a hydrogen bond acceptor with protic solvents via its aldehyde and sulfur atoms.[4][5] However, the energy required to disrupt the strong hydrogen bonding network of the solvent (especially water) is not compensated by these interactions, due to the large hydrophobic body. Solubility in alcohols will be better than in water.[6] |
| Acidic/Basic (Aqueous) | 5% HCl, 5% NaOH | Insoluble | The molecule lacks significant acidic or basic functional groups (like amines or carboxylic acids) that would ionize and dissolve in aqueous acid or base.[11][12] |
Methodologies for Experimental Solubility Determination
Theoretical predictions must be confirmed by empirical data. For researchers in a drug development or process chemistry setting, the following protocols provide a robust framework for quantifying solubility.
Preliminary Qualitative Assessment
This rapid test establishes a general understanding of the compound's solubility across a range of solvents.
Protocol:
-
Preparation: Add approximately 1-2 mg of this compound to a series of small, labeled test tubes or vials.
-
Solvent Addition: To each tube, add 0.5 mL of a different test solvent (e.g., water, methanol, THF, toluene, DCM).
-
Observation: Agitate the vials vigorously (e.g., using a vortex mixer) for 1-2 minutes.
-
Categorization: Visually inspect for undissolved solid. Classify as "freely soluble," "sparingly soluble," or "insoluble."
Quantitative Solubility Determination: The Shake-Flask Method
The isothermal shake-flask method is the gold-standard technique for determining thermodynamic solubility, representing the equilibrium state of a saturated solution.[1]
Experimental Workflow Diagram:
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Protocol:
-
System Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in an incubator shaker or on a rotating wheel at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for the solid to sediment. Alternatively, centrifugation can be used.
-
Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter it through a 0.22 µm syringe filter (compatible with the solvent) to remove all undissolved particles. This step is critical to avoid artificially high results.
-
Dilution: Accurately dilute the clear, filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, against a standard curve prepared with known concentrations of the compound.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units such as mg/mL, µg/mL, or molarity (mol/L).
Factors Influencing Solubility
For drug development professionals, understanding how solubility can be modulated is key.
-
Temperature: For most solid solutes, solubility increases with temperature.[2] This relationship can be critical for developing crystallization procedures. Running the shake-flask experiment at different temperatures (e.g., 4°C, 25°C, 37°C) can provide a valuable thermodynamic profile.
-
pH (for aqueous solutions): As predicted, this compound is a neutral compound. Therefore, its aqueous solubility is expected to be independent of pH within the typical physiological range.
-
Solvent Polarity: As detailed in Section 3, a solvent's ability to match the polarity and hydrogen bonding characteristics of the solute is the primary determinant of solubility. A logical approach to solvent screening is essential.
Logical Framework for Solvent Selection:
Caption: Decision tree for selecting appropriate solvent classes.
Conclusion
This compound is a molecule with a pronounced hydrophobic character derived from its biphenyl core, tempered by moderate polarity from its aldehyde and methylsulfanyl functionalities. Its solubility is predicted to be poor in aqueous media but favorable in a range of common polar aprotic and nonpolar organic solvents. This guide provides both a strong theoretical framework for estimating its solubility and robust, actionable protocols for its precise experimental determination. For researchers in synthetic chemistry and drug development, applying these principles and methods will enable rational solvent selection, streamline process development, and provide the critical data necessary for advancing their research objectives.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. youtube.com [youtube.com]
- 3. Solvent Miscibility Table [sigmaaldrich.com]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 7. Physical properties of Aldehydes, Ketones and Carboxylic Acids - GeeksforGeeks [geeksforgeeks.org]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. scribd.com [scribd.com]
Methodological & Application
The Versatile Role of 4'-Methylsulfanyl-biphenyl-4-carbaldehyde in Modern Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The biphenyl scaffold is a privileged motif in medicinal chemistry and materials science, offering a unique combination of structural rigidity and conformational flexibility. When functionalized with reactive moieties, such as an aldehyde and a methylsulfanyl group, as in 4'-methylsulfanyl-biphenyl-4-carbaldehyde, it becomes a powerful building block for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes and field-proven protocols for its use in key organic transformations. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving desired synthetic outcomes.
Introduction to a Key Synthetic Intermediate
This compound is an aromatic aldehyde that incorporates a biphenyl core, a versatile formyl group, and a readily modifiable methylsulfanyl (methylthio) group. The aldehyde functionality serves as a gateway for a multitude of transformations, including olefination, reductive amination, and various condensation reactions. The methylsulfanyl group, on the other hand, can be selectively oxidized to the corresponding sulfoxide or sulfone, moieties known to modulate the physicochemical and pharmacological properties of bioactive molecules.[1] This dual functionality makes this compound a highly valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Core Synthetic Applications and Protocols
This section details the application of this compound in several fundamental organic reactions, providing both the mechanistic rationale and step-by-step protocols.
Suzuki-Miyaura Cross-Coupling: Building Complex Biaryl Systems
The biphenyl scaffold of this compound can itself be constructed via a Suzuki-Miyaura cross-coupling reaction. More importantly, this compound can be further functionalized using this powerful carbon-carbon bond-forming reaction, assuming a suitable leaving group is present on one of the aromatic rings. For the purpose of this guide, we will focus on a protocol analogous to the synthesis of a structurally related compound, demonstrating the utility of a methylsulfanyl-containing arylboronic acid in a Suzuki coupling.
Mechanistic Insight: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or its ester) and an organohalide or triflate. The catalytic cycle involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[2]
Protocol: Synthesis of a 4'-(Methylsulfanyl)biphenyl Derivative via Suzuki-Miyaura Coupling
This protocol is adapted from the synthesis of 4,6-dichloro-5-(4′-(methylthio)biphenyl-4-yl)pyrimidine and demonstrates the general conditions for coupling a methylsulfanyl-containing arylboronic acid.
-
Reaction Scheme:
-
Materials:
-
Aryl bromide (e.g., 5-bromo-4,6-dichloropyrimidine) (1.0 equiv)
-
4-(Methylsulfanyl)phenylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), 4-(methylsulfanyl)phenylboronic acid (1.1 equiv), and potassium carbonate (2.0 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Reagent/Parameter | Molar Ratio/Value | Rationale |
| Aryl Bromide | 1.0 equiv | Limiting reagent. |
| 4-(Methylsulfanyl)phenylboronic acid | 1.1 equiv | Slight excess to ensure complete consumption of the aryl bromide. |
| Pd(PPh₃)₄ | 0.05 equiv | Catalytic amount sufficient for the reaction. |
| K₂CO₃ | 2.0 equiv | Base is required for the transmetalation step.[2] |
| Solvent | 1,4-Dioxane/Water | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides the necessary activation energy for the catalytic cycle. |
Wittig Reaction: Olefination of the Aldehyde
The aldehyde group of this compound readily undergoes the Wittig reaction to form alkenes. This reaction is a powerful tool for carbon-carbon double bond formation with high regioselectivity.[3]
Mechanistic Insight: The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). The reaction proceeds through a betaine or an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide. The stereochemical outcome (E/Z selectivity) is influenced by the nature of the ylide (stabilized or non-stabilized) and the reaction conditions.[4]
Protocol: Synthesis of a Stilbene Derivative via Wittig Reaction
-
Reaction Scheme:
-
Materials:
-
This compound (1.0 equiv)
-
A phosphonium salt (e.g., benzyltriphenylphosphonium chloride) (1.1 equiv)
-
A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) (1.1 equiv)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the phosphonium salt (1.1 equiv) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (1.1 equiv) dropwise. The formation of a colored solution (often orange or deep red) indicates the generation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
-
| Reagent/Parameter | Molar Ratio/Value | Rationale |
| This compound | 1.0 equiv | Substrate for olefination. |
| Phosphonium Salt | 1.1 equiv | Precursor to the Wittig reagent. |
| Strong Base | 1.1 equiv | Deprotonates the phosphonium salt to form the nucleophilic ylide. |
| Anhydrous THF | - | Aprotic solvent suitable for the formation and reaction of the ylide. |
| Temperature | 0 °C to RT | Initial cooling controls the exothermic deprotonation, while warming to room temperature ensures reaction completion. |
Reductive Amination: Synthesis of Amines
Reductive amination is a highly efficient method for the synthesis of secondary and tertiary amines from aldehydes. This compound can be readily converted to a variety of amine derivatives using this two-step, one-pot process.[5]
Mechanistic Insight: The reaction proceeds via the initial formation of an imine or iminium ion from the condensation of the aldehyde and an amine. This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), to afford the corresponding amine. These reducing agents are selective for the iminium ion over the starting aldehyde.[6]
Protocol: Synthesis of a Secondary Amine via Reductive Amination
-
Reaction Scheme:
-
Materials:
-
This compound (1.0 equiv)
-
Primary amine (e.g., benzylamine) (1.1 equiv)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (catalytic amount, optional)
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv) and the primary amine (1.1 equiv) in DCM.
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
-
| Reagent/Parameter | Molar Ratio/Value | Rationale |
| This compound | 1.0 equiv | Carbonyl source. |
| Primary Amine | 1.1 equiv | Nucleophile for imine formation. |
| NaBH(OAc)₃ | 1.5 equiv | Mild and selective reducing agent for the iminium ion. |
| DCM or DCE | - | Aprotic solvent suitable for the reaction. |
| Acetic Acid | Catalytic | Catalyzes the formation of the imine intermediate. |
Oxidation of the Methylsulfanyl Group: Accessing Sulfoxides and Sulfones
The methylsulfanyl group in this compound can be selectively oxidized to a sulfoxide or further to a sulfone. These oxidized sulfur functionalities are important in drug development as they can act as hydrogen bond acceptors and improve the pharmacokinetic properties of a molecule.[1]
Mechanistic Insight: The oxidation of sulfides to sulfoxides can be achieved with one equivalent of a mild oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The use of a second equivalent of the oxidizing agent or a stronger oxidant will typically lead to the corresponding sulfone.
Protocol: Selective Oxidation to the Sulfoxide
-
Reaction Scheme:
-
Materials:
-
This compound (1.0 equiv)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (1.0-1.1 equiv)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound (1.0 equiv) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of m-CPBA (1.0-1.1 equiv) in DCM dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the corresponding sulfoxide.
-
| Reagent/Parameter | Molar Ratio/Value | Rationale |
| This compound | 1.0 equiv | Substrate for oxidation. |
| m-CPBA | 1.0-1.1 equiv | Mild oxidizing agent for selective conversion to the sulfoxide. |
| DCM | - | Common solvent for oxidation reactions. |
| Temperature | 0 °C | Helps to control the exothermicity of the reaction and prevent over-oxidation. |
Visualizing the Synthetic Pathways
To further clarify the synthetic transformations discussed, the following diagrams illustrate the core reactions.
Caption: Suzuki-Miyaura Coupling Workflow
Caption: Wittig Reaction Olefination
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 3. d-nb.info [d-nb.info]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: 4'-Methylsulfanyl-biphenyl-4-carbaldehyde as a Versatile Building Block for Heterocyclic Compound Synthesis
Introduction: The Strategic Importance of a Bifunctional Building Block
In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The strategic design of starting materials that offer both structural rigidity and versatile reactivity is paramount for the efficient construction of molecular complexity. 4'-Methylsulfanyl-biphenyl-4-carbaldehyde emerges as a building block of significant interest, possessing a unique combination of features: a rigid biphenyl core that provides a defined spatial orientation, a reactive aldehyde functionality poised for a multitude of cyclization reactions, and a methylsulfanyl group that can modulate physicochemical properties and offer a potential site for further derivatization.
This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the utility of this compound in the synthesis of diverse heterocyclic systems. We will delve into the synthesis of this key intermediate and explore its application in several robust and widely utilized named reactions, providing not just step-by-step protocols but also the underlying mechanistic principles that govern these transformations.
Synthesis of the Core Building Block: this compound
The most direct and efficient route to this compound is through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is renowned for its reliability and functional group tolerance, making it an ideal choice for linking the two aryl rings.[1][2] The general strategy involves the coupling of a commercially available aryl halide with an arylboronic acid.
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
This protocol details the synthesis of this compound from 4-bromobenzaldehyde and 4-(methylthio)phenylboronic acid.
-
Reaction Scheme:
-
Materials:
-
4-bromobenzaldehyde
-
4-(methylthio)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromobenzaldehyde (1.0 eq), 4-(methylthio)phenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Add Palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
De-gas the flask by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times.
-
Add a 3:1 mixture of Toluene:Ethanol and a small amount of water (e.g., 10% of the total solvent volume).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
-
-
Causality and Optimization:
-
The choice of a palladium catalyst and a phosphine ligand is crucial for the catalytic cycle of the Suzuki reaction. Pd(OAc)₂ is a common and relatively inexpensive palladium source, while PPh₃ is a widely used ligand that stabilizes the palladium species.
-
The base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle.[1]
-
A mixed solvent system of toluene, ethanol, and water is often employed to ensure the solubility of both the organic reactants and the inorganic base.[1]
-
Working under an inert atmosphere is important to prevent the oxidation and deactivation of the palladium catalyst.
-
Application in Heterocyclic Synthesis
The aldehyde functionality of this compound serves as a versatile handle for the construction of a variety of heterocyclic rings. The following sections provide detailed protocols for its use in key synthetic transformations.
Knoevenagel Condensation: A Gateway to Further Cyclizations
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction where an aldehyde or ketone reacts with an active methylene compound in the presence of a basic catalyst.[3][4] The resulting product, an electron-deficient alkene, is a versatile intermediate for subsequent cyclization reactions.
Protocol 2: Knoevenagel Condensation with Malononitrile
-
Reaction Scheme:
-
Materials:
-
This compound
-
Malononitrile
-
Piperidine or Triethylamine
-
Ethanol or Acetonitrile
-
Hydrochloric acid (dilute)
-
-
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine or triethylamine (e.g., 0.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours. A precipitate may form as the reaction progresses.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture in an ice bath to maximize precipitation.
-
Filter the solid product and wash with cold ethanol.
-
If necessary, the product can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.
-
-
Mechanistic Insight: The basic catalyst (piperidine) deprotonates the active methylene compound (malononitrile) to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the stable α,β-unsaturated product.
}
Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of highly substituted 2-aminothiophenes.[5][6][7] It typically involves an aldehyde or ketone, an α-cyanoester (or another active methylene nitrile), and elemental sulfur in the presence of a base.
Protocol 3: Synthesis of a 2-Aminothiophene Derivative
-
Reaction Scheme:
-
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Elemental sulfur (powdered)
-
Morpholine or Triethylamine
-
Ethanol or N,N-Dimethylformamide (DMF)
-
-
Step-by-Step Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq).
-
Add ethanol as the solvent.
-
Add morpholine (1.5 eq) dropwise while stirring. An exothermic reaction may be observed.
-
Heat the mixture to 50-60 °C and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water with stirring.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene derivative.
-
-
Mechanistic Considerations: The reaction is initiated by a Knoevenagel condensation between the aldehyde and the active methylene compound. The resulting α,β-unsaturated nitrile then undergoes a Michael addition with a sulfur nucleophile (derived from elemental sulfur and the base). The subsequent intramolecular cyclization and tautomerization lead to the aromatic 2-aminothiophene product.[5]
Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction used to prepare dihydropyridines, which are important scaffolds in medicinal chemistry, particularly as calcium channel blockers.[8][9][10] The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.
Protocol 4: Synthesis of a Dihydropyridine Derivative
-
Reaction Scheme:
-
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol
-
-
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add ethyl acetoacetate (2.0 eq) and ammonium acetate (1.2 eq).
-
Heat the reaction mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, filter the solid and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
-
-
Causality of the Reaction Pathway: The Hantzsch synthesis proceeds through two key intermediates.[11] One is the Knoevenagel condensation product of the aldehyde and one equivalent of the β-ketoester. The other is an enamine formed from the second equivalent of the β-ketoester and ammonia. These two intermediates then combine, and subsequent cyclization and dehydration yield the dihydropyridine ring.
}
Biginelli Reaction for Dihydropyrimidinone Synthesis
The Biginelli reaction is another important multi-component reaction that provides access to dihydropyrimidinones (DHPMs) and their thio-analogs.[10][11] These scaffolds are of significant interest due to their diverse biological activities. The reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.
Protocol 5: Synthesis of a Dihydropyrimidinone Derivative
-
Reaction Scheme:
-
Materials:
-
This compound
-
Ethyl acetoacetate
-
Urea
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) or another suitable Lewis or Brønsted acid catalyst
-
Acetonitrile or Ethanol
-
-
Step-by-Step Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), ethyl acetoacetate (1.0 eq), urea (1.5 eq), and the catalyst (e.g., Cu(OTf)₂, 0.1 eq).
-
Add acetonitrile as the solvent.
-
Heat the mixture to reflux for 3-5 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Stir for 30 minutes to induce precipitation.
-
Collect the solid product by filtration and wash with cold water.
-
Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone.
-
-
Mechanistic Rationale: The most widely accepted mechanism involves the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the enolate of the β-ketoester. Subsequent cyclization and dehydration afford the final dihydropyrimidinone product.
Summary of Applications and Key Data
The following table summarizes the heterocyclic systems that can be accessed from this compound using the protocols described above.
| Heterocyclic System | Key Reagents | Reaction Name |
| Substituted Thiophene | Ethyl cyanoacetate, Sulfur, Morpholine | Gewald Synthesis |
| Substituted Dihydropyridine | Ethyl acetoacetate, Ammonium acetate | Hantzsch Synthesis |
| Substituted Dihydropyrimidinone | Ethyl acetoacetate, Urea, Acid catalyst | Biginelli Reaction |
| α,β-Unsaturated Nitrile | Malononitrile, Piperidine | Knoevenagel Condensation |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a range of medicinally and materially relevant heterocyclic compounds. Its straightforward synthesis via Suzuki coupling, combined with the reactivity of the aldehyde group in well-established multi-component reactions, provides an efficient and modular approach to generating molecular diversity. The protocols and mechanistic insights provided in this application note are intended to empower researchers to explore the full potential of this promising intermediate in their synthetic endeavors.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. WO1998012174A1 - Method for preparing 4-methyl-biphenyl derivatives - Google Patents [patents.google.com]
- 3. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals - [thieme-connect.com]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. grokipedia.com [grokipedia.com]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions [mdpi.com]
- 11. A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and Applications of Amine Derivatives of 4'-Methylsulfanyl-biphenyl-4-carbaldehyde
Introduction
4'-Methylsulfanyl-biphenyl-4-carbaldehyde is a versatile bifunctional organic compound featuring a biphenyl scaffold, which provides rigidity and unique electronic properties. The presence of a reactive aldehyde group and a methylsulfanyl (methylthio) moiety makes it an attractive building block in medicinal chemistry and materials science. The reaction of its aldehyde functional group with primary and secondary amines is a fundamental transformation that opens pathways to a diverse range of molecular architectures, primarily Schiff bases (imines) and secondary amines.
These derivatives are of significant interest to researchers and drug development professionals. Schiff bases derived from biphenyl systems serve as crucial ligands in coordination chemistry, forming stable metal complexes that exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Furthermore, the imine linkage is a cornerstone in the synthesis of dynamic materials like Covalent Organic Frameworks (COFs), which have applications in gas storage and separation.[5] The corresponding secondary amines, synthesized via reductive amination, are stable analogues that are prevalent in pharmaceutical compounds and functional materials such as organic semiconductors.[6]
This guide provides a comprehensive overview of the primary reaction pathways, detailed experimental protocols, characterization techniques, and expert insights into the synthesis of amine derivatives from this compound.
Reaction Mechanisms: Causality and Control
The reaction between this compound and an amine can proceed through two principal, user-controlled pathways: Schiff base formation and reductive amination. The choice between these pathways is dictated by the desired final product and the reaction conditions employed.
Schiff Base (Imine) Formation
The condensation of an aldehyde with a primary amine to form a Schiff base, or imine, is a reversible acid-catalyzed dehydration reaction.[7][8] The mechanism involves two key stages:
-
Nucleophilic Addition: The nitrogen atom of the primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate known as a hemiaminal or carbinolamine.[9] This step is typically the fastest and is reversible.
-
Dehydration: The hemiaminal is then protonated (often by an acid catalyst or another amine molecule), converting the hydroxyl group into a good leaving group (water). Subsequent elimination of water and deprotonation yields the stable C=N double bond of the imine.[9]
The reversibility of this reaction is a critical experimental consideration. To drive the reaction towards the product, it is common to remove water as it is formed, often by using a Dean-Stark apparatus or by carrying out the reaction in a solvent like ethanol or methanol where the product may be less soluble and precipitate out.[8]
Reductive Amination
Reductive amination is a powerful and widely used method for synthesizing secondary amines directly from aldehydes in a one-pot reaction.[10] This process combines the initial formation of an imine (or an intermediate iminium ion) with an in-situ reduction step. The key advantage is that the imine does not need to be isolated, which is beneficial as imines can sometimes be unstable.
The choice of reducing agent is paramount for the success of the reaction. The ideal reagent should selectively reduce the protonated imine (iminium ion) much faster than it reduces the starting aldehyde.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice. It is a mild and selective reducing agent that is particularly effective for reductive aminations.[11] Its steric bulk and reduced reactivity compared to other hydrides prevent significant reduction of the aldehyde starting material. Reactions are typically performed in aprotic solvents like dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF).[11]
-
Sodium Cyanoborohydride (NaBH₃CN): Another classic reagent, NaBH₃CN, is effective at a slightly acidic pH, where the iminium ion is readily formed and reduced. However, its high toxicity (due to the potential release of HCN gas) has led to its replacement by STAB in many applications.[11]
-
Sodium Borohydride (NaBH₄): While a powerful and inexpensive reducing agent, NaBH₄ can also reduce the starting aldehyde.[11] Therefore, a stepwise procedure is often required where the imine is pre-formed before the addition of NaBH₄.[10]
The overall process involves mixing the aldehyde, amine, and reducing agent, allowing for the cascade of imine formation followed by immediate reduction to the stable secondary amine.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of a Schiff Base (Imine)
This protocol describes a general procedure for the condensation reaction between this compound and a primary amine.
Materials:
-
This compound (MW: 228.31 g/mol )
-
Aniline (or other primary amine) (1.05 equivalents)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (e.g., 1.0 g, 4.38 mmol) in absolute ethanol (20 mL).
-
Amine Addition: Add the primary amine (1.05 eq.) to the solution. If the amine is a solid, dissolve it in a minimal amount of ethanol before adding.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde.
-
Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product often precipitates from the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure Schiff base.
-
Drying: Dry the purified product under vacuum.
Protocol 2: Synthesis of a Secondary Amine via Reductive Amination
This protocol details a one-pot reductive amination using sodium triacetoxyborohydride (STAB).
Materials:
-
This compound (MW: 228.31 g/mol )
-
Primary or Secondary Amine (1.1 equivalents)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (e.g., 1.0 g, 4.38 mmol) and dissolve it in anhydrous DCM (40 mL).
-
Amine Addition: Add the amine (1.1 eq., 4.82 mmol) to the solution. Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the hemiaminal/iminium ion intermediate.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq., 6.57 mmol) to the reaction mixture in portions over 10 minutes. The addition may be slightly exothermic.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 6-24 hours).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ (20 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure secondary amine.[12]
Product Characterization
Validation of the final product structure is essential. The following techniques are standard for characterizing the products of these reactions.
| Technique | Schiff Base (Imine) | Secondary Amine (Reductive Amination) |
| FTIR | Disappearance of aldehyde C=O stretch (~1700 cm⁻¹). Appearance of a characteristic C=N stretch (1609–1625 cm⁻¹).[13] | Disappearance of aldehyde C=O stretch. Appearance of N-H stretch (~3300-3500 cm⁻¹, if from a primary amine). |
| ¹H NMR | Disappearance of the aldehyde proton signal (~9.9-10.1 ppm). Appearance of the imine proton signal (-CH=N-) as a singlet (~8.2-8.6 ppm).[13] | Disappearance of the aldehyde proton signal. Appearance of a new methylene signal (-CH₂-N-) adjacent to the biphenyl ring, typically a singlet around 4.3-4.8 ppm. |
| ¹³C NMR | Disappearance of the aldehyde carbonyl carbon (~190 ppm). Appearance of the imine carbon (~150-160 ppm).[5] | Disappearance of the aldehyde carbonyl carbon. Appearance of a new methylene carbon (~45-55 ppm). |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass of the imine product. | Molecular ion peak corresponding to the calculated mass of the secondary amine product. |
Applications and Field Insights
The amine derivatives of this compound are not merely synthetic curiosities; they are enabling molecules for advanced applications.
-
Medicinal Chemistry: The imine functional group is a key component in many compounds with biological activity.[1][14] Metal complexes of these Schiff bases are frequently investigated for their potential as antimicrobial and anticancer agents, where the metal center's activity is modulated by the ligand's structure.[2][4] The biphenyl core provides a rigid scaffold that can be optimized for binding to biological targets.
-
Materials Science: The formation of imine bonds is a robust and reversible reaction, making it ideal for the synthesis of self-healing polymers and crystalline Covalent Organic Frameworks (COFs).[5] The predictable geometry of the biphenyl unit allows for the design of porous materials with tailored properties for applications like selective gas adsorption.
-
Organic Electronics: The secondary amines produced via reductive amination can be incorporated into larger conjugated systems. Biphenyl derivatives are known to be used as charge-transporting materials, and the introduction of an amine group can modulate the electronic properties (e.g., HOMO/LUMO levels), making them suitable for use in devices like Organic Light Emitting Diodes (OLEDs).[6]
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of biphenyl enamines for applications as p-type semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemijournal.com [chemijournal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 4'-Methylsulfanyl-biphenyl-4-carbaldehyde
Introduction
4'-Methylsulfanyl-biphenyl-4-carbaldehyde is a versatile bifunctional molecule featuring a reactive aldehyde group and a biphenyl scaffold, a privileged structure in medicinal chemistry and materials science. The methylsulfanyl group offers an additional site for modification and can influence the electronic properties and metabolic stability of derivative compounds. The strategic derivatization of the aldehyde moiety is a critical step in the synthesis of novel drug candidates, molecular probes, and advanced organic materials.
This guide provides detailed, field-proven protocols for several key transformations of this compound. The methodologies are designed for reproducibility and scalability, with an emphasis on explaining the underlying chemical principles to empower researchers to adapt and troubleshoot these procedures effectively. The synthesis of the starting material itself is often achieved via Suzuki-Miyaura coupling, a powerful method for forming the central biphenyl C-C bond.[1][2][3][4]
General Experimental Workflow
A typical derivatization workflow involves reaction setup under controlled conditions, monitoring for completion, followed by a standard workup and purification sequence to isolate the desired product.
Caption: General workflow for chemical derivatization.
Protocol 1: Oxidation to 4'-Methylsulfanyl-biphenyl-4-carboxylic acid
The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation. The Pinnick oxidation is an exceptionally mild and selective method, well-suited for substrates with sensitive functional groups.[5][6] It utilizes sodium chlorite (NaClO₂) as the oxidant, which is converted in situ to the active species, chlorous acid.[5][7][8]
Reaction Principle: Pinnick Oxidation
The reaction proceeds under weakly acidic conditions. A scavenger, such as 2-methyl-2-butene, is crucial to quench the hypochlorous acid (HOCl) byproduct, which could otherwise lead to unwanted side reactions like chlorination of the electron-rich aromatic rings.[5][7][9]
Caption: Pinnick oxidation of the target aldehyde.
Detailed Protocol
-
Setup: To a round-bottom flask, add this compound (1.0 equiv).
-
Solvent & Reagents: Add tert-butanol (t-BuOH) and water in a 1:1 ratio (approx. 0.1 M concentration of the aldehyde). Add a stir bar. To this solution, add 2-methyl-2-butene (10.0 equiv) and sodium dihydrogen phosphate (NaH₂PO₄, 10.0 equiv).[9]
-
Oxidant Addition: In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 10.0 equiv) in water. Add this solution dropwise to the stirred reaction mixture at room temperature.[9]
-
Reaction: Stir the mixture vigorously at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: Cool the mixture in an ice bath and quench by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) until a test with starch-iodide paper indicates no remaining oxidant.[9]
-
Extraction: Acidify the mixture to pH ~3-4 with 1M HCl. Extract the product with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude carboxylic acid can be purified by recrystallization or flash column chromatography.
| Reagent | Molar Eq. | Purpose |
| Aldehyde | 1.0 | Substrate |
| Sodium Chlorite (NaClO₂) | 10.0 | Oxidant |
| 2-Methyl-2-butene | 10.0 | HOCl Scavenger |
| NaH₂PO₄ | 10.0 | Buffer |
| t-BuOH / H₂O | - | Solvent System |
Protocol 2: Reduction to (4'-Methylsulfanyl-biphenyl-4-yl)methanol
Reduction of the aldehyde to a primary alcohol is readily achieved using sodium borohydride (NaBH₄).[10] This reagent is valued for its mildness and selectivity, as it typically does not reduce other functional groups like esters or the methylsulfanyl group under standard conditions.[11]
Reaction Principle: Hydride Reduction
The reaction involves the nucleophilic addition of a hydride ion (H⁻) from NaBH₄ to the electrophilic carbonyl carbon.[12] A subsequent protonation step, usually from the protic solvent (e.g., methanol or ethanol), yields the final alcohol product.[11][12][13]
Caption: Sodium borohydride reduction of the aldehyde.
Detailed Protocol
-
Setup: Dissolve this compound (1.0 equiv) in methanol (MeOH) or ethanol (EtOH) in a round-bottom flask at room temperature (approx. 0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 - 2.0 equiv) portion-wise over 10-15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor completion by TLC.
-
Workup: Carefully quench the reaction by the dropwise addition of water or 1M HCl at 0 °C to destroy excess NaBH₄.
-
Extraction: Remove the bulk of the organic solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate or dichloromethane (DCM) (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The resulting alcohol can be purified by flash chromatography if necessary.
| Reagent | Molar Eq. | Purpose |
| Aldehyde | 1.0 | Substrate |
| Sodium Borohydride (NaBH₄) | 1.5 - 2.0 | Reducing Agent |
| Methanol / Ethanol | - | Solvent & Proton Source |
Protocol 3: Reductive Amination
Reductive amination is a powerful method for converting aldehydes into amines.[14] The direct, one-pot procedure using sodium triacetoxyborohydride (STAB) is highly efficient and selective for a wide range of aldehydes and amines.[15][16][17] STAB is a milder reducing agent than sodium cyanoborohydride and selectively reduces the intermediate iminium ion in the presence of the starting aldehyde.[14][18]
Reaction Principle
The aldehyde first reacts with a primary or secondary amine to form an intermediate imine (or iminium ion). STAB then selectively reduces this C=N double bond to furnish the corresponding amine product. The reaction is typically performed in a non-protic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[15][16][17]
Caption: Reductive amination using STAB.
Detailed Protocol
-
Setup: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 equiv) and the desired primary or secondary amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE).
-
Imine Formation: Stir the solution at room temperature for 20-30 minutes to allow for imine formation. For less reactive amines, adding a small amount of acetic acid (0.1 equiv) can catalyze this step.[15]
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) in one portion.
-
Reaction: Stir the mixture at room temperature for 3-12 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (2 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude amine product by flash column chromatography.
| Reagent | Molar Eq. | Purpose |
| Aldehyde | 1.0 | Substrate |
| Amine (R¹R²NH) | 1.1 | Nucleophile |
| NaBH(OAc)₃ (STAB) | 1.5 | Selective Reducing Agent |
| DCE | - | Solvent |
| Acetic Acid (optional) | 0.1 | Catalyst |
Protocol 4: Olefination via Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the standard Wittig reaction for synthesizing alkenes, particularly α,β-unsaturated esters.[19] It employs a phosphonate carbanion, which is more nucleophilic than the corresponding Wittig ylide, and typically provides excellent stereoselectivity, favoring the (E)-alkene.[20][21][22] A key advantage is that the phosphate byproduct is water-soluble, simplifying purification.[19][23]
Reaction Principle
A phosphonate ester is deprotonated with a base (e.g., NaH, NaOMe) to form a stabilized carbanion.[19][23] This carbanion then undergoes nucleophilic addition to the aldehyde, followed by elimination to form the alkene and a water-soluble phosphate byproduct.[22]
Caption: HWE reaction for (E)-alkene synthesis.
Detailed Protocol
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv). Wash the NaH with anhydrous hexanes to remove the oil, then suspend it in anhydrous THF.
-
Ylide Formation: Cool the NaH suspension to 0 °C. Add the phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 equiv) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.
-
Aldehyde Addition: Cool the resulting ylide solution back to 0 °C. Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.
-
Reaction: Stir the reaction at room temperature overnight. Monitor completion by TLC.
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Extract the mixture with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate. Purify the product via flash column chromatography to yield the predominantly (E)-alkene.
| Reagent | Molar Eq. | Purpose |
| Aldehyde | 1.0 | Substrate |
| Phosphonate Ester | 1.1 | Ylide Precursor |
| Sodium Hydride (NaH) | 1.2 | Base |
| Anhydrous THF | - | Solvent |
Protocol 5: Knoevenagel Condensation
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate).[24][25] This reaction is often catalyzed by a weak base and can be performed under mild, environmentally friendly conditions, sometimes even in water or solvent-free systems.[24][26]
Reaction Principle
A basic catalyst deprotonates the active methylene compound to form a nucleophilic carbanion. This carbanion adds to the aldehyde, forming a β-hydroxy intermediate which then undergoes dehydration (elimination of water) to yield the final α,β-unsaturated product.
Caption: Knoevenagel condensation for C=C bond formation.
Detailed Protocol (Water-Mediated)
-
Setup: In a glass vial or round-bottom flask, combine this compound (1.0 equiv) and the active methylene compound (e.g., malononitrile, 1.0 equiv).[26]
-
Solvent: Add water (to achieve a concentration of approx. 0.5 M). For substrates with poor water solubility, a co-solvent like methanol can be used (e.g., H₂O/MeOH 1:1).[26]
-
Reaction: Stir the mixture vigorously at room temperature. The reaction can take anywhere from 20 minutes to 18 hours. Monitor the progress by TLC.[26] Often, the product will precipitate from the reaction mixture upon formation.
-
Workup: If a precipitate forms, collect the product by suction filtration. Wash the solid with cold water and then a small amount of cold ethanol or petroleum ether.[25]
-
Purification: Dry the product under vacuum. In many cases, the product is obtained in high purity without the need for further purification.[24][26] If necessary, recrystallization or flash chromatography can be performed.
| Reagent | Molar Eq. | Purpose |
| Aldehyde | 1.0 | Substrate |
| Active Methylene Cmpd. | 1.0 | Nucleophile |
| Water / Co-solvent | - | Solvent/Mediator |
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. psiberg.com [psiberg.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. leah4sci.com [leah4sci.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 13. youtube.com [youtube.com]
- 14. Reductive amination - Wikipedia [en.wikipedia.org]
- 15. Collection - Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 - The Journal of Organic Chemistry - Figshare [figshare.com]
- 16. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 17. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. Wittig-Horner Reaction [organic-chemistry.org]
- 20. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 23. alfa-chemistry.com [alfa-chemistry.com]
- 24. researchgate.net [researchgate.net]
- 25. tandfonline.com [tandfonline.com]
- 26. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
Topic: Analytical Methods for the Quantification of 4'-Methylsulfanyl-biphenyl-4-carbaldehyde
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the accurate quantification of 4'-Methylsulfanyl-biphenyl-4-carbaldehyde (MSBC). As a key intermediate or potential impurity in pharmaceutical synthesis, rigorous analytical control of MSBC is paramount. This document outlines methodologies using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS). Each protocol is presented with an emphasis on the scientific rationale behind procedural choices, adherence to method validation principles outlined in the International Council for Harmonisation (ICH) guidelines, and practical insights for implementation in a research or quality control environment.[1][2][3][4]
Introduction and Analyte Overview
This compound (MSBC) is an organic compound featuring a biphenyl core structure, functionalized with a methylsulfanyl (thioether) group and a carbaldehyde (aldehyde) group. Its molecular structure (C₁₄H₁₂OS) lends it properties that are critical to consider for analytical method development.[5] The biphenyl system provides a strong chromophore suitable for UV detection, while the overall molecule's polarity and volatility dictate the most appropriate chromatographic approach.
The precise quantification of MSBC is essential for several reasons:
-
Process Chemistry: To monitor the progress and yield of synthetic reactions where MSBC is an intermediate.
-
Quality Control: To quantify MSBC as a potential impurity in active pharmaceutical ingredients (APIs) or drug products.[6]
-
Stability Studies: To assess the degradation profile of substances where MSBC may be a degradant.
This guide provides validated, step-by-step protocols designed to be robust, reliable, and fit for their intended purpose, aligning with global regulatory expectations.[7]
Analyte Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₂OS | [5] |
| Molecular Weight | 228.31 g/mol | [5] |
| Appearance | Typically a solid powder | N/A |
| Solubility | Soluble in common organic solvents (e.g., Acetonitrile, Methanol, THF) | Inferred from structure |
Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reversed-phase HPLC (RP-HPLC) is the most robust and widely applicable technique for the quantification of non-volatile, UV-active compounds like MSBC. The method separates the analyte from a mixture based on its hydrophobic interactions with the stationary phase.[8]
Causality Behind Experimental Choices:
-
Stationary Phase: A Biphenyl stationary phase is selected over a traditional C18 phase. While C18 relies on hydrophobic interactions, the Biphenyl phase adds π-π interactions, providing unique selectivity and enhanced retention for aromatic compounds like MSBC, often leading to better resolution from closely related impurities.[9][10]
-
Mobile Phase: A gradient of acetonitrile and water is chosen. Acetonitrile is an excellent solvent for MSBC and has a low UV cutoff, minimizing background interference.[11][12] A gradient elution ensures that impurities with a wide range of polarities can be effectively separated while maintaining a reasonable run time and sharp peak shape for the main analyte.
-
Detection Wavelength: The detection wavelength is set near the λmax of the biphenyl chromophore to ensure maximum sensitivity.
Experimental Workflow: HPLC-UV Method
Caption: Workflow for the quantification of MSBC using HPLC-UV.
Detailed Protocol: HPLC-UV
1. Instrumentation and Reagents
-
HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Column: Biphenyl column, 5 µm particle size, 4.6 x 150 mm (e.g., Restek Raptor Biphenyl, Phenomenex Kinetex Biphenyl).[9][13]
-
Reagents: HPLC-grade acetonitrile, purified water (e.g., Milli-Q).
-
Reference Standard: Well-characterized this compound (purity ≥98%).
2. Preparation of Solutions
-
Mobile Phase A: Purified Water
-
Mobile Phase B: Acetonitrile
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of MSBC reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
-
Sample Solution: Accurately weigh a known amount of the sample containing MSBC and dissolve in the diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm filter before injection.
3. Chromatographic Conditions | Parameter | Setting | | :--- | :--- | | Column Temperature | 30 °C | | Flow Rate | 1.0 mL/min | | Injection Volume | 10 µL | | Detection Wavelength | 254 nm | | Gradient Program | Time (min) | %B (Acetonitrile) | | | 0.0 | 50 | | | 15.0 | 95 | | | 17.0 | 95 | | | 17.1 | 50 | | | 20.0 | 50 |
4. Method Validation and Data Presentation The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for purpose.[1][2]
| Validation Parameter | Typical Performance | Acceptance Criteria (ICH Guideline) |
| Specificity | No interference from blank or placebo at the retention time of MSBC. Peak purity index > 0.999. | The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[3][6] |
| Linearity (R²) | ≥ 0.999 | R² ≥ 0.995 is generally acceptable. |
| Range | 1 - 100 µg/mL | The range that demonstrates acceptable linearity, accuracy, and precision. |
| Accuracy (% Recovery) | 98.0% - 102.0% | Typically 98.0% to 102.0% for an API assay. |
| Precision (% RSD) | Repeatability (n=6): ≤ 1.0% Intermediate Precision: ≤ 2.0% | Repeatability: RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%.[3] |
| Limit of Detection (LOD) | ~0.3 µg/mL | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL | Signal-to-Noise ratio of 10:1; must be determined with acceptable accuracy and precision. |
| Robustness | No significant change in results with minor variations in flow rate (±0.1 mL/min) and column temperature (±2 °C). | The reliability of the analysis with respect to deliberate variations in method parameters. |
Secondary Method: Gas Chromatography (GC-FID/MS)
GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. It is a suitable alternative to HPLC, particularly if volatile impurities need to be analyzed simultaneously.
Causality Behind Experimental Choices:
-
Injector: A split/splitless injector is used to handle a range of concentrations. A split injection is preferred for higher concentrations to avoid column overload, while splitless is used for trace analysis.
-
Column: A low-to-mid polarity column (e.g., DB-5ms type) is chosen. This provides good general-purpose separation for a wide range of semi-volatile organic compounds based on their boiling points and polarity.
-
Detector: A Flame Ionization Detector (FID) is selected for its robustness, wide linear range, and universal response to organic compounds.[14] Mass Spectrometry (MS) can be used for definitive peak identification.
Experimental Workflow: GC-FID Method
Caption: Workflow for the quantification of MSBC using GC-FID/MS.
Detailed Protocol: GC-FID
1. Instrumentation and Reagents
-
GC System: A system with a split/splitless injector, temperature-programmable column oven, and FID or MS detector.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms).[15]
-
Reagents: High-purity solvents (e.g., Chloroform, Ethyl Acetate), Helium or Hydrogen carrier gas.
-
Internal Standard (Optional but Recommended): A stable compound with similar properties that does not co-elute, such as 4,4'-dimethylbiphenyl.
2. Chromatographic Conditions
| Parameter | Setting |
|---|---|
| Injector Temperature | 250 °C |
| Split Ratio | 50:1 (adjustable based on concentration) |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Oven Program | Initial: 150 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C |
| Detector Temperature | 300 °C (FID) |
Confirmatory Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
For ultimate sensitivity and selectivity, especially in complex matrices like biological samples or for trace impurity profiling, LC-MS is the method of choice.[16] It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.
Causality Behind Experimental Choices:
-
Ionization: Electrospray Ionization (ESI) in positive mode is chosen as the aldehyde oxygen and thioether sulfur can be protonated under acidic mobile phase conditions to form [M+H]⁺ ions.
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used. SIM mode enhances sensitivity by monitoring only the m/z of the ion of interest, while MRM provides superior selectivity by monitoring a specific fragmentation transition.
The HPLC conditions from Section 2 can be readily adapted for LC-MS, with the key change being the addition of a volatile buffer like formic acid or ammonium acetate to the mobile phase to facilitate efficient ionization.
Method Selection Guide
Choosing the right analytical technique depends on the specific requirements of the analysis.
Decision Tree for Method Selection
Caption: Decision tree for selecting the optimal analytical method.
Comparative Summary of Techniques
| Feature | HPLC-UV | GC-FID | LC-MS/MS |
| Specificity | Good to Excellent | Good | Superior |
| Sensitivity | Moderate (µg/mL) | Moderate (µg/mL) | High (ng/mL to pg/mL) |
| Sample Type | Non-volatile, soluble | Volatile, thermally stable | Wide range, excels with complex matrices |
| Instrumentation Cost | Moderate | Low to Moderate | High |
| Primary Application | Routine QC, Assay, Purity | Residual Solvents, Volatile Impurities | Trace quantification, Metabolite ID, Impurity Profiling |
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. particle.dk [particle.dk]
- 5. scbt.com [scbt.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 8. benchchem.com [benchchem.com]
- 9. Restek Biphenyl [discover.restek.com]
- 10. Biphenyl, the Go To Phase for LC-MS Method Development | Separation Science [sepscience.com]
- 11. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. Comprehensive LC-MS/MS Analysis of Over 180 Pesticides | Phenomenex [phenomenex.com]
- 14. Methods and instruments - Department of Chemistry and Pharmacy [chemistry.nat.fau.eu]
- 15. rsc.org [rsc.org]
- 16. paginaspersonales.unam.mx [paginaspersonales.unam.mx]
Application Notes and Protocols: The Strategic Use of 4'-Methylsulfanyl-biphenyl-4-carbaldehyde in the Synthesis of Pharmaceutical Intermediates
Introduction: The Biphenyl Scaffold in Modern Drug Discovery
The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its conformational flexibility and ability to engage in various intermolecular interactions make it a cornerstone in the design of drugs targeting a wide range of biological targets. Within this chemical class, 4'-Methylsulfanyl-biphenyl-4-carbaldehyde has emerged as a highly versatile and valuable intermediate. Its unique substitution pattern, featuring a nucleophilic methylsulfanyl group and an electrophilic carbaldehyde, allows for sequential and regioselective functionalization. This dual reactivity is particularly exploited in the synthesis of the "sartan" class of angiotensin II receptor blockers (ARBs), which are mainstays in the management of hypertension and cardiovascular diseases.[1][2] This document serves as a comprehensive guide for researchers, chemists, and drug development professionals on the strategic application of this compound in the synthesis of key pharmaceutical intermediates.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is paramount for successful reaction scale-up and process optimization. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂OS | --INVALID-LINK-- |
| Molecular Weight | 228.31 g/mol | --INVALID-LINK-- |
| Appearance | Off-white to yellow solid | General knowledge |
| Melting Point | Not widely reported, expected to be a crystalline solid at room temperature. | General knowledge |
| Boiling Point | Not available (likely to decompose at high temperatures) | General knowledge |
| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. Insoluble in water. | General knowledge |
| CAS Number | 221018-02-6 | --INVALID-LINK-- |
Core Synthetic Application: Synthesis of a Key Benzimidazole Intermediate for Sartan Analogs
A primary application of this compound is in the synthesis of advanced benzimidazole intermediates, which form the core of many sartan drugs. The following protocol details a representative two-step synthesis of a key intermediate, starting with the preparation of this compound via a Suzuki-Miyaura coupling, followed by its condensation with a substituted o-phenylenediamine to form the benzimidazole ring system.
Part 1: Synthesis of this compound via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely utilized palladium-catalyzed cross-coupling reaction for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[3][4]
Reaction Principle and Mechanism:
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (4-bromobenzaldehyde) to form a Pd(II) complex.[3][4]
-
Transmetalation: The organoboron species ((4-(methylthio)phenyl)boronic acid), activated by a base, transfers its organic group to the Pd(II) complex.[3][4]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the biaryl product.[3][4]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol:
Materials:
-
4-Bromobenzaldehyde
-
(4-(Methylthio)phenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromobenzaldehyde (1.0 eq), (4-(methylthio)phenyl)boronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Add toluene, ethanol, and water in a 4:1:1 ratio to the flask. The solvent mixture should be sufficient to dissolve the reactants upon heating.
-
Bubble argon or nitrogen gas through the mixture for 20-30 minutes to degas the solution.
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of degassed toluene.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting materials.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Part 2: Condensation to Form a 2-Substituted Benzimidazole Intermediate
The aldehyde functionality of this compound serves as an electrophilic handle for the construction of heterocyclic ring systems. A common transformation is the condensation with o-phenylenediamines to form benzimidazoles.
Reaction Principle and Mechanism:
The formation of the benzimidazole ring proceeds through a condensation reaction followed by an oxidative cyclization. The initial step is the formation of a Schiff base intermediate by the reaction of the aldehyde with one of the amino groups of the o-phenylenediamine. This is followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic benzimidazole ring.
Caption: General workflow for the synthesis of a 2-substituted benzimidazole.
Experimental Protocol:
Materials:
-
This compound
-
N-methyl-4-amino-3-nitrobenzoate
-
Sodium dithionite (Na₂S₂O₄) or other suitable reducing agent
-
Ethanol
-
Water
-
Glacial acetic acid
Procedure:
-
In-situ Reduction of the Nitro Group: In a round-bottom flask, dissolve N-methyl-4-amino-3-nitrobenzoate (1.0 eq) in a mixture of ethanol and water.
-
Heat the solution to 50-60 °C and add sodium dithionite (3.0-4.0 eq) portion-wise. The color of the solution should change, indicating the reduction of the nitro group to an amine.
-
After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature.
-
Condensation and Cyclization: To the resulting solution containing the in-situ generated triamine, add a solution of this compound (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration and wash with cold ethanol.
-
If the product remains in solution, concentrate the mixture under reduced pressure and purify the residue by column chromatography or recrystallization to yield the desired 2-(4'-(methylthio)-[1,1'-biphenyl]-4-yl) substituted benzimidazole intermediate.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and robust chemical transformations. The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction known for its high efficiency and functional group tolerance. The formation of benzimidazoles via condensation of aldehydes and o-phenylenediamines is a fundamental and reliable method in heterocyclic chemistry.
For self-validation, it is crucial to monitor each reaction step using appropriate analytical techniques. Thin-layer chromatography (TLC) should be used to track the consumption of starting materials and the formation of products. The identity and purity of the final products should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
This compound is a strategically important building block in the synthesis of pharmaceutical intermediates, particularly for the sartan class of antihypertensive drugs. Its synthesis via the Suzuki-Miyaura coupling is efficient and scalable. The aldehyde functionality provides a versatile handle for the subsequent construction of complex heterocyclic systems, such as the benzimidazole core. The protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this valuable intermediate in their synthetic endeavors.
References
Application Notes and Protocols for the Functionalization of the Aldehyde Group in 4'-Methylsulfanyl-biphenyl-4-carbaldehyde
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the chemical transformations of the aldehyde functional group in 4'-Methylsulfanyl-biphenyl-4-carbaldehyde. This biphenyl scaffold is of significant interest in medicinal chemistry and materials science, and the ability to selectively modify its aldehyde moiety opens up a vast chemical space for the synthesis of novel derivatives. These application notes detail robust and versatile protocols for key transformations including oxidation to a carboxylic acid, reduction to an alcohol, reductive amination to form various amines, olefination via the Wittig reaction, carbon-carbon bond formation using Grignard reagents, and condensation with active methylene compounds. The causality behind experimental choices, considerations for the electronic effects of the 4'-methylsulfanyl substituent, and self-validating protocols are central to this guide, ensuring scientific integrity and reproducibility.
Introduction and Structural Considerations
This compound is a bifunctional organic molecule featuring a biphenyl core, which imparts rigidity and specific spatial orientation, a reactive carbaldehyde group on one phenyl ring, and a methylsulfanyl (-SMe) group on the other. The aldehyde is a versatile functional handle for a plethora of chemical modifications. The methylsulfanyl group, with its sulfur atom, can influence the electronic properties of the aromatic system. Sulfur can donate electron density into the aromatic ring via resonance and withdraw electron density via induction. This electronic nature can subtly modulate the reactivity of the aldehyde group, a factor to consider when adapting general protocols.[1]
This guide provides detailed, step-by-step methodologies for the functionalization of the aldehyde group, enabling the synthesis of a diverse library of derivatives for applications in drug discovery and materials science.[2][3]
Safety and Handling
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all other reagents used.
General Precautions:
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]
-
All manipulations should be performed in a well-ventilated fume hood.[4]
-
Avoid inhalation of dust and vapors.[5]
-
Prevent contact with skin and eyes.[6]
Specific Hazards for Related Aldehydes:
-
Biphenyl-4-carboxaldehyde: May be harmful if swallowed and can cause skin and serious eye irritation.[4][6][7]
-
Flammability: Some related compounds are combustible liquids. Keep away from heat and open flames.[8]
Functionalization Protocols
The following sections provide detailed protocols for key transformations of the aldehyde group. Each protocol is designed to be a self-validating system with clear steps and rationale.
Oxidation to 4'-Methylsulfanyl-biphenyl-4-carboxylic acid
The oxidation of the aldehyde to a carboxylic acid is a fundamental transformation, yielding a key intermediate for the synthesis of amides, esters, and other acid derivatives.[9] A common and effective method involves the use of potassium permanganate under basic conditions.
Protocol 1: Oxidation with Potassium Permanganate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Reagent Addition: While stirring vigorously, add a solution of potassium permanganate (KMnO₄, ~2.0 eq) in water dropwise. The reaction is exothermic; maintain the temperature below 30°C using a water bath.
-
Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate and by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the excess KMnO₄ by adding a small amount of sodium sulfite or by bubbling sulfur dioxide gas through the mixture until it becomes colorless.
-
Isolation: Filter the manganese dioxide (MnO₂) precipitate through a pad of Celite®. Acidify the filtrate with dilute hydrochloric acid (e.g., 2 M HCl) to precipitate the carboxylic acid.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Data Presentation: Oxidation Reaction Parameters
| Oxidizing Agent | Solvent System | Temperature | Typical Reaction Time | Expected Yield |
| KMnO₄ | Acetone/Water | < 30°C | 2-6 hours | 85-95% |
| H₂O₂ | Acetic Acid | Room Temp | Varies | 90-99%[10] |
| NaOCl·5H₂O | Acetonitrile/Water | Room Temp | Varies | High[10] |
Diagram: Oxidation Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Cross-Coupling Reactions Involving 4'-Methylsulfanyl-biphenyl-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4'-Methylsulfanyl-biphenyl-4-carbaldehyde
This compound is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its biphenyl scaffold is a privileged structure in numerous biologically active compounds, while the aldehyde and methylsulfanyl functionalities offer orthogonal handles for further chemical elaboration. The aldehyde group can be readily converted into a variety of functional groups or used in imine and Wittig-type reactions. The methylsulfanyl group can be oxidized to sulfoxide and sulfone moieties, which are important pharmacophores.
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving this compound, offering detailed protocols and expert insights into reaction design and optimization. The focus is on three of the most powerful C-C bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura, Heck, and Sonogashira couplings.
Understanding the Reactivity of this compound in Cross-Coupling Reactions
The successful execution of cross-coupling reactions with this substrate hinges on understanding the interplay of its functional groups with the palladium catalyst. The aldehyde group is generally well-tolerated in these reactions. However, the methylsulfanyl (sMe) group presents a potential challenge. Sulfur-containing compounds can act as poisons to palladium catalysts by coordinating to the metal center and inhibiting its catalytic activity. This necessitates the careful selection of ligands that can stabilize the palladium catalyst and promote the desired reactivity over catalyst deactivation. Bulky, electron-rich phosphine ligands are often effective in this regard, as they can sterically shield the palladium center and promote the reductive elimination step of the catalytic cycle.
Suzuki-Miyaura Coupling: A Robust Method for Biaryl Synthesis
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[1] For the synthesis of this compound, a reliable approach involves the coupling of a boronic acid derivative with an aryl halide. A well-established protocol for the synthesis of a closely related compound, 4-biphenylcarboxaldehyde, provides an excellent starting point.[2]
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[1]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is adapted from a robust procedure for the synthesis of 4-biphenylcarboxaldehyde and is optimized for the specific reactants.[2]
Reaction Scheme:
(4-(Methylthio)phenyl)boronic acid + 4-Bromobenzaldehyde → this compound
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Bromobenzaldehyde | 185.02 | 10.0 | 1.0 |
| (4-(Methylthio)phenyl)boronic acid | 168.02 | 11.0 | 1.1 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.03 | 0.003 |
| Triphenylphosphine (PPh₃) | 262.29 | 0.09 | 0.009 |
| 2 M Aqueous Sodium Carbonate (Na₂CO₃) | 105.99 | 12.0 | 1.2 |
| 1-Propanol | 60.10 | - | - |
| Deionized Water | 18.02 | - | - |
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzaldehyde (1.85 g, 10.0 mmol) and (4-(methylthio)phenyl)boronic acid (1.85 g, 11.0 mmol).
-
Add 1-propanol (60 mL).
-
Stir the mixture at room temperature for 30 minutes to dissolve the solids.
-
To the resulting solution, add palladium(II) acetate (6.7 mg, 0.03 mmol) and triphenylphosphine (23.6 mg, 0.09 mmol).
-
Add 2 M aqueous sodium carbonate solution (6.0 mL, 12.0 mmol) and deionized water (35 mL).
-
Heat the reaction mixture to reflux under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate (50 mL) and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it with water (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Heck Reaction: Olefination of Aryl Halides
The Heck reaction provides a powerful means to form carbon-carbon bonds between aryl halides and alkenes.[3] In the context of this compound, this reaction can be envisioned in two ways: either by reacting a halo-substituted 4'-methylsulfanylbiphenyl with an alkene or by reacting a vinyl-substituted 4'-methylsulfanylbiphenyl with an aryl halide. For derivatization of the aldehyde-containing core, we will focus on the reaction of a halo-substituted precursor with an alkene.
Causality in Experimental Design for Heck Reactions with Sulfur-Containing Substrates
As previously mentioned, the sulfur atom in the methylsulfanyl group can interfere with the palladium catalyst. To mitigate this, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands, such as tri(o-tolyl)phosphine or Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), are often employed. These ligands promote the reductive elimination step and can prevent the formation of stable, off-cycle palladium-sulfur complexes. The choice of base and solvent is also critical; inorganic bases like potassium carbonate or cesium carbonate are often preferred over amine bases in cases of sensitive substrates. High-boiling polar aprotic solvents such as DMF or NMP are commonly used to ensure solubility and achieve the necessary reaction temperatures.
Caption: A typical experimental workflow for a Heck cross-coupling reaction.
Protocol 2: Heck Reaction for the Synthesis of a Stilbene Derivative
This protocol outlines a general procedure for the reaction of 4-bromo-4'-methylsulfanylbiphenyl with styrene to synthesize a stilbene derivative.
Reaction Scheme:
4-Bromo-4'-methylsulfanylbiphenyl + Styrene → 4'-Methylsulfanyl-4-vinyl-1,1'-biphenyl
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Bromo-4'-methylsulfanylbiphenyl | 281.20 | 5.0 | 1.0 |
| Styrene | 104.15 | 6.0 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.1 | 0.02 |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 304.37 | 0.2 | 0.04 |
| Triethylamine (NEt₃) | 101.19 | 7.5 | 1.5 |
| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | - | - |
Procedure:
-
To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar and a condenser, add 4-bromo-4'-methylsulfanylbiphenyl (1.41 g, 5.0 mmol), palladium(II) acetate (22.5 mg, 0.1 mmol), and tri(o-tolyl)phosphine (60.9 mg, 0.2 mmol).
-
Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 15 minutes.
-
Under a positive pressure of inert gas, add anhydrous DMF (25 mL) via syringe.
-
Add styrene (0.69 mL, 6.0 mmol) and triethylamine (1.05 mL, 7.5 mmol) via syringe.
-
Immerse the flask in a preheated oil bath at 100-120 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete in 12-24 hours.
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (3 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield the desired stilbene derivative.
Sonogashira Coupling: Synthesis of Alkynyl Arenes
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[4] This reaction is invaluable for introducing an alkyne moiety, a versatile functional group that can undergo a wide range of subsequent transformations.
Considerations for a Successful Sonogashira Coupling
Similar to the Heck reaction, the presence of the methylsulfanyl group requires careful catalyst selection. While the classic Pd(PPh₃)₂Cl₂/CuI system is often effective, modern copper-free Sonogashira protocols have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). These often employ more sophisticated palladium catalysts with specialized ligands. The choice of base is also crucial, with amine bases like triethylamine or diisopropylethylamine commonly used, serving both as a base and, in some cases, as a solvent.
Protocol 3: Sonogashira Coupling for the Synthesis of an Alkynyl Biphenyl Derivative
This protocol provides a general method for the coupling of 4-iodo-4'-methylsulfanylbiphenyl with phenylacetylene. An aryl iodide is typically more reactive than the corresponding bromide in Sonogashira couplings.
Reaction Scheme:
4-Iodo-4'-methylsulfanylbiphenyl + Phenylacetylene → 4'-Methylsulfanyl-4-(phenylethynyl)-1,1'-biphenyl
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Iodo-4'-methylsulfanylbiphenyl | 328.20 | 3.0 | 1.0 |
| Phenylacetylene | 102.13 | 3.6 | 1.2 |
| Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) | 701.90 | 0.09 | 0.03 |
| Copper(I) Iodide (CuI) | 190.45 | 0.06 | 0.02 |
| Triethylamine (NEt₃) | 101.19 | 9.0 | 3.0 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | - |
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 4-iodo-4'-methylsulfanylbiphenyl (0.98 g, 3.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (63.2 mg, 0.09 mmol), and copper(I) iodide (11.4 mg, 0.06 mmol).
-
Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Add anhydrous THF (15 mL) and triethylamine (1.26 mL, 9.0 mmol) via syringe.
-
Add phenylacetylene (0.40 mL, 3.6 mmol) dropwise with stirring.
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or GC-MS. The reaction is often complete within 2-6 hours.
-
Once the starting material is consumed, dilute the reaction mixture with diethyl ether (30 mL) and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (hexane/ethyl acetate) to obtain the desired alkynyl biphenyl product.
Conclusion
The Suzuki-Miyaura, Heck, and Sonogashira reactions are powerful and versatile tools for the functionalization of this compound. By understanding the potential for catalyst inhibition by the sulfur-containing moiety and selecting appropriate ligands and reaction conditions, these cross-coupling reactions can be employed to synthesize a diverse array of complex molecules for applications in drug discovery and materials science. The protocols provided herein serve as a robust starting point for the development of novel derivatives based on this valuable biphenyl scaffold.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
Application Notes and Protocols: 4'-Methylsulfanyl-biphenyl-4-carbaldehyde in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Forward-Looking Statement
The field of materials science is in a constant state of evolution, driven by the synthesis of novel organic molecules with tailored functionalities. 4'-Methylsulfanyl-biphenyl-4-carbaldehyde stands as a promising, yet underexplored, building block in this arena. While extensive research on this specific molecule is emerging, its constituent chemical motifs—the biphenyl core, the reactive carbaldehyde, and the electronically-active methylsulfanyl group—each have well-established roles in high-performance materials. This document serves as a detailed guide to the potential applications of this compound, grounded in the proven performance of analogous structures. The protocols and insights provided herein are designed to be a springboard for innovation, empowering researchers to unlock the full potential of this versatile compound.
Molecular Profile and Strategic Advantages
This compound, with the chemical formula C₁₄H₁₂OS, possesses a unique combination of functional groups that make it a compelling candidate for advanced material synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂OS | N/A |
| Molecular Weight | 228.31 g/mol | N/A |
| CAS Number | 221018-02-6 | N/A |
The strategic advantages of this molecule are best understood by dissecting its structure:
-
The Biphenyl Core: The biphenyl unit provides a rigid and planar scaffold. This structural rigidity is highly desirable in materials for organic electronics as it can facilitate efficient charge transport.[1][2][3] The extended π-conjugation across the two phenyl rings also contributes to favorable electronic and photophysical properties.[1]
-
The 4-Carbaldehyde Group: This aldehyde functional group is a versatile synthetic handle. It readily participates in a variety of chemical reactions, including Schiff base condensations, Wittig reactions, and aldol condensations. This allows for the straightforward incorporation of the 4'-methylsulfanyl-biphenyl moiety into larger, more complex molecular architectures, such as polymers, dendrimers, and macrocycles. Biphenyl derivatives with aldehyde groups are recognized as potent building blocks for creating complex molecular structures.
-
The 4'-Methylsulfanyl Group: The sulfur atom in the methylsulfanyl group possesses lone pairs of electrons and accessible d-orbitals, which can significantly influence the electronic properties of the molecule.[4] Sulfur-containing organic compounds have shown great promise in the development of high-efficiency organic light-emitting diodes (OLEDs), where they can enhance electron injection and transport.[4] The methylthio group can also modulate the molecule's solubility and intermolecular interactions.
Potential Applications in Organic Electronics
The molecular architecture of this compound strongly suggests its utility as a precursor for materials in organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs).
As a Building Block for Hole and Electron Transport Layer Materials
The biphenyl core is a well-established component in both hole-transporting and electron-transporting materials for OLEDs.[5][6] The introduction of the electron-donating methylsulfanyl group could enhance the hole-transporting properties of materials derived from this aldehyde. Conversely, the biphenyl scaffold itself can be derivatized to favor electron transport.
Workflow for Synthesis of a Biphenyl-Based Transport Material
Caption: Synthesis of a charge-transport material.
Protocol 1: Synthesis of an Iminobiphenyl Derivative for OLED Applications
Objective: To synthesize a Schiff base derivative of this compound as a potential charge transport material.
Materials:
-
This compound
-
A primary aromatic amine (e.g., aniline, carbazole-based amine)
-
Anhydrous ethanol or toluene
-
Glacial acetic acid (catalyst)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve 1 equivalent of this compound in anhydrous ethanol.
-
Addition of Amine: To the stirred solution, add 1 equivalent of the chosen primary aromatic amine.
-
Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC. The reaction is typically complete within 2-4 hours.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the synthesized iminobiphenyl derivative using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Rationale: The formation of the imine bond extends the π-conjugated system of the biphenyl core, which can be beneficial for charge transport. The choice of the aromatic amine allows for fine-tuning of the electronic properties (e.g., HOMO/LUMO levels) of the final material.
Application in Liquid Crystal Displays (LCDs)
Biphenyl derivatives are fundamental components in the formulation of liquid crystals.[7][8] The rigid, elongated shape of the biphenyl core is conducive to the formation of mesophases. The aldehyde group of this compound can be used to synthesize calamitic (rod-shaped) liquid crystals.
Protocol 2: Synthesis of a Biphenyl-Based Schiff Base Liquid Crystal
Objective: To synthesize a potential liquid crystalline material via Schiff base formation.
Materials:
-
This compound
-
4-Alkoxyaniline (e.g., 4-hexyloxyaniline)
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
-
Polarizing Optical Microscope (POM) with a hot stage
-
Differential Scanning Calorimetry (DSC) instrument
Procedure:
-
Synthesis: Follow the procedure outlined in Protocol 1 , using a long-chain 4-alkoxyaniline as the primary amine.
-
Purification: Rigorous purification, often involving multiple recrystallizations, is crucial for observing liquid crystalline phases.
-
Characterization of Liquid Crystalline Properties:
-
DSC Analysis: Perform DSC to determine the phase transition temperatures (melting point, clearing point, and any liquid crystal-liquid crystal transitions).
-
POM Analysis: Place a small sample of the purified compound between a microscope slide and a coverslip. Heat the sample on a hot stage and observe the textures through the polarizing microscope as it is heated and cooled to identify and classify the liquid crystalline phases (e.g., nematic, smectic).
-
Rationale: The combination of the rigid biphenyl core with a flexible alkyl chain (from the alkoxyaniline) is a classic design for creating calamitic liquid crystals. The methylsulfanyl group may influence the intermolecular interactions and, consequently, the mesophase behavior and stability.
Potential in Sensor Technology
The aldehyde functionality of this compound makes it a suitable platform for the development of chemosensors. Schiff base derivatives of aldehydes can exhibit changes in their fluorescence or color upon binding to specific metal ions or anions.
Diagram of a Chemosensor Mechanism
Caption: A potential chemosensor mechanism.
Protocol 3: Screening for Chemosensing Activity
Objective: To evaluate a Schiff base derivative of this compound for its ability to detect metal ions.
Materials:
-
Synthesized iminobiphenyl derivative (from Protocol 1 )
-
A range of metal salt solutions (e.g., chlorides or nitrates of Cu²⁺, Fe³⁺, Hg²⁺, Pb²⁺, etc.)
-
A suitable solvent (e.g., acetonitrile, DMSO)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the iminobiphenyl derivative in the chosen solvent.
-
Titration Studies:
-
UV-Vis: To a cuvette containing a dilute solution of the iminobiphenyl derivative, incrementally add small aliquots of a specific metal ion solution. Record the UV-Vis spectrum after each addition to observe any changes in the absorption bands.
-
Fluorescence: Excite the solution of the iminobiphenyl derivative at its absorption maximum and record the emission spectrum. Incrementally add a metal ion solution and record the emission spectrum after each addition to observe any quenching or enhancement of fluorescence.
-
-
Selectivity Study: Repeat the titration experiments with a variety of different metal ions to determine the selectivity of the sensor.
-
Data Analysis: Plot the change in absorbance or fluorescence intensity against the concentration of the metal ion to determine the binding stoichiometry and association constant.
Rationale: The nitrogen atom of the imine and the sulfur atom of the methylsulfanyl group can act as potential binding sites for metal ions. This coordination can alter the electronic structure of the molecule, leading to a detectable change in its photophysical properties.
Summary and Future Outlook
This compound is a molecule with significant untapped potential in materials science. Its versatile chemical handles and promising electronic properties, inferred from its structural components, make it an attractive candidate for the development of next-generation organic electronic devices, liquid crystals, and sensors. The protocols detailed in this document provide a foundational framework for researchers to begin exploring the synthesis and characterization of novel materials derived from this compound. Future research should focus on the systematic investigation of structure-property relationships in materials incorporating the 4'-methylsulfanyl-biphenyl moiety to fully realize its potential.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of 4-biphenyl groups on the charge transport and photovoltaic properties of arylamine based push–pull systems - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent progress of sulphur-containing high-efficiency organic light-emitting diodes (OLEDs) - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host of Efficient Blue Phosphorescent Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]
- 8. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for 4'-Methylsulfanyl-biphenyl-4-carbaldehyde synthesis
Technical Support Center: Synthesis of 4'-Methylsulfanyl-biphenyl-4-carbaldehyde
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals engaged in the synthesis of biphenyl scaffolds. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions, troubleshoot issues, and achieve high-yield, high-purity outcomes. The primary synthetic route discussed is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2]
Core Synthesis Protocol: Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the synthesis of this compound from 4-bromobenzaldehyde and (4-(methylthio)phenyl)boronic acid.
Reaction Scheme: (4-(Methylthio)phenyl)boronic acid + 4-Bromobenzaldehyde → this compound
Step-by-Step Methodology
-
Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add (4-(methylthio)phenyl)boronic acid (1.2 eq), 4-bromobenzaldehyde (1.0 eq), and a suitable base such as Potassium Carbonate (K₂CO₃) (2.0 eq).
-
Add the Palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%) or a more advanced catalyst system like a Pd(OAc)₂/SPhos combination (0.5-2 mol%).[3]
-
-
Solvent Addition and Degassing:
-
Add a solvent mixture, typically a 4:1 ratio of an organic solvent to water (e.g., Dioxane/H₂O or Toluene/H₂O). The solvent should be thoroughly degassed prior to use to prevent oxidation that can lead to side reactions like homocoupling.[4]
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using a freeze-pump-thaw technique (3 cycles).
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere (Argon or Nitrogen).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to yield the pure this compound.[5] Recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) can also be employed for further purification.[6]
-
Reaction Mechanism Overview
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that proceeds via a catalytic cycle involving a palladium catalyst.[1][4][7] Understanding this cycle is crucial for effective troubleshooting.
The Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-bromobenzaldehyde) to form a Pd(II) complex.[4]
-
Transmetalation: The organic group from the organoboron species ((4-(methylthio)phenyl)boronic acid) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9][10]
-
Reductive Elimination: The two organic fragments (the aryl groups from the halide and the boronic acid) couple and are eliminated from the palladium center, forming the desired biphenyl product and regenerating the active Pd(0) catalyst.[4]
Troubleshooting Guide
This section addresses specific experimental issues in a Q&A format.
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
Q1: My reaction shows very low conversion or fails to proceed. What are the likely causes?
A1: This is a common issue with several potential root causes:
-
Poor Reagent Quality: The stability of boronic acids can be a concern. Protodeboronation (cleavage of the C-B bond) can occur during storage or under harsh reaction conditions, reducing the amount of active coupling partner.[2][12] Always use high-purity starting materials and solvents.
-
Inadequate Degassing: Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) species and promote the homocoupling of the boronic acid, consuming your starting material.[4] Ensure your solvent and reaction vessel are thoroughly degassed.
-
Catalyst Poisoning: While less common for simple thioethers, sulfur-containing compounds can sometimes coordinate to the palladium center and inhibit its catalytic activity.[13] If you suspect this, increasing the catalyst loading or switching to a more robust ligand (e.g., bulky electron-rich phosphines) may be beneficial.[3]
Q2: I've formed the product, but the yield is low and I see a significant amount of a symmetrical biphenyl byproduct derived from my boronic acid. What is happening?
A2: You are observing homocoupling of the boronic acid. This side reaction is typically caused by:
-
Presence of Oxygen: As mentioned above, oxygen can facilitate the oxidative coupling of two boronic acid molecules.[4] The solution is to improve your degassing technique.
-
Use of a Pd(II) Pre-catalyst without Complete Reduction: If the Pd(II) pre-catalyst is not efficiently reduced to the active Pd(0) state, it can directly catalyze the homocoupling pathway.[4] Ensure your reaction conditions are suitable for the in-situ reduction of your chosen pre-catalyst.
Q3: My analysis shows the presence of 4-(methylthio)benzene, the protonated version of my boronic acid. Why is this happening?
A3: This is a result of protodeboronation. The C–B bond is susceptible to cleavage by proton sources, especially under basic conditions.[2]
-
Cause: This is often exacerbated by high temperatures, prolonged reaction times, or the use of a strongly basic aqueous medium.
-
Solution:
-
Use a Milder Base: Consider switching from strong bases like NaOH to weaker inorganic bases like K₂CO₃ or K₃PO₄. In some cases where substrates are base-sensitive, potassium fluoride (KF) can be effective.[8][10][12]
-
Use Anhydrous Conditions: Running the reaction in an anhydrous solvent like DMF or THF with a base like K₃PO₄ can minimize this side reaction.[11]
-
Use a Boronic Ester: Boronic esters, particularly pinacol esters (Bpin), are generally more stable towards protodeboronation than the corresponding boronic acids.
-
Q4: I am observing dehalogenation of my 4-bromobenzaldehyde starting material. How can I prevent this?
A4: Dehalogenation occurs when the aryl halide is converted to the corresponding arene (benzaldehyde in this case).
-
Cause: This side reaction can happen after the oxidative addition step. Instead of transmetalation, the Ar-Pd(II)-X intermediate may react with a hydride source in the mixture, followed by reductive elimination.[4] Hydride sources can include trace water, amine bases, or alcoholic solvents.
-
Solution:
-
Use high-purity, anhydrous solvents if possible.
-
If using an amine base, switch to an inorganic base like K₂CO₃ or Cs₂CO₃.
-
Ensure the reaction rate of transmetalation is competitive by using an appropriate excess of the boronic acid and an effective base.
-
Frequently Asked Questions (FAQs)
Q: How do I select the optimal catalyst and ligand for this specific synthesis?
A: For standard Suzuki couplings like this, Pd(PPh₃)₄ is a classic choice that often works well. However, for more challenging or sensitive substrates, modern catalyst systems are superior. These systems typically consist of a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) and a separate phosphine ligand. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or other Buchwald-type ligands) can accelerate both the oxidative addition and reductive elimination steps, leading to higher turnover numbers and allowing for lower catalyst loadings, even at room temperature in some cases.[3][11]
Q: What is the role of the base, and how do I choose the right one?
A: The base is critical and plays multiple roles in the catalytic cycle. Its primary function is to activate the boronic acid by forming a negatively charged "ate" complex, [R-B(OH)₃]⁻. This increases the nucleophilicity of the organic group, facilitating its transfer to the palladium center during transmetalation.[8][9][10]
-
Common Choices: Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common.[8]
-
Selection Criteria: The choice depends on the substrate's sensitivity. K₃PO₄ is a stronger base often used for less reactive aryl chlorides. Cs₂CO₃ is highly effective but more expensive. K₂CO₃ is a good, general-purpose base for many aryl bromides.[8]
Q: How does the solvent system impact the reaction?
A: The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (where the inorganic base resides).
-
Biphasic Systems: Toluene/water, Dioxane/water, and THF/water are very common.[1][14] They allow the inorganic base to remain in the aqueous phase while the organic reactants and catalyst are in the organic phase.
-
Single-Phase Systems: Solvents like DMF or acetonitrile can also be used, sometimes with a small amount of water to help dissolve the base.[11][12] These can be advantageous for substrates with poor solubility in less polar solvents.
Q: Can the methylsulfanyl (-SMe) group on the boronic acid interfere with the reaction?
A: Yes, there is a potential for interference. Thioether groups can act as ligands for palladium, potentially coordinating to the catalytic center and slowing down or inhibiting the reaction. This is a form of catalyst poisoning.[13][15] However, for a simple methylsulfanyl group, this effect is often minimal, and the reaction proceeds efficiently, especially with robust modern ligands that have a strong binding affinity for palladium and can prevent coordination by the substrate's sulfur atom. If issues arise, using a higher catalyst loading or a ligand known for its resistance to sulfur poisoning can be effective strategies.
Data Summary: Effect of Reaction Parameters
The following table provides an illustrative summary of how different parameters can affect the yield of this compound. Yields are representative and highly dependent on specific experimental execution.
| Catalyst (mol%) | Ligand | Base (2 eq) | Solvent System | Temp (°C) | Time (h) | Typical Yield (%) | Key Observations |
| Pd(PPh₃)₄ (3%) | - | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 75-85 | Standard, reliable conditions. |
| Pd(OAc)₂ (1%) | SPhos (2%) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 4 | 90-97 | Faster reaction, higher yield, good for less reactive substrates.[3] |
| Pd(OAc)₂ (2%) | PPh₃ (4%) | Cs₂CO₃ | DMF | 100 | 6 | 88-95 | Good for solubility issues, but DMF can be difficult to remove. |
| Pd(PPh₃)₄ (3%) | - | Na₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 70-80 | Slightly lower yield compared to K₂CO₃. |
| Pd(OAc)₂ (1%) | SPhos (2%) | K₂CO₃ | THF/H₂O (4:1) | 65 | 10 | 85-92 | Milder temperature, suitable for heat-sensitive substrates. |
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palladacycles of Thioethers Catalyzing Suzuki–Miyaura C–C Coupling: Generation and Catalytic Activity of Nanoparticles | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of 4'-Methylsulfanyl-biphenyl-4-carbaldehyde
Welcome to the technical support guide for the purification of 4'-Methylsulfanyl-biphenyl-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for the purification of this compound. The following sections are structured in a question-and-answer format to directly address common challenges and frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions based on established chemical principles and extensive laboratory experience.
Issue 1: My column chromatography separation is poor, and I'm getting co-elution of my product with impurities.
Question: I'm attempting to purify this compound using silica gel column chromatography with a hexane/ethyl acetate solvent system, but the separation from a non-polar impurity is proving difficult. What can I do to improve the resolution?
Answer: Poor separation in column chromatography can stem from several factors, including the choice of stationary phase, solvent system, and column loading. For biphenyl compounds, which are largely non-polar, separating them from similarly non-polar impurities requires careful optimization.
Causality and Recommended Solutions:
-
Enhancing π-π Interactions: Standard silica gel separates compounds primarily based on polarity. However, for aromatic compounds like biphenyls, leveraging π-π interactions can significantly improve separation.[1] Consider switching to a stationary phase with aromatic character, such as a biphenyl- or phenyl-based column. These phases can provide alternative selectivity compared to traditional C18 or silica columns.[1]
-
Optimizing the Mobile Phase:
-
Solvent Choice: While hexane/ethyl acetate is a common choice, exploring other solvent systems can be beneficial.[2][3] For instance, substituting hexane with toluene or dichloromethane as the non-polar component can alter the selectivity.[2]
-
Solvent Polarity: A shallow gradient or isocratic elution with a low percentage of the polar solvent is often necessary for separating compounds with close Rf values. A good starting point for "normal" polarity compounds is 10-50% ethyl acetate in hexane.[3] For a compound like this compound, a lower percentage of ethyl acetate is likely required.
-
TLC Analysis: Before committing to a column, thoroughly screen different solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of approximately 0.3 for your target compound to achieve good separation on the column.[2]
-
-
Column Packing and Loading:
-
Ensure your column is packed uniformly to prevent channeling.
-
Do not overload the column. The amount of crude material should typically be 1-5% of the mass of the silica gel.
-
Issue 2: My recrystallization attempt resulted in an oil instead of crystals.
Question: I tried to recrystallize my crude this compound from a hexane/ethyl acetate mixture, but it "oiled out." How can I induce proper crystallization?
Answer: "Oiling out" occurs when the solute is not soluble enough in the hot solvent to remain dissolved as it cools, but the solution is too saturated for crystals to form, leading to the separation of a liquid phase. This is a common issue, especially with impurities present.
Causality and Recommended Solutions:
-
Solvent System Selection: The ideal recrystallization solvent will dissolve the compound when hot but not when cold.
-
Trial and Error: Finding the right solvent often requires experimentation with small amounts of your crude product. Common solvent systems to try for biphenyl-type compounds include ethanol/water, hexane/acetone, or toluene.[4]
-
Two-Solvent Method: If a single solvent is not effective, a two-solvent system is a good alternative. Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes cloudy (the saturation point). Gently heat until the solution is clear again, and then allow it to cool slowly. For biphenyl derivatives, a mixture of a polar solvent like ethanol or ethyl acetate with a non-polar solvent like hexanes can be effective.[5]
-
-
Cooling Rate: Slow cooling is crucial for the formation of well-defined crystals. Rapid cooling often leads to the precipitation of an amorphous solid or an oil. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.
-
Seeding: If you have a small amount of pure crystalline material, adding a "seed crystal" to the cooled, saturated solution can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.
Issue 3: I suspect my aldehyde is degrading on the silica gel column.
Question: After running a column, I'm observing a new, more polar spot on my TLC, and my yield of this compound is lower than expected. Could the silica gel be causing decomposition?
Answer: Yes, aldehydes can be sensitive to the acidic nature of silica gel.[2] This can lead to side reactions such as acetal formation (if using an alcohol in the mobile phase) or other acid-catalyzed degradation pathways.
Causality and Recommended Solutions:
-
Neutralizing the Silica Gel: To mitigate the acidity of the silica gel, you can add a small amount of triethylamine (typically 0.1-1%) to your eluent.[2] This will neutralize the acidic sites on the silica.
-
Alternative Stationary Phase: Switching to a less acidic stationary phase, such as alumina (neutral or basic), can prevent degradation of sensitive aldehydes.[2]
-
Avoid Reactive Solvents: Do not use alcohol-based solvents like methanol or ethanol in your mobile phase when purifying aldehydes on silica gel, as this can lead to the formation of hemiacetals and acetals.[2]
-
Chemical Derivatization (Bisulfite Adduct Formation): For a more robust purification, you can convert the aldehyde to a water-soluble bisulfite adduct.[6][7] This allows for the removal of non-aldehyde impurities by extraction with an organic solvent. The aldehyde can then be regenerated from the aqueous layer by adding a base, such as sodium hydroxide.[6][7]
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the purification of this compound.
What are the most common impurities I might encounter in the synthesis of this compound?
The impurities will largely depend on the synthetic route used. For instance, in a Suzuki coupling reaction, common impurities could include:
-
Homocoupled products: Biphenyls formed from the coupling of two molecules of the same starting material.
-
Starting materials: Unreacted boronic acid/ester and the aryl halide.
-
Byproducts from side reactions: Depending on the reaction conditions, other side products may form.
What is a good starting point for developing a column chromatography method for this compound?
A good starting point would be to use TLC to test a solvent system of ethyl acetate in hexanes.[3] Begin with a low polarity mixture, such as 5% ethyl acetate in hexanes, and gradually increase the polarity. Aim for an Rf value of around 0.3 for your product.[2] For a related compound, 4-biphenylcarboxaldehyde, a system of 7% ethyl acetate in hexanes has been reported to give an Rf of 0.3.[5]
Can I use distillation to purify this compound?
While fractional distillation can be used to separate liquids with different boiling points, it is generally not suitable for high-boiling solids like this compound.[8] The high temperatures required would likely lead to decomposition.
Are there any specific safety precautions I should take when handling this compound?
Data and Protocols
Table 1: Recommended Solvent Systems for Chromatography
| Stationary Phase | Mobile Phase System | Target Rf | Notes |
| Silica Gel | Hexane / Ethyl Acetate | ~0.3 | A standard and effective system.[3][5] |
| Silica Gel | Dichloromethane / Hexane | ~0.3 | Offers different selectivity.[10] |
| Biphenyl Phase | Acetonitrile / Water or Methanol / Water | N/A | For reversed-phase HPLC, provides enhanced π-π interactions.[1] |
Protocol: Purification via Bisulfite Adduct Formation
This protocol is adapted for the purification of aromatic aldehydes.[6]
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent that is miscible with water, such as THF or methanol.
-
Adduct Formation: Add a freshly prepared saturated aqueous solution of sodium bisulfite to the dissolved crude product. Shake the mixture vigorously for several minutes. A precipitate of the bisulfite adduct may form.
-
Extraction: Add an immiscible organic solvent (e.g., ethyl acetate) and deionized water. Shake the mixture in a separatory funnel. The bisulfite adduct of the aldehyde will partition into the aqueous layer.[7]
-
Separation: Separate the aqueous layer containing the adduct from the organic layer containing the impurities.
-
Regeneration of Aldehyde: To the isolated aqueous layer, add an equal volume of a fresh organic solvent (e.g., ethyl acetate). While stirring, slowly add a 50% sodium hydroxide (NaOH) solution dropwise until the pH of the aqueous layer is approximately 12.[6]
-
Final Extraction and Isolation: Shake the funnel to extract the regenerated aldehyde into the organic layer. Separate the layers and wash the organic phase with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified this compound.
Visual Workflows
Diagram 1: Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a purification method.
Diagram 2: Troubleshooting Workflow for Poor Column Chromatography Separation
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Workup [chem.rochester.edu]
- 8. quora.com [quora.com]
- 9. (1,1'-Biphenyl)-4-carboxaldehyde | C13H10O | CID 76689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
Technical Support Center: Synthesis of 4'-Methylsulfanyl-biphenyl-4-carbaldehyde
Welcome to the technical support center for the synthesis of 4'-Methylsulfanyl-biphenyl-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important biphenyl derivative. Drawing upon established principles of organic chemistry and field-proven insights, this document provides a structured, in-depth resource in a question-and-answer format to troubleshoot experimental issues and ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs) about Common Impurities
Q1: What is the most probable synthetic route for this compound and what are the expected major impurities?
A1: The most common and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between 4-formylphenylboronic acid and an aryl halide, typically 4-bromothioanisole.
Based on this synthetic route, the primary impurities to anticipate are:
-
Homocoupling Product of Boronic Acid: Formation of 4,4'-biphenyldicarboxaldehyde from the coupling of two molecules of 4-formylphenylboronic acid.[1]
-
Dehalogenated Starting Material: Reduction of 4-bromothioanisole to thioanisole.[2]
-
Protodeboronated Starting Material: Loss of the boronic acid group from 4-formylphenylboronic acid to yield benzaldehyde.[3]
-
Oxidized Byproducts: Oxidation of the methylsulfanyl group in the starting material or the final product to form the corresponding sulfoxide and sulfone derivatives.
Q2: How can I identify the homocoupling product, 4,4'-biphenyldicarboxaldehyde, in my reaction mixture?
A2: The homocoupling of 4-formylphenylboronic acid is a known side reaction, especially with electron-deficient arylboronic acids.[1] You can identify this impurity using standard analytical techniques:
-
NMR Spectroscopy: In the ¹H NMR spectrum, 4,4'-biphenyldicarboxaldehyde will show a distinct set of aromatic proton signals and a characteristic aldehyde proton signal, which will differ from your desired product.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 4,4'-biphenyldicarboxaldehyde (C₁₄H₁₀O₂). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[4][5]
-
Chromatography (TLC, HPLC, GC): This impurity will have a different retention time/factor compared to the desired product and starting materials.
Q3: What causes the dehalogenation of 4-bromothioanisole, and how can I detect the resulting thioanisole?
A3: Dehalogenation is a common side reaction in Suzuki couplings where the aryl halide is reduced.[2] This can be caused by various factors, including the presence of hydride sources in the reaction mixture, which can arise from the solvent (e.g., alcohols) or the base.[2] The resulting thioanisole can be identified by:
-
GC-MS: This is an excellent technique for identifying volatile impurities like thioanisole. You will observe a peak with a mass spectrum corresponding to thioanisole (C₇H₈S).
-
¹H NMR: The presence of thioanisole will be indicated by its characteristic aromatic and methyl proton signals in the crude NMR spectrum.
Q4: Is the oxidation of the methylsulfanyl group to a sulfoxide or sulfone a significant concern?
A4: Yes, the thioether (methylsulfanyl) group is susceptible to oxidation, and this can occur under Suzuki coupling conditions, especially if oxygen is not rigorously excluded from the reaction. Palladium catalysts, in higher oxidation states, can potentially facilitate this oxidation.[6][7] The resulting impurities, 4'-(Methylsulfinyl)-biphenyl-4-carbaldehyde (sulfoxide) and 4'-(Methylsulfonyl)-biphenyl-4-carbaldehyde (sulfone), will have different polarities and spectroscopic properties compared to the desired product.
Troubleshooting Guides for Synthetic Challenges
This section provides structured guidance for common experimental problems encountered during the synthesis of this compound.
Issue 1: High Levels of Homocoupling Product (4,4'-biphenyldicarboxaldehyde)
Symptoms:
-
Significant peak corresponding to the homodimer in HPLC or GC analysis.
-
Complex ¹H NMR spectrum with signals that cannot be assigned to the product or starting materials.
-
Difficulty in purifying the desired product due to similar polarity with the homodimer.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Presence of Oxygen | Oxygen can promote the oxidative homocoupling of the boronic acid. | Degas all solvents and reagents thoroughly before use. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
| Palladium(II) Pre-catalyst | Pd(II) species can react directly with the boronic acid to form the homocoupled product before the catalytic cycle is fully established. | Consider using a Pd(0) source like Pd(PPh₃)₄ or pre-reducing the Pd(II) catalyst before adding the coupling partners. |
| Base Strength and Type | The choice of base can influence the rate of homocoupling. | Experiment with milder bases such as K₃PO₄ or Cs₂CO₃. |
| Reaction Temperature | Higher temperatures can sometimes favor side reactions. | Optimize the reaction temperature. Run the reaction at the lowest temperature that still provides a reasonable conversion rate. |
Issue 2: Significant Dehalogenation of 4-bromothioanisole
Symptoms:
-
Presence of a volatile, non-polar spot on TLC.
-
GC-MS analysis of the crude mixture shows a peak corresponding to thioanisole.
-
Reduced yield of the desired biphenyl product.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Hydride Source | Solvents like isopropanol or certain bases can act as hydride donors, leading to the reduction of the aryl halide.[2] | Use aprotic solvents such as toluene, dioxane, or DMF. If a protic solvent is necessary, use it in minimal amounts. |
| Ligand Choice | The electronic properties of the phosphine ligand can influence the rate of dehalogenation. | Employ bulky, electron-rich phosphine ligands which can sometimes suppress dehalogenation by favoring the desired reductive elimination step. |
| Reaction Time and Temperature | Prolonged reaction times and high temperatures can increase the likelihood of dehalogenation. | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Optimize for the shortest possible reaction time and lowest effective temperature. |
Issue 3: Oxidation of the Methylsulfanyl Group
Symptoms:
-
Presence of more polar byproducts in TLC and HPLC analysis.
-
Mass spectrometry data showing peaks corresponding to the addition of one or two oxygen atoms to the product mass.
-
¹H NMR shows downfield shifts of the methyl and adjacent aromatic protons.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Inadequate Degassing | Residual oxygen in the reaction mixture is the primary culprit for oxidation. | Implement rigorous degassing procedures for all solvents and reagents (e.g., freeze-pump-thaw cycles or sparging with an inert gas for an extended period). |
| Oxidizing Impurities | Impurities in starting materials or solvents could contribute to oxidation. | Use high-purity, freshly opened solvents and reagents. |
| Choice of Palladium Source/Ligand | Certain palladium complexes or reaction conditions might be more prone to facilitating oxidation. | While less common, if oxidation persists despite rigorous degassing, consider screening different palladium catalysts and ligands. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the synthesis of this compound. Optimization of the base, solvent, and catalyst may be required.
Materials:
-
4-formylphenylboronic acid
-
4-bromothioanisole
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-formylphenylboronic acid (1.2 eq.), 4-bromothioanisole (1.0 eq.), the base (2.0 eq.), and the palladium catalyst (1-5 mol%).
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Purification of Aldehydes via Bisulfite Adduct Formation
This method can be effective for purifying the final product from non-aldehydic impurities.
Procedure:
-
Dissolve the crude product in a suitable solvent (e.g., ethanol or a mixture containing water).
-
Slowly add a saturated aqueous solution of sodium bisulfite with vigorous stirring.
-
Stir the mixture for several hours to allow for the formation of the solid bisulfite adduct.
-
Collect the precipitate by filtration and wash with a small amount of cold water and then an organic solvent like diethyl ether to remove non-aldehydic impurities.
-
To regenerate the aldehyde, suspend the filtered adduct in water and add a base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide solution) until the solid dissolves and the solution is basic.
-
Extract the purified aldehyde with an organic solvent, wash with brine, dry, and concentrate.
Visualizations
Reaction Scheme and Impurity Formation
Caption: Key reactions in the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The renaissance of palladium(II)-catalyzed oxidation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-oxidation-state palladium catalysis: new reactivity for organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Failed Reactions with 4'-Methylsulfanyl-biphenyl-4-carbaldehyde
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 4'-Methylsulfanyl-biphenyl-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block. Our goal is to provide expert-driven, actionable insights into common experimental challenges. The unique combination of an aldehyde, a biphenyl scaffold, and a methylsulfanyl (thioether) group presents specific reactivity patterns that can lead to unexpected outcomes. This document is structured in a question-and-answer format to directly address the issues you may be encountering at the bench.
Part 1: Foundational Checks & Starting Material Integrity
Before troubleshooting a specific reaction, it is imperative to validate the integrity of your starting materials. The quality of this compound can be the root cause of many downstream failures.
Question: My reaction is failing, and I suspect the starting material. What are the critical quality attributes I should verify for this compound?
Answer: Excellent question. The stability and purity of your aldehyde are paramount. Aldehydes, in general, are susceptible to oxidation, and the presence of a sulfur moiety introduces additional considerations.
Key Quality Checks:
-
Purity Assessment: Confirm the purity using a combination of ¹H NMR, LC-MS, and elemental analysis. Look for the presence of the corresponding carboxylic acid (from air oxidation) or the sulfoxide/sulfone derivatives.
-
Appearance and Solubility: The compound should be a white to light yellow solid.[1] Any significant deviation in color could indicate impurities or degradation.
-
Storage Conditions: This compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).[2] Aldehydes are known to be air-sensitive, and prolonged exposure to oxygen can lead to the formation of the corresponding carboxylic acid.[3]
| Property | Value | Source |
| CAS Number | 221018-02-6 | [4] |
| Molecular Formula | C₁₄H₁₂OS | [4] |
| Molecular Weight | 228.31 g/mol | [5] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 57-59 °C (for the parent 4-biphenylcarboxaldehyde) | |
| Storage Recommendations | Keep in a dark, dry, and sealed environment; preferably refrigerated. | [2] |
Initial Troubleshooting Workflow
Before diving into reaction-specific issues, follow this primary diagnostic workflow.
Caption: General workflow for initial troubleshooting.
Part 2: Failures in Palladium-Catalyzed Reactions
The methylsulfanyl group is a notorious inhibitor of palladium catalysts. The sulfur atom's lone electron pairs can coordinate strongly to the metal center, effectively poisoning the catalyst and halting the catalytic cycle.[6]
Question: I'm attempting a Suzuki-Miyaura coupling to synthesize the biphenyl starting material itself, and I'm getting low yields. What could be wrong?
Answer: While the thioether can be problematic, standard Suzuki-Miyaura reaction failures are often due to other factors.[7] The key is to systematically optimize your conditions.
Common Causes & Solutions for Suzuki-Miyaura Synthesis:
| Problem Area | Causality | Recommended Action |
| Catalyst/Ligand | The default Pd(PPh₃)₄ may not be active enough. Oxidative addition can be slow.[8] | Screen a panel of modern catalysts. Buchwald ligands (e.g., SPhos, XPhos) with Pd₂(dba)₃ are often more effective for challenging couplings.[9] |
| Base Selection | The base is critical for activating the boronic acid. Carbonates (K₂CO₃, Cs₂CO₃) are common, but phosphates (K₃PO₄) are sometimes superior, especially in anhydrous conditions.[7][8] | If using K₂CO₃ in a biphasic system (e.g., Toluene/H₂O), ensure vigorous stirring. Try K₃PO₄ in an anhydrous solvent like dioxane or THF. |
| Solvent System | Poor solubility of reactants is a common failure mode.[10] The reaction requires a solvent system that can accommodate both organic and inorganic components. | Common systems include Dioxane/H₂O, THF/H₂O, or DMF.[7] If solubility is low, consider switching to a higher-boiling solvent like DMF or using a phase-transfer catalyst. |
| Oxygen Contamination | Oxygen can lead to oxidative degradation of the Pd(0) catalyst and cause homocoupling of the boronic acid.[11] | Thoroughly degas your solvent and reaction mixture (e.g., via 3-5 freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes). Maintain a positive pressure of inert gas throughout the reaction. |
| Boronic Acid Quality | Boronic acids can degrade over time, especially if they are electron-deficient, leading to protodeborylation.[10] | Use freshly purchased boronic acid or a more stable derivative like a pinacol boronate ester (Bpin). |
Question: My reaction using this compound as a substrate in a subsequent Pd-catalyzed reaction (e.g., Heck, Buchwald-Hartwig) is failing. I suspect catalyst poisoning. How can I fix this?
Answer: Your suspicion is very likely correct. The sulfur atom acts as a soft Lewis base, which has a high affinity for the soft Lewis acidic Pd(0) and Pd(II) centers in the catalytic cycle. This coordination occupies sites needed for the reaction to proceed.
Caption: Catalytic cycle showing sulfur poisoning points.
Strategies to Overcome Catalyst Poisoning:
-
Increase Catalyst Loading: The simplest, though least elegant, solution is to increase the catalyst loading from a typical 1-5 mol% to 10-15 mol%. This provides a stoichiometric excess of catalyst relative to the inhibiting effect.
-
Use Electron-Rich, Bulky Ligands: Ligands like those developed by the Buchwald group (e.g., XPhos, SPhos) or trialkylphosphines (e.g., P(tBu)₃) are highly effective. Their bulkiness can sterically disfavor the binding of the sulfur atom to the palladium center, while their strong electron-donating ability promotes the desired reductive elimination step.[8]
-
Choose a Different Catalyst Precursor: Sometimes, a pre-formed catalyst like XPhos Pd G4 can show higher activity and stability compared to generating the catalyst in situ.[9]
-
Additive Approach: In some cases, adding a scavenger that binds preferentially to the sulfur can help. However, this is highly substrate-specific and requires empirical screening.
Part 3: Issues with Aldehyde Group Transformations
The aldehyde functional group is a hub for synthetic transformations. However, its reactivity must be balanced with the lability of the methylsulfanyl group.
Question: I am trying to oxidize the aldehyde to a carboxylic acid using KMnO₄, but I'm getting a complex mixture of products. What is happening?
Answer: You are observing a classic chemoselectivity problem. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium-based reagents will readily oxidize both the aldehyde and the electron-rich methylsulfanyl group.[12] Your product mixture likely contains the desired carboxylic acid, the sulfoxide, the sulfone, and combinations thereof.
Protocol: Selective Aldehyde Oxidation via Pinnick Oxidation
This method is highly selective for aldehydes and will not affect the thioether under standard conditions.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of tert-butanol and THF (a common ratio is 2:1).
-
Buffering: Add a mild acid scavenger, 2-methyl-2-butene (5.0 eq), to the solution. This is crucial to prevent side reactions from acidic byproducts.
-
Oxidant Addition: Prepare a solution of sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) in water.
-
Reaction: Add the aqueous oxidant solution dropwise to the aldehyde solution at room temperature.
-
Monitoring: Stir vigorously and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Workup: Quench the reaction with a saturated aqueous solution of sodium sulfite (Na₂SO₃), acidify with 1M HCl to pH ~3-4, and extract the product with ethyl acetate.
Question: My Wittig (or Horner-Wadsworth-Emmons) reaction is sluggish and gives low yields. Is the methylsulfanyl group interfering?
Answer: Direct interference from the methylsulfanyl group in a Wittig reaction is unlikely, as the conditions are typically not oxidative or electrophilic enough to affect the sulfur. The poor performance is more likely due to other factors common to Wittig reactions involving aromatic aldehydes.[3][13]
Troubleshooting the Wittig/HWE Reaction:
| Parameter | Potential Issue | Suggested Solution |
| Base Strength | Incomplete deprotonation of the phosphonium salt to form the ylide. | For non-stabilized ylides, use a very strong base like n-BuLi or NaHMDS in an anhydrous solvent like THF or ether. For stabilized ylides (HWE), a weaker base like NaH or K₂CO₃ is often sufficient.[14] |
| Ylide Stability | The generated ylide may be unstable and decompose before it can react with the aldehyde, especially if generated at room temperature.[15] | Generate the ylide at a low temperature (e.g., 0 °C or -78 °C), stir for 30-60 minutes, and then add the aldehyde solution dropwise at the same low temperature. Allow the reaction to slowly warm to room temperature overnight.[15] |
| Steric Hindrance | The biphenyl scaffold can create steric bulk around the aldehyde, slowing the reaction.[13] | Consider switching to the Horner-Wadsworth-Emmons (HWE) reaction. The smaller phosphonate-stabilized carbanions are often more reactive with sterically hindered aldehydes than traditional phosphorus ylides. |
| Salt Effects | The presence or absence of lithium salts (from n-BuLi) can dramatically affect the stereochemical outcome (E/Z ratio) of the reaction.[3] | If stereoselectivity is critical, consider using a salt-free ylide preparation method (e.g., using NaHMDS or KHMDS as the base) to favor the Z-alkene, or use the Schlosser modification to favor the E-alkene.[3] |
Part 4: Purification Challenges
Question: I have successfully run my reaction, but I am struggling to purify the final product away from byproducts, especially the sulfoxide or sulfone. Any advice?
Answer: This is a common challenge. The good news is that oxidizing the sulfur dramatically changes the polarity of the molecule, which can be exploited for purification.
Purification Strategy Decision Tree:
Caption: Decision tree for purification strategies.
Recrystallization can be a powerful technique for purifying biphenyl compounds, which are often crystalline.[16][17][18] If column chromatography is necessary, the significant increase in polarity upon oxidation of the thioether to a sulfoxide or sulfone is your greatest advantage. The thioether product will have a much higher Rf value on a silica gel TLC plate compared to its oxidized counterparts.
References
- 1. 4-Biphenylcarboxaldehyde | 3218-36-8 [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. This compound | 221018-02-6 [amp.chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. Assessing Methodologies to Synthesize α‐Sulfenylated Carbonyl Compounds by Green Chemistry Metrics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Chemical Reactivity [www2.chemistry.msu.edu]
- 13. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. reddit.com [reddit.com]
- 16. US3705203A - Method for purifying biphenyl - Google Patents [patents.google.com]
- 17. Purification of polybrominated biphenyl congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CN101045670A - Process for purifying biphenyl - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4'-Methylsulfanyl-biphenyl-4-carbaldehyde
Welcome to the technical support center for the synthesis of 4'-Methylsulfanyl-biphenyl-4-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, specifically via the Suzuki-Miyaura cross-coupling reaction. Here, we address common challenges, explain the chemical principles behind experimental choices, and offer robust protocols to improve your yield and purity.
Introduction: The Suzuki-Miyaura Pathway
The synthesis of this compound is most effectively achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful C-C bond-forming reaction couples an organoboron species, in this case, 4-formylphenylboronic acid , with an organohalide, typically 4-bromothioanisole or 4-iodothioanisole .[3][4][5] Despite its versatility, the reaction is complex and prone to side reactions that can significantly lower the yield. This guide will help you navigate these complexities.
The Core Reaction: Catalytic Cycle
Understanding the mechanism is critical for troubleshooting. The reaction proceeds through a catalytic cycle involving a palladium catalyst. The active catalyst, Pd(0), undergoes oxidative addition with the aryl halide, followed by transmetalation with the activated boronic acid and, finally, reductive elimination to yield the desired biphenyl product and regenerate the Pd(0) catalyst.[2]
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<50%). What are the most likely causes and how do I address them?
A low yield is the most frequent complaint and can stem from several factors. A systematic approach is required for diagnosis.
-
Cause 1: Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ.[6] Inefficient reduction or subsequent catalyst decomposition (forming palladium black) starves the reaction.
-
Solution: Ensure your phosphine ligand is present in a sufficient ratio (e.g., 2-4 equivalents per Pd) to both facilitate reduction and stabilize the resulting Pd(0) complex.[7] Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes resolve this, although these catalysts can be sensitive to air and moisture.
-
-
Cause 2: Poor Reagent Quality: Boronic acids are susceptible to decomposition, particularly protodeborylation.[4][8] 4-Formylphenylboronic acid can also form cyclic trimeric anhydrides (boroxines), which can affect reactivity.[8]
-
Solution: Use fresh, high-purity 4-formylphenylboronic acid. If in doubt, you can test for purity via NMR. Store it in a desiccator, away from light and moisture.
-
-
Cause 3: Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the boronic acid, a major side reaction that consumes your starting material.[9] It can also oxidize the phosphine ligands and the Pd(0) catalyst, deactivating it.
-
Solution: Rigorously degas your solvent and reaction mixture. This is non-negotiable for achieving high yields. The most common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes before adding the catalyst and reagents. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Cause 4: Inappropriate Base or Solvent: The base is crucial for activating the boronic acid to facilitate transmetalation.[10] If the base is too weak, this step becomes rate-limiting. If it is too strong, it can promote side reactions.
Q2: I am observing a significant byproduct with a mass corresponding to a biphenyl-dicarbaldehyde. What is this and how can I prevent it?
This is the homocoupling product of 4-formylphenylboronic acid. As mentioned above, this side reaction is primarily caused by the presence of molecular oxygen.[9] However, it can also be influenced by the catalyst system.
-
Mechanism: Oxygen can facilitate a palladium-catalyzed oxidative dimerization of the boronic acid.
-
Primary Solution: The most effective preventative measure is meticulous degassing of the reaction mixture and maintaining a strict inert atmosphere.
-
Secondary Solution: Sometimes, using a slight excess (1.05-1.1 equivalents) of the boronic acid can be a cost-effective way to drive the desired cross-coupling to completion, even if some homocoupling occurs. However, this can complicate purification. A better chemical approach is to optimize the catalyst system. Highly active catalysts can favor the desired cross-coupling pathway even in the presence of trace oxygen.
Q3: My crude reaction mixture shows the presence of benzaldehyde and thioanisole byproducts. What reactions are causing this?
You are observing two common side reactions: protodeborylation and dehalogenation.
-
Protodeborylation: The C-B bond of 4-formylphenylboronic acid is cleaved and replaced by a proton from the solvent (often water), yielding benzaldehyde.[4][8] This reaction can be catalyzed by the palladium complex or occur under certain pH conditions.
-
Mitigation: Avoid overly harsh basic conditions or prolonged reaction times at high temperatures. Ensuring the transmetalation step is fast can outcompete the protodeborylation. This can be achieved by using a more effective base like K₃PO₄ or Cs₂CO₃.
-
-
Dehalogenation: The C-Br bond of 4-bromothioanisole is cleaved and replaced by a proton, yielding thioanisole.[4][12] This often occurs when the oxidative addition is slow, and an alternative pathway involving a hydride source (which can be the solvent or base) becomes competitive.
-
Mitigation: Use a more reactive aryl halide like 4-iodothioanisole. The C-I bond is weaker and undergoes oxidative addition much more readily than the C-Br bond, minimizing the dehalogenation side reaction.[1][5] Alternatively, using more electron-rich and bulky phosphine ligands can accelerate the oxidative addition step.
-
Q4: My catalyst appears to be crashing out of the solution as a black solid. What is this and how does it affect my reaction?
The black solid is almost certainly "palladium black," which is finely divided, aggregated palladium metal.[12] This is a sign of catalyst decomposition. The small, soluble Pd(0) complexes are the active catalysts; once they aggregate into bulk metal, they lose their catalytic activity in the solution phase. This directly reduces the concentration of the active catalyst and will stall your reaction, leading to low conversion and yield.
-
Cause: This typically happens when the ligand is unable to sufficiently stabilize the Pd(0) intermediate. This can be due to an insufficient amount of ligand, a ligand that is not robust enough for the reaction conditions (temperature), or oxidation of the ligand.
-
Solution:
-
Increase Ligand Loading: Ensure a Pd:Ligand ratio of at least 1:2, and often 1:4 is better, especially with monodentate ligands like PPh₃.
-
Use a More Robust Ligand: Bidentate ligands like DPPF or Xantphos, or bulky, electron-rich monodentate ligands like SPhos or P(t-Bu)₃, often form more stable palladium complexes that are less prone to aggregation.[6]
-
Control Temperature: Do not overheat the reaction. While higher temperatures increase reaction rates, they also accelerate catalyst decomposition. Find the minimum temperature required for a reasonable reaction time.
-
Frequently Asked Questions (FAQs)
Q: Which aryl halide should I choose: 4-bromothioanisole or 4-iodothioanisole?
A: The choice depends on a trade-off between reactivity and cost. The general reactivity order for the oxidative addition step is I > Br >> Cl.[1][5]
-
4-Iodothioanisole: Is significantly more reactive. This leads to faster reaction times, often allows for lower catalyst loadings, and can be performed at lower temperatures. It is the preferred substrate to minimize side reactions like dehalogenation.
-
4-Bromothioanisole: Is less expensive and more commonly available. However, it requires more forcing conditions (higher temperature, more active catalyst system) to achieve good conversion, which can increase the likelihood of side reactions.[4] For process development and scale-up, optimizing the reaction with the bromide is often the goal.
Q: How do I select the optimal palladium catalyst and ligand?
A: There is no single "best" catalyst system; optimization is often required.
-
Ligands:
-
Triphenylphosphine (PPh₃): A standard, workhorse ligand. Often a good starting point.
-
Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃, SPhos): These are "second-generation" ligands that are generally more effective for coupling less reactive aryl halides (like bromides and chlorides) because they promote the oxidative addition step.[6][10]
-
Screening: For difficult couplings, catalyst screening kits are available that allow for rapid testing of multiple ligands to identify the optimal choice for your specific substrates.[13]
-
Q: Why is an aqueous base solution often used?
A: The presence of water can be beneficial and often accelerates the Suzuki-Miyaura reaction.[1] It helps to dissolve the inorganic base (like Na₂CO₃) and can facilitate the transmetalation step by promoting the formation of the reactive boronate species [Ar-B(OH)₃]⁻.
Optimized Protocol and Data
Based on established procedures for similar biphenyl syntheses, the following protocol provides a robust starting point.[11]
Table 1: Comparison of Typical Suzuki Coupling Conditions
| Parameter | Condition A (Standard) | Condition B (High-Activity) | Rationale for Choice |
| Aryl Halide | 4-Bromobenzaldehyde | 4-Bromobenzaldehyde | A common and cost-effective starting material.[11] |
| Boronic Acid | Phenylboronic Acid | Phenylboronic Acid | Standard coupling partner for biphenyl synthesis.[11] |
| Pd Source | Pd(OAc)₂ (1 mol%) | Pd(OAc)₂ (0.5-1 mol%) | Air-stable and effective Pd(II) precatalyst.[6][11] |
| Ligand | PPh₃ (3 mol%) | SPhos (1-2 mol%) | PPh₃ is standard; SPhos is a more active ligand for challenging substrates.[10] |
| Base | 2M aq. Na₂CO₃ | K₃PO₄ | Na₂CO₃ is standard and inexpensive[11]; K₃PO₄ is a stronger base that can accelerate slow reactions. |
| Solvent | 1-Propanol | Toluene / H₂O | 1-Propanol is effective and has a good boiling point.[11] Toluene is a common alternative. |
| Temperature | Reflux (~97°C) | 80-100°C | Sufficient to drive the reaction with the bromide. |
| Yield | ~86% (Reported for 4-Biphenylcarboxaldehyde)[11] | Potentially >90% | Higher activity systems can improve yield and reduce reaction time. |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a reliable synthesis of 4-biphenylcarboxaldehyde and tailored for the target molecule.[11]
-
Setup: To a three-necked round-bottomed flask equipped with a condenser, magnetic stir bar, and a nitrogen/argon inlet, add 4-bromothioanisole (1.0 eq), 4-formylphenylboronic acid (1.05 eq), and your chosen solvent (e.g., 1-propanol or toluene, ~5 mL per mmol of aryl halide).
-
Degassing: Stir the mixture at room temperature and bubble nitrogen or argon gas through the solution for 20-30 minutes.
-
Reagent Addition: While maintaining a positive inert gas pressure, add the aqueous base solution (e.g., 2M Na₂CO₃, ~2-3 eq), the palladium source (e.g., Pd(OAc)₂), and the phosphine ligand (e.g., PPh₃).
-
Reaction: Heat the mixture to reflux (or the target temperature, e.g., 90°C) with vigorous stirring. The solution will typically change color, often darkening to brown or black.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-6 hours. Reaction completion is indicated by the disappearance of the limiting reagent (4-bromothioanisole).
-
Workup:
-
Cool the reaction to room temperature.
-
Add water and a suitable organic solvent for extraction (e.g., ethyl acetate).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically a solid.
-
Recrystallization: This is the most effective method for purification on a larger scale. A solvent system like hexanes/ethyl acetate or ethanol/water is a good starting point.
-
Flash Chromatography: For smaller scales or if recrystallization is ineffective, flash chromatography on silica gel using a hexanes/ethyl acetate gradient is recommended.[11]
-
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. discofinechem.com [discofinechem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 4-Formylphenylboronsäure – Wikipedia [de.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
Technical Support Center: 4'-Methylsulfanyl-biphenyl-4-carbaldehyde
Welcome to the technical support center for 4'-Methylsulfanyl-biphenyl-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. My goal is to provide you with in-depth, field-tested insights to help you anticipate and troubleshoot potential side reactions, ensuring the integrity and success of your experiments. This is not just a list of steps; it is a causal explanation of the "why" behind the "how," grounded in established chemical principles.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues you may encounter during the synthesis or manipulation of this compound, particularly when it is synthesized via Suzuki-Miyaura cross-coupling.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Low yields in reactions involving this compound, especially during its synthesis, often stem from several competing side reactions inherent to the Suzuki-Miyaura coupling process.
Probable Causes & Solutions:
-
Protodeboronation of the Boronic Acid: The C-B bond is susceptible to cleavage by protonolysis, especially in the presence of aqueous base and elevated temperatures, replacing the boronic acid with a hydrogen atom.[1]
-
Homocoupling of Starting Materials: Your starting materials (e.g., (4-(methylthio)phenyl)boronic acid or 4-bromobenzaldehyde) can couple with themselves to form symmetrical biphenyls (e.g., 4,4'-bis(methylthio)biphenyl or 4,4'-biphenyldicarbaldehyde). This is often promoted by the presence of oxygen or suboptimal catalyst conditions.[1][4]
-
Solution: Thoroughly degas your solvents and maintain an inert atmosphere (Nitrogen or Argon). Optimize the palladium catalyst-to-ligand ratio; an excess of phosphine ligand can sometimes suppress this side reaction.
-
-
Dehalogenation of the Aryl Halide: The aryl halide starting material can be reduced to the corresponding arene (e.g., benzaldehyde from 4-bromobenzaldehyde), effectively terminating the catalytic cycle for your desired product.[5]
-
Solution: Ensure high-purity reagents. Certain bases or alcoholic solvents can act as hydride sources.[5] Switching to a non-protic solvent or a different base (e.g., K₃PO₄ instead of NaOEt) can mitigate this.
-
-
Catalyst Inactivation: The palladium catalyst can precipitate as "palladium black," a catalytically inactive form.[1]
-
Solution: Ensure proper ligand selection to stabilize the Pd(0) species. Avoid overly high temperatures, which can accelerate catalyst decomposition.
-
Troubleshooting Flowchart: Diagnosing Low Yields
Caption: A logical flowchart for troubleshooting low-yield reactions.
Question 2: I've isolated my product, but NMR/LC-MS analysis shows impurities with a mass of [M+16] and/or [M+32]. What are these?
These signals are classic indicators of oxidation at the sulfur atom of the methylsulfanyl group.
Probable Cause & Solutions:
-
Oxidation of the Thioether: The methylsulfanyl (thioether) group is susceptible to oxidation, first to the corresponding sulfoxide ([M+16]) and then to the sulfone ([M+32]).[6][7] This can be caused by residual peroxides in solvents (like THF or dioxane), dissolved oxygen, or certain reaction conditions that are mildly oxidizing.[7][8][9]
-
Solution 1 (Prevention): Use freshly distilled or peroxide-free solvents. Thoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere throughout the reaction and workup.
-
Solution 2 (Purification): These oxidized byproducts are significantly more polar than the parent thioether. They can typically be separated by silica gel column chromatography using a gradient elution.
-
Oxidation Pathway of the Methylsulfanyl Group
Caption: Stepwise oxidation of the thioether to sulfoxide and sulfone.
Question 3: My reaction produced a significant amount of 4'-Methylsulfanyl-biphenyl-4-carboxylic acid. How did this happen?
The aldehyde functional group is prone to oxidation, especially under the basic and sometimes warm conditions of a Suzuki coupling.
Probable Cause & Solutions:
-
Aldehyde Oxidation: The carbaldehyde group can be oxidized to a carboxylic acid. This can be facilitated by air (oxygen) in a basic medium or by certain palladium catalysts that can promote this transformation.[10]
-
Solution 1 (Protection): If oxidation is a persistent issue, consider protecting the aldehyde as an acetal (e.g., using ethylene glycol and an acid catalyst) before performing the Suzuki coupling. The acetal is robust under the basic coupling conditions and can be easily removed with aqueous acid during workup.
-
Solution 2 (Milder Conditions): Use the mildest base possible that still effects the reaction (e.g., K₂CO₃ or K₃PO₄ instead of NaOH or KOH).[11] Ensure the reaction is run under a strictly inert atmosphere to exclude oxygen.
-
Frequently Asked Questions (FAQs)
Q1: Is the methylsulfanyl group stable to other common synthetic transformations?
Generally, yes, but with important exceptions.
-
Strong Oxidants: Reagents like m-CPBA, hydrogen peroxide, or ozone will readily oxidize the thioether to the sulfoxide and/or sulfone.[6]
-
Strong Nucleophiles/Bases: Under harsh conditions (e.g., sodium amide or alkyllithiums at high temperatures), demethylation to the corresponding thiophenol can occur.[12][13] This thiophenol can then form disulfide byproducts.
-
Nickel Catalysis: While palladium catalysis is generally selective, some nickel-based cross-coupling systems have been shown to activate and cleave C-S bonds, which could lead to undesired byproducts.[14][15]
Q2: Can the aldehyde group participate in unwanted condensation reactions?
Yes. While this compound lacks α-hydrogens and thus cannot undergo a standard aldol condensation with itself, it is susceptible to other reactions:
-
Cannizzaro Reaction: In the presence of a strong base (e.g., concentrated NaOH), two molecules of the aldehyde can disproportionate to form one molecule of the corresponding alcohol (4'-Methylsulfanyl-biphenyl-4-yl)methanol) and one of the carboxylate.[16] This is a key reason to avoid strong hydroxide bases.
-
Reactions with Amines: The aldehyde will readily react with primary amines to form imines (Schiff bases) or with secondary amines to form enamines.[17] This is important to consider if your subsequent reaction steps involve amine reagents.
Q3: What is the best practice for purifying the final compound?
Silica gel column chromatography is the most common method.
-
Solvent System: A non-polar/polar solvent system like Hexanes/Ethyl Acetate or Dichloromethane/Hexanes is typically effective.
-
Byproduct Separation:
-
Homocoupled Products: These are often of similar polarity to the desired product and can be challenging to separate.[4] Careful optimization of the chromatography gradient is required.
-
Oxidized Byproducts (Sulfoxide/Sulfone): These are significantly more polar and will elute much later than the desired product.
-
Protodeboronated/Dehalogenated Byproducts: These will be less polar than the final product and will elute earlier.
-
Reference Experimental Protocol: Suzuki-Miyaura Synthesis
This protocol is a representative method for the synthesis of this compound, incorporating best practices to minimize common side reactions.
Reaction: (4-(methylthio)phenyl)boronic acid + 4-bromobenzaldehyde → this compound
| Reagent | MW | Equivalents | Amount |
| 4-Bromobenzaldehyde | 185.02 | 1.0 | (user defined) |
| (4-(methylthio)phenyl)boronic acid | 168.02 | 1.2 | (user defined) |
| Pd(PPh₃)₄ | 1155.56 | 0.02 | (user defined) |
| K₂CO₃ | 138.21 | 3.0 | (user defined) |
| Toluene / Ethanol / Water | - | - | 4:1:1 mixture |
Step-by-Step Procedure:
-
Degassing: To a round-bottom flask, add Toluene, Ethanol, and Water (4:1:1 ratio). Bubble argon or nitrogen through the solvent mixture for 30 minutes to remove dissolved oxygen.
-
Reagent Addition: To a separate, flame-dried flask under an inert atmosphere, add 4-bromobenzaldehyde, (4-(methylthio)phenyl)boronic acid, and K₂CO₃.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄, to the flask containing the solid reagents.
-
Solvent Addition: Add the degassed solvent mixture to the flask via cannula.
-
Reaction: Heat the reaction mixture to 85 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure product.
References
- 1. youtube.com [youtube.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The Thioethers [quimicaorganica.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Diphenyl disulfide and sodium in NMP as an efficient protocol for in situ generation of thiophenolate anion: selective deprotection of aryl alkyl ethers and alkyl/aryl esters under nonhydrolytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Aromatic Aldehydes and Ketones - Preparation and Properties [chemicalnote.com]
- 17. Carbonyl Reactivity [www2.chemistry.msu.edu]
Technical Support Center: Scale-Up Synthesis of 4'-Methylsulfanyl-biphenyl-4-carbaldehyde
Welcome to the dedicated technical support center for the scale-up synthesis of 4'-Methylsulfanyl-biphenyl-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the bench to larger-scale production. Drawing upon established principles of process chemistry and extensive experience with palladium-catalyzed cross-coupling reactions, this document provides in-depth troubleshooting guides and frequently asked questions to address the specific challenges you may encounter.
The synthesis of this compound, a valuable intermediate in medicinal chemistry and materials science, is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. While robust at the laboratory scale, scaling up this process introduces a new set of variables that can significantly impact yield, purity, and overall process efficiency. This guide is structured to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your specific process.
Troubleshooting Guide: Common Issues in Scale-Up Synthesis
This section addresses specific, practical problems that may arise during the scale-up of the Suzuki-Miyaura coupling for this compound.
Issue 1: Reaction Stalls or Proceeds to Low Conversion
You've increased the batch size, but the reaction fails to reach completion, stalling at a low to moderate conversion of your starting materials.
Possible Causes & Solutions
-
Catalyst Deactivation (Poisoning by Sulfur): The methylsulfanyl (-SMe) group on your boronic acid derivative can act as a poison to the palladium catalyst, a common issue with sulfur-containing compounds. At a larger scale, impurities in starting materials or solvents can exacerbate this.
-
Expert Recommendation: Consider using specialized ligands that are resistant to sulfur poisoning. Buchwald ligands, such as SPhos or XPhos, are known for their high activity and stability, which can help to mitigate catalyst deactivation.[1][2] It may also be beneficial to screen different palladium precatalysts.
-
-
Poor Mass Transfer/Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of poor reagent mixing. This can result in inconsistent reaction progress and increased side product formation.
-
Expert Recommendation: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) for the vessel geometry and batch volume. Perform mixing studies if necessary to ensure homogeneity.
-
-
Insufficient Degassing: Oxygen is detrimental to the active Pd(0) catalyst.[3] Achieving thorough degassing in a large volume of solvent is more challenging than on a small scale.
-
Expert Recommendation: For large-scale reactions, sparging the solvent with an inert gas (argon or nitrogen) for an extended period (e.g., 1-2 hours) is more effective than the freeze-pump-thaw method.[1] Maintaining a positive pressure of inert gas throughout the reaction is critical.
-
| Parameter | Bench Scale (1-10 g) | Scale-Up (>1 kg) | Key Considerations for Scale-Up |
| Degassing | Freeze-Pump-Thaw / Bubbling (15-30 min) | Inert Gas Sparging (>1 hour) | Ensure thorough O₂ removal from the larger solvent volume. |
| Agitation | Magnetic Stir Bar | Mechanical Stirrer (e.g., Overhead Stirrer) | Maintain homogeneity and prevent localized concentration gradients. |
| Heat Transfer | Heating Mantle / Oil Bath | Jacketed Reactor | Ensure uniform heating and prevent overheating, which can lead to side reactions. |
Issue 2: Significant Formation of Homocoupling and Protodeboronation Byproducts
You observe a higher-than-expected amount of 4,4'-bis(methylthio)biphenyl (homocoupling) and/or benzaldehyde (protodeboronation of the 4-formylphenylboronic acid).
Possible Causes & Solutions
-
Homocoupling of the Boronic Acid: This side reaction is often promoted by the presence of oxygen or Pd(II) species before the catalytic cycle is fully established.[4]
-
Protodeboronation: The aldehyde group is electron-withdrawing, making the C-B bond of the 4-formylphenylboronic acid susceptible to cleavage by water, especially under harsh basic conditions.[3]
-
Expert Recommendation:
-
Choice of Base: Switch to a milder base. While sodium carbonate is common, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective and less harsh, thereby reducing the rate of protodeboronation.[1]
-
Boronic Ester: Consider using a more stable boronic acid derivative, such as a pinacol ester (Bpin), which is more resistant to protodeboronation.[1] These reagents release the boronic acid slowly in situ, keeping its concentration low and minimizing side reactions.
-
Solvent System: While some water is often beneficial for Suzuki couplings, an excessive amount can promote protodeboronation. Optimize the solvent ratio (e.g., Toluene/Ethanol/Water or Dioxane/Water) for your specific reaction.[5]
-
-
Issue 3: Difficult Purification and Product Isolation
The crude product is an oil or contains impurities that are difficult to separate by crystallization or chromatography at a large scale.
Possible Causes & Solutions
-
Residual Palladium: Removing the palladium catalyst to meet regulatory requirements (especially for pharmaceutical applications) is a major scale-up challenge.
-
Expert Recommendation: After the reaction workup, consider using a scavenger resin (e.g., thiol-functionalized silica) to capture residual palladium from the product stream. This is often more scalable and efficient than multiple crystallizations.
-
-
Emulsion Formation during Workup: Large-scale liquid-liquid extractions are more prone to forming stable emulsions, making phase separation difficult and time-consuming.
-
Expert Recommendation: Add brine to the aqueous layer to increase its ionic strength, which can help to break emulsions. If the issue persists, a filtration through a pad of celite can be effective.[6]
-
-
Chromatography is Not Scalable: Flash chromatography, a common purification method in the lab, is often not economically viable for large-scale production.
-
Expert Recommendation: Focus on developing a robust crystallization procedure. This may involve screening various solvent/anti-solvent systems. A well-designed crystallization can often provide the desired purity without the need for chromatography.
-
Frequently Asked Questions (FAQs)
Q1: Which coupling partners should I use for the Suzuki reaction to synthesize this compound?
A1: You have two primary options for your Suzuki coupling:
-
Route A: 4-Bromobenzaldehyde coupled with 4-(Methylsulfanyl)phenylboronic acid.
-
Route B: 4-Iodo-1-(methylthio)benzene coupled with 4-Formylphenylboronic acid.
For scale-up, Route B is often preferable . Aryl iodides are generally more reactive than aryl bromides, which can allow for lower catalyst loadings and milder reaction conditions, leading to a more efficient and economical process.[7]
Q2: What are the critical process parameters I need to control during scale-up?
A2: The most critical parameters to monitor and control are:
-
Temperature: Exothermic events can be more difficult to control in large reactors. A runaway reaction can lead to significant byproduct formation and safety hazards.
-
Inert Atmosphere: As discussed, rigorous exclusion of oxygen is paramount for catalyst stability and to prevent side reactions.
-
Addition Rates: The rate of addition of reagents, particularly the base, can impact the reaction profile. A slow, controlled addition is often beneficial.
-
Agitation Speed: Must be sufficient to ensure good mixing without causing excessive shear that could degrade reagents or the product.
Q3: My final product has a slight yellow tint. What could be the cause and how can I remove it?
A3: A yellow tint in the final product could be due to several factors:
-
Phosphine Ligand Oxidation: If you are using a phosphine-based ligand (e.g., triphenylphosphine), it can oxidize during the reaction or workup, leading to colored impurities.
-
Residual Palladium: Finely divided palladium black can sometimes contaminate the product.
-
Aldehyde Instability: Aldehydes can be prone to slight oxidation or polymerization over time, which can cause discoloration.
Solutions:
-
Charcoal Treatment: A treatment of the product solution with activated carbon can often remove colored impurities.
-
Recrystallization: A carefully chosen recrystallization solvent system should leave colored impurities in the mother liquor.
-
Storage: Store the final product under an inert atmosphere and protected from light to prevent degradation.
Experimental Workflows & Diagrams
Workflow 1: General Scale-Up Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for your specific equipment and scale.
-
Vessel Preparation: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).
-
Solvent Degassing: Charge the primary solvent (e.g., Toluene) to the reactor and sparge with nitrogen for at least 1-2 hours.
-
Reagent Charging:
-
Charge the aryl halide (e.g., 4-iodo-1-(methylthio)benzene) and the boronic acid derivative (e.g., 4-formylphenylboronic acid pinacol ester).
-
Charge the palladium catalyst and ligand under a positive nitrogen pressure.
-
-
Reaction Execution:
-
Begin agitation.
-
Slowly add the degassed base solution (e.g., aqueous K₃PO₄) over a period of 30-60 minutes.
-
Heat the reaction mixture to the target temperature (e.g., 80-90 °C).
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Perform phase separation.
-
Wash the organic layer with water and then brine.
-
-
Purification:
-
Concentrate the organic layer.
-
Perform crystallization from a suitable solvent system (e.g., Isopropanol/Heptane).
-
Isolate the product by filtration and dry under vacuum.
-
Caption: Scale-Up Suzuki Coupling Workflow.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting Logic for Low Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Degradation of 4'-Methylsulfanyl-biphenyl-4-carbaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the degradation pathways of 4'-Methylsulfanyl-biphenyl-4-carbaldehyde. Our goal is to equip you with the foundational knowledge and practical protocols to anticipate, identify, and control its degradation, ensuring the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary predicted degradation pathways for this compound?
Based on its chemical structure, this compound has three primary functional groups susceptible to degradation: the aldehyde , the methylsulfanyl (thioether) group, and the biphenyl ring system .
-
Oxidation of the Aldehyde Group: The aldehyde is readily oxidized to the corresponding carboxylic acid (4'-Methylsulfanyl-biphenyl-4-carboxylic acid). This is a very common pathway under oxidative stress conditions and can also occur via metabolic enzymes.
-
Oxidation of the Methylsulfanyl Group: The sulfur atom in the methylsulfanyl group is susceptible to sequential oxidation. It can be oxidized first to a sulfoxide (4'-(Methylsulfinyl)-biphenyl-4-carbaldehyde) and then further to a sulfone (4'-(Methylsulfonyl)-biphenyl-4-carbaldehyde).[1][2] This oxidation can be mediated by common laboratory oxidants (e.g., hydrogen peroxide) or metabolically by enzymes.[1][2][3][4]
-
Hydroxylation of the Biphenyl Ring: The aromatic rings of the biphenyl core can be hydroxylated, typically by metabolic enzyme systems like Cytochrome P450 (CYP450).[5][6][7] Hydroxylation usually occurs at the para position (4-position) of the unsubstituted ring, but other positions are also possible.[5]
These pathways can occur independently or concurrently, leading to a complex mixture of degradation products.
Q2: What kind of conditions are likely to promote the degradation of this compound?
Degradation can be initiated under various conditions, which are often simulated in forced degradation or stress testing studies.[8][9][10][11] Key conditions to consider are:
-
Oxidative Stress: Exposure to oxidizing agents like hydrogen peroxide (H₂O₂), hypochlorite, or even atmospheric oxygen under light can rapidly degrade the aldehyde and methylsulfanyl moieties.[3]
-
Photolytic Stress: Exposure to UV or visible light can provide the energy to initiate degradation, especially in solution. Photostability testing is crucial to determine appropriate handling and storage conditions.[9]
-
Extreme pH (Acidic/Basic Hydrolysis): While the core structure is relatively stable to hydrolysis, extreme pH conditions, especially at elevated temperatures, can potentially catalyze degradation, though this is generally less prominent than oxidation for this specific structure.
-
Thermal Stress: High temperatures can accelerate all degradation reactions.
-
Metabolic Conditions: In biological systems (e.g., in vitro liver microsome assays), CYP450 enzymes are highly effective at hydroxylating the aromatic rings and potentially oxidizing the sulfur group.[5][6][7]
Q3: How does the aromatic nature of the aldehyde affect its stability?
Compared to aliphatic aldehydes, aromatic aldehydes like this one exhibit different reactivity. The aromatic ring provides resonance stabilization to the carbonyl group, which can make the carbonyl carbon slightly less electrophilic.[12][13] However, this doesn't mean it's inert. While it may be less susceptible to certain nucleophilic additions, it remains prone to oxidation.[14] The stability is a balance between the stabilizing effect of the aromatic ring and its susceptibility to specific reaction conditions, particularly oxidation.[12]
Troubleshooting Guides
Problem 1: My sample shows multiple unexpected spots on TLC/peaks in LC-MS after storage. What are they?
Cause: This is a classic sign of degradation. The multiple spots/peaks likely correspond to the primary degradation products discussed in FAQ Q1. The most common culprits are the sulfoxide, sulfone, and carboxylic acid derivatives.
Troubleshooting Steps:
-
Characterize the Impurities: The first step is to identify the mass of the new peaks using LC-MS. This provides critical clues.
-
Analyze Mass Shifts: Compare the molecular weights of the new peaks to the parent compound (M.W. ≈ 228.31 g/mol ).
-
A +16 Da shift suggests the formation of the sulfoxide or a mono-hydroxylated product.
-
A +32 Da shift strongly indicates the formation of the sulfone (sequential oxidation from sulfoxide).
-
A +16 Da shift that is not the sulfoxide could also be the carboxylic acid (oxidation of -CHO to -COOH). High-resolution mass spectrometry (HRMS) is essential to distinguish between C₁₅H₁₂O₂S (sulfoxide) and C₁₅H₁₂O₂S (carboxylic acid), which are isomers.
-
-
Control Your Environment: Store a fresh sample of the compound under inert gas (argon or nitrogen), protected from light, and at a low temperature (-20°C). If the new sample remains pure, it confirms that the degradation was caused by environmental exposure.
Data Summary: Expected Degradation Products
| Degradation Product | Chemical Transformation | Molecular Weight (Da) | Mass Shift (Da) | Primary Analytical Signature |
| Parent Compound | - | ~228.31 | - | - |
| Sulfoxide Derivative | -S-CH₃ → -S(O)-CH₃ | ~244.31 | +16 | HRMS confirms C₁₅H₁₂O₂S |
| Sulfone Derivative | -S(O)-CH₃ → -S(O)₂-CH₃ | ~260.31 | +32 | HRMS confirms C₁₅H₁₂O₃S |
| Carboxylic Acid Derivative | -CHO → -COOH | ~244.31 | +16 | HRMS confirms C₁₅H₁₂O₂S |
| Hydroxylated Derivative | Ring-H → Ring-OH | ~244.31 | +16 | Fragmentation pattern differs from sulfoxide/acid |
Problem 2: My in vitro metabolism assay shows very rapid disappearance of the parent compound. How can I determine the metabolic pathway?
Cause: The biphenyl and methylsulfanyl groups are prime targets for metabolic enzymes, particularly Cytochrome P450s (CYPs).[5][6] Rapid metabolism is expected in systems containing active CYPs, such as liver microsomes.
Troubleshooting Steps:
-
Use CYP Inhibitors: Conduct the assay in the presence of broad-spectrum CYP inhibitors (e.g., 1-aminobenzotriazole) or specific isoform inhibitors. A significant reduction in the degradation rate will confirm CYP-mediated metabolism.
-
Identify Metabolites with LC-MS/MS: Analyze the incubation mixture over time. Look for the expected hydroxylated (+16 Da) and oxidized (+16 Da, +32 Da) products as described in the table above. Tandem mass spectrometry (MS/MS) can help locate the position of the modification through fragmentation analysis.
-
Workflow Protocol: Follow a structured protocol to confirm the pathway.
Protocol: Investigating CYP450-Mediated Metabolism
-
Preparation: Prepare solutions of this compound, liver microsomes (human or rat), and an NADPH-regenerating system.
-
Incubation: Set up parallel incubations:
-
Complete System: Microsomes + Compound + NADPH system.
-
Negative Control 1: Microsomes + Compound (NO NADPH system).
-
Negative Control 2: Compound + NADPH system (NO microsomes).
-
Inhibitor Arm: Microsomes + Compound + NADPH system + CYP inhibitor.
-
-
Time Course: Incubate all reactions at 37°C. Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Immediately stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the parent compound and identify metabolites.
-
Interpretation: Compare the rate of disappearance of the parent compound and the appearance of metabolites across the different conditions. No degradation in the negative controls and reduced degradation in the inhibitor arm points definitively to a CYP-mediated pathway.
Visualizing Degradation Pathways & Workflows
To better understand the relationships between the parent compound and its degradants, as well as the experimental logic, the following diagrams are provided.
Predicted Degradation Pathways
Caption: Key degradation routes for this compound.
Workflow for Degradation Product Identification
Caption: Systematic workflow for identifying unknown degradation products.
References
- 1. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Function Studies of Naphthalene, Phenanthrene, Biphenyl, and Their Derivatives in Interaction with and Oxidation by Cytochromes P450 2A13 and 2A6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding P450-mediated Bio-transformations into Epoxide and Phenolic Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. ajpsonline.com [ajpsonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. fiveable.me [fiveable.me]
- 13. Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE [vedantu.com]
- 14. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
Technical Support Center: Catalyst Selection for Reactions with 4'-Methylsulfanyl-biphenyl-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide provides in-depth technical assistance for selecting catalysts for reactions involving 4'-Methylsulfanyl-biphenyl-4-carbaldehyde. As Senior Application Scientists, we offer this resource to help you navigate common challenges and optimize your experimental outcomes.
Section 1: C-C Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. However, the presence of the methylsulfanyl (thioether) group in this compound can present unique challenges, primarily the potential for catalyst poisoning.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is sluggish or fails. What is the likely cause?
A1: The primary suspect is catalyst poisoning by the sulfur atom of the methylsulfanyl group. Palladium catalysts, commonly used in Suzuki couplings, can be deactivated by coordination with sulfur-containing compounds. This interaction can inhibit the catalytic cycle, leading to low or no product formation.
Q2: What is the best palladium catalyst and ligand combination to overcome sulfur poisoning in a Suzuki-Miyaura coupling with this substrate?
A2: For substrates prone to catalyst poisoning, highly active and robust catalyst systems are required. We recommend using electron-rich and sterically hindered phosphine ligands. These ligands can promote the desired catalytic cycle while minimizing catalyst deactivation.
| Catalyst/Precatalyst | Ligand | Key Advantages |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Excellent for hindered substrates and provides high activity. |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Highly active for a broad range of substrates, including aryl chlorides. |
| Pd(OAc)₂ or Pd₂(dba)₃ | DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl) | Effective for cross-coupling with electron-deficient partners. |
Using modern palladium precatalysts, such as G3 or G4 palladacycles, can also lead to more efficient generation of the active LPd(0) species, which is crucial for success with challenging substrates.
Q3: Can I use a ligandless palladium catalyst for the Suzuki-Miyaura coupling of this compound?
A3: While ligandless palladium systems can be effective in some cases, they are generally not recommended for substrates containing potential catalyst poisons like thioethers. The absence of a strongly coordinating ligand leaves the palladium center more susceptible to deactivation by the sulfur atom.
Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue: Low to no yield of the desired biphenyl product.
| Possible Cause | Recommended Solution |
| Catalyst Poisoning | Increase the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). Switch to a more robust ligand system, such as SPhos or XPhos, which are known to be effective for challenging couplings. |
| Inefficient Catalyst Activation | Use a palladium precatalyst like a Buchwald G3 palladacycle to ensure efficient generation of the active Pd(0) species. |
| Incorrect Base or Solvent | The choice of base and solvent is critical. For Suzuki couplings, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. Solvents like toluene, dioxane, or THF are often used. |
| Poor Quality Reagents | Ensure all reagents, especially the boronic acid and solvent, are pure and dry. Impurities can negatively impact the reaction. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid, using this compound as a representative substrate.
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent and Degassing: Add the anhydrous solvent (e.g., toluene or dioxane). Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Catalyst Selection Workflow
Caption: Decision workflow for Suzuki-Miyaura catalyst selection.
Section 2: C-N Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. Similar to C-C coupling reactions, the thioether moiety in this compound can interfere with the palladium catalyst.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations for a Buchwald-Hartwig amination with this compound?
A1: The primary considerations are the choice of a palladium catalyst and a suitable ligand that can overcome the potential for sulfur poisoning. Additionally, the choice of base is crucial for the success of the reaction.
Q2: Which ligands are recommended for the Buchwald-Hartwig amination of this substrate?
A2: Sterically hindered and electron-rich phosphine ligands are highly effective for Buchwald-Hartwig aminations, particularly with challenging substrates.
| Ligand | Key Advantages |
| RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) | Excellent for the coupling of secondary amines with aryl chlorides. |
| JohnPhos (2-(Di-tert-butylphosphino)biphenyl) | A versatile ligand for a wide range of amines. |
| tBuXPhos (2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl) | Highly active for coupling a variety of amines. |
Q3: What is the recommended base for this reaction?
A3: Strong, non-nucleophilic bases are typically used in Buchwald-Hartwig aminations. Sodium tert-butoxide (NaOtBu) is a common choice. In some cases, weaker bases like K₂CO₃ or Cs₂CO₃ can be effective, particularly with more reactive aryl halides.
Troubleshooting Guide: Buchwald-Hartwig Amination
Issue: Incomplete reaction or formation of side products.
| Possible Cause | Recommended Solution |
| Catalyst Deactivation | Switch to a more robust, sterically hindered ligand such as RuPhos or tBuXPhos. Consider using a higher catalyst loading. |
| Base Incompatibility | If using a sensitive substrate, a weaker base like K₃PO₄ may be beneficial. Ensure the base is anhydrous. |
| Amine Reactivity | For less reactive amines, a more active catalyst system and higher reaction temperatures may be necessary. |
| Hydrodehalogenation | This side reaction can compete with the desired C-N bond formation. Using a bulkier ligand can often suppress this pathway. |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of an aryl halide with an amine.
-
Reaction Setup: To an oven-dried vial, add the aryl halide (1.0 equiv.), the amine (1.2-1.5 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., RuPhos, 2-4 mol%).
-
Solvent and Degassing: Add the anhydrous solvent (e.g., toluene or 1,4-dioxane). Seal the vial and remove it from the glovebox.
-
Reaction: Heat the reaction mixture with vigorous stirring to the appropriate temperature (typically 80-110 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite. Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purification: Purify the product by column chromatography.
Section 3: Reduction of the Aldehyde Group
The selective reduction of the aldehyde group in this compound to the corresponding alcohol is a common transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common catalyst for the selective reduction of the aldehyde in this compound?
A1: For the selective reduction of an aldehyde to a primary alcohol, catalytic hydrogenation using palladium on carbon (Pd/C) is a standard and effective method.
Q2: Are there any potential side reactions to be aware of during the hydrogenation?
A2: A potential side reaction is the hydrogenolysis of the resulting benzyl alcohol to form a methyl group, especially under harsh conditions (high pressure and temperature). Additionally, the thioether group can poison the palladium catalyst, although this is generally less of an issue in reductions compared to cross-coupling reactions.
Troubleshooting Guide: Aldehyde Reduction
Issue: Incomplete reduction or formation of byproducts.
|
Technical Support Center: Solvent Effects on the Reactivity of 4'-Methylsulfanyl-biphenyl-4-carbaldehyde
Welcome to the technical support center for 4'-Methylsulfanyl-biphenyl-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of solvent choice in modulating the reactivity of this versatile aldehyde. Here, we address common experimental challenges and frequently asked questions in a direct, problem-solving format.
Part 1: General Considerations & Physicochemical Properties
Before initiating a reaction, understanding the solubility and stability of this compound (MSBC) is paramount. The molecule's biphenyl structure lends it a significant nonpolar character, while the aldehyde and methylsulfanyl groups introduce moderate polarity.
Q1: I'm having trouble dissolving this compound. Which solvents are recommended for initial trials?
A: Due to its biphenyl core, MSBC exhibits good solubility in many common organic solvents but is practically insoluble in water. For initial solubility trials, consider the following:
-
High Solubility: Chlorinated solvents (Dichloromethane (DCM), Chloroform), Ethers (Tetrahydrofuran (THF), 1,4-Dioxane), and polar aprotic solvents (Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)).
-
Moderate Solubility: Aromatic hydrocarbons (Toluene, Xylene) and Esters (Ethyl Acetate).
-
Low to Insoluble: Alcohols (Methanol, Ethanol - solubility may increase with heating), Alkanes (Hexane, Heptane), and Water.
Always start with a small-scale test to confirm solubility at your desired reaction concentration before proceeding with a large-scale experiment.
Q2: Are there any known stability issues with MSBC in certain solvents?
A: The aldehyde functional group is susceptible to oxidation, especially in the presence of air over extended periods.[1] While MSBC is generally stable under standard storage conditions, be cautious with:
-
Protic Solvents (e.g., Methanol, Ethanol): In the presence of acid or base catalysts, aldehydes can form acetals. If your reaction does not involve the aldehyde, use an aprotic solvent.
-
Peroxide-Forming Solvents (e.g., THF, Dioxane): Always use freshly distilled or inhibitor-free solvents, as residual peroxides can oxidize the aldehyde to a carboxylic acid, leading to impurities and reduced yield.
Part 2: Troubleshooting Guides for Common Reactions
The reactivity of the carbaldehyde group is central to the utility of MSBC. Solvent choice can dramatically influence reaction rates, yields, and even stereoselectivity.
Troubleshooting Guide 1: The Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction for forming C=C bonds by reacting an aldehyde with an active methylene compound.[2][3]
Q3: My Knoevenagel condensation with MSBC is slow, and the yield is poor. How can solvent choice address this?
A: This is a classic issue where the solvent is often the culprit. The Knoevenagel reaction proceeds in two main steps: 1) nucleophilic addition to form an aldol-type intermediate, and 2) dehydration to yield the α,β-unsaturated product.[4] The solvent's polarity directly impacts both steps.
-
Insight: Nonpolar solvents like toluene or hexane do not effectively stabilize the charged intermediates, leading to slow reaction rates. Switching to a more polar solvent is the most effective troubleshooting step.
-
Solution:
-
Polar Aprotic Solvents (DMF, Acetonitrile): These are excellent choices as they can accelerate both steps of the reaction.[5] They effectively solvate the cationic species without interfering with the base catalyst.
-
Polar Protic Solvents (Ethanol, Isopropanol): Ethanol is a very common and effective solvent. It stabilizes the intermediates through hydrogen bonding and is particularly good for the initial addition step.
-
Water Removal: The reaction produces water, which can inhibit equilibrium.[6] If you are using a solvent like toluene, employing a Dean-Stark apparatus to remove water azeotropically can significantly improve yields.[2]
-
| Solvent Type | Recommended Solvents | Expected Impact on Knoevenagel Condensation |
| Polar Aprotic | DMF, Acetonitrile, DMSO | Excellent. Generally accelerates reaction rates and improves yields. |
| Polar Protic | Ethanol, Isopropanol | Good. Effective for many systems, though may be slower than polar aprotic. |
| Nonpolar | Toluene, Dioxane | Often slow. Best used with azeotropic water removal (Dean-Stark). |
| "Green" Solvents | Water, Ionic Liquids | Can be highly effective, especially with appropriate catalysts, but may require optimization.[3] |
Troubleshooting Guide 2: The Wittig Olefination
The Wittig reaction is a powerful method for converting aldehydes into alkenes. Solvent effects here are nuanced and can profoundly impact the stereoselectivity (E/Z ratio) of the resulting alkene.[7]
Q4: I am performing a Wittig reaction with a non-stabilized ylide and getting a poor Z:E ratio of my alkene product. Can I improve this by changing the solvent?
A: Absolutely. For non-stabilized ylides, the stereochemical outcome is often under kinetic control, and solvent choice is critical for maximizing the desired Z-alkene.[8]
-
Insight: The reaction proceeds through a cycloaddition to form an oxaphosphetane intermediate.[9] In polar, aprotic, and salt-free conditions, the formation of the cis-oxaphosphetane (leading to the Z-alkene) is typically favored.
-
Solution:
-
Use Polar Aprotic Solvents: Solvents like THF, DMF, or DMSO are preferred for promoting Z-selectivity with non-stabilized ylides.[7] They help stabilize the charged ylide without promoting equilibration of the intermediates that can lead to the more thermodynamically stable E-alkene.
-
Avoid Protic Solvents: Alcohols (Methanol, Ethanol) can solvate and stabilize the betaine-like transition state, which can lead to equilibration and a higher proportion of the E-alkene.[10]
-
Salt-Free Conditions: The presence of lithium salts (e.g., LiBr from ylide generation with n-BuLi) can catalyze the reversal of the oxaphosphetane formation, leading to equilibration and favoring the E-alkene.[8] If E-selectivity is low, consider preparing the ylide with a sodium- or potassium-based reagent (e.g., NaHMDS, KHMDS) to create "salt-free" conditions.
-
Troubleshooting Guide 3: Reductive Amination
Reductive amination is a highly efficient method for synthesizing amines from aldehydes. The reaction typically involves the in-situ formation of an imine followed by its reduction.[11]
Q5: My one-pot reductive amination is giving me a significant amount of the alcohol byproduct from the reduction of MSBC itself. How can I improve selectivity for the amine?
A: This is a common selectivity challenge where the reducing agent attacks the starting aldehyde before it can form an imine with the amine. Solvent choice can influence the rate of imine formation.[12]
-
Insight: The first step, imine formation, is a dehydration reaction. Using a solvent that facilitates this step can increase the concentration of the imine intermediate, favoring its reduction over the reduction of the starting aldehyde.
-
Solution:
-
Solvent Choice: While chlorinated solvents like 1,2-dichloroethane (DCE) are traditional choices, greener solvents like ethyl acetate have been shown to be highly effective, particularly with selective reducing agents like sodium triacetoxyborohydride (STAB).[13][14] Avoid alcohols like methanol as a primary solvent if you are using a strong reducing agent like sodium borohydride, as it can promote aldehyde reduction. However, methanol can be an excellent solvent if you perform a stepwise procedure (form the imine first, then add NaBH₄).[14][15]
-
Use a Dehydrating Agent: Adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves can drive the equilibrium towards imine formation, thus increasing the substrate for the desired reduction.
-
pH Control: Imine formation is often catalyzed by mild acid. Adding a catalytic amount of acetic acid can accelerate imine formation, but avoid strong acids which can neutralize the amine nucleophile.[11]
-
Part 3: FAQ on the Synthesis of this compound
The most common route to biphenyl structures like MSBC is the Suzuki-Miyaura cross-coupling reaction.
Q6: I am synthesizing MSBC via a Suzuki coupling of 4-bromobenzaldehyde and (4-(methylthio)phenyl)boronic acid, but the reaction is inefficient. What role does the solvent system play?
A: The solvent system in a Suzuki coupling is critical for solubilizing diverse components (organic halide, boronic acid, inorganic base, and palladium catalyst) and for influencing the catalytic cycle.[16]
-
Insight: Suzuki reactions often perform poorly in single-solvent systems. A mixture, typically an organic solvent with water, is required. Water is essential for dissolving the inorganic base (e.g., Na₂CO₃, K₂CO₃) and facilitating the transmetallation step.[17]
-
Solution:
-
Standard Solvent Systems: The most reliable systems are mixtures of an organic solvent and water. Common choices include:
-
1,4-Dioxane / Water
-
Toluene / Water
-
THF / Water
-
DMF / Water
-
-
Solvent Ratios: The ratio of organic solvent to water (e.g., 3:1 to 5:1) needs to be optimized. Too much water can cause precipitation of your organic starting materials, while too little can fail to dissolve the base adequately.
-
Oxygen Sensitivity: Ensure your reaction is properly degassed and run under an inert atmosphere (Nitrogen or Argon). Oxygen can degrade both the phosphine ligands and the Pd(0) catalyst, leading to catalyst death and low yields. While some protocols are air-compatible, they often require specialized ligands or conditions.[18]
-
References
- 1. delval.edu [delval.edu]
- 2. benchchem.com [benchchem.com]
- 3. Knoevenagel Condensation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 4'-Methylsulfanyl-biphenyl-4-carbaldehyde: A Guide for Advanced Chemical Synthesis and Drug Discovery
Introduction: The Biphenyl Scaffold as a Privileged Structure
In the landscape of medicinal chemistry and materials science, the biphenyl scaffold represents a "privileged structure." Its unique combination of rigidity and rotational flexibility allows for the precise spatial orientation of functional groups, making it a cornerstone for designing molecules with tailored biological and physical properties.[1] Biphenyl derivatives are integral to a wide array of pharmacologically active compounds, demonstrating antimicrobial, anti-inflammatory, and anticancer activities, among others.[2] This guide provides a comparative analysis of 4'-Methylsulfanyl-biphenyl-4-carbaldehyde , a specific derivative, juxtaposing its characteristics against other functionalized biphenyls to illuminate its unique potential for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical properties, and biological relevance, supported by experimental data and protocols.
Part 1: Synthesis Strategies - The Power of Cross-Coupling
The construction of the biphenyl core is most efficiently achieved through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron species and an organohalide, stands as the preeminent method due to its mild conditions, high tolerance for functional groups, and commercial availability of reagents.[3][4][5]
The synthesis of this compound and its analogs typically follows this robust methodology. The core reaction involves coupling an appropriately substituted arylboronic acid or ester with an aryl halide, catalyzed by a palladium complex.[6][7]
Experimental Protocol: Synthesis of this compound
This protocol describes a representative Suzuki-Miyaura coupling reaction. The choice of a phosphine-based palladium catalyst is common for its efficiency, while the biphasic solvent system (toluene/water) and inorganic base facilitate the catalytic cycle.[4]
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-(methylsulfanyl)phenylboronic acid (1.1 eq), 4-bromobenzaldehyde (1.0 eq), and potassium carbonate (2.5 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq) to the flask.
-
Solvent Addition: Add a degassed 4:1 mixture of toluene and water to the flask to achieve a final concentration of ~0.2 M with respect to the 4-bromobenzaldehyde.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 2: Comparative Physicochemical Properties
The identity of the substituent at the 4'-position dramatically influences the physicochemical properties of the biphenyl-4-carbaldehyde core. These properties, in turn, dictate the molecule's solubility, membrane permeability, metabolic stability, and potential for forming intermolecular interactions—all critical parameters in drug design and materials science.[8][9]
The methylsulfanyl (-SCH₃) group in our target compound provides a unique balance of properties. It is more lipophilic than a methoxy (-OCH₃) group but less so than a simple methyl (-CH₃) or chloro (-Cl) substituent, as suggested by predicted LogP values. This intermediate lipophilicity can be advantageous for achieving optimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties in drug candidates.[10]
| Compound | Structure | Mol. Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Features |
| Biphenyl-4-carbaldehyde | C₆H₅-C₆H₄-CHO | 182.22 | 57-59[11] | 184 @ 11 mmHg[11] | Unsubstituted parent scaffold.[12][13] |
| 4'-Methoxy-biphenyl-4-carbaldehyde | CH₃O-C₆H₄-C₆H₄-CHO | 212.24[14] | 103-105 | N/A | Methoxy group is a hydrogen bond acceptor.[14] |
| 2'-Methyl-biphenyl-4-carbaldehyde | CH₃-C₆H₄-C₆H₄-CHO | 196.25[15] | N/A | N/A | Ortho-methyl group induces a dihedral twist.[15] |
| This compound | CH₃S-C₆H₄-C₆H₄-CHO | 228.30 | N/A | N/A | Sulfanyl group can be oxidized in vivo.[10] |
Part 3: Structure-Activity Relationships (SAR) and Biological Potential
The functional groups appended to the biphenyl core are the primary determinants of biological activity. The aldehyde at the 4-position is a particularly versatile functional group, capable of acting as a hydrogen bond acceptor or reacting with nucleophiles (like lysine residues in proteins) to form Schiff bases.[16] The substituent at the 4'-position modulates electronic properties and steric bulk, influencing how the molecule fits into a target binding pocket.
Enzyme Inhibition: A Promising Therapeutic Avenue
Biphenyl derivatives have been investigated as inhibitors for a wide range of enzymes.[17] The aldehyde functionality, in particular, can act as a "warhead," potentially forming reversible or irreversible covalent bonds with active site residues, or mimicking the transition state of a substrate.[18] This makes compounds like this compound interesting candidates for screening against enzyme targets.
For instance, biphenyl-substituted chalcones have shown inhibitory activity against metabolic enzymes like carbonic anhydrases and cholinesterases.[17] The specific contribution of the methylsulfanyl group would need to be determined experimentally, but it could influence binding affinity through hydrophobic or specific sulfur-aromatic interactions within the enzyme's active site.
Comparative Biological Activity Data
While specific IC₅₀ data for this compound is sparse in readily available literature, we can compile representative data for related biphenyl structures to highlight the scaffold's potential.
| Compound Class | Target Enzyme/Organism | Activity (IC₅₀ / MIC) | Reference Context |
| Biphenyl-substituted Chalcones | Acetylcholinesterase (AChE) | 4.33 - 16.97 nM | Demonstrates potent enzyme inhibition by biphenyl scaffolds.[17] |
| Biphenyl-substituted Chalcones | Butyrylcholinesterase (BChE) | 3.72 - 6.74 nM | Highlights the potential for high-affinity binding.[17] |
| Biphenyl Carboxamides | Smoothened Receptor (Hedgehog Pathway) | Low nanomolar | Shows activity in critical cell signaling pathways.[19] |
| Pyrazine Carboxamides (Biphenyl Analogs) | S. Typhi (XDR) | MIC = 6.25 mg/mL | Illustrates the scaffold's utility in developing antibacterial agents.[20] |
| Benzofuroxan/Phenol Hybrids | S. aureus (MRSA) | Activity comparable to Chloramphenicol | Shows potential for novel antimicrobial designs.[21] |
Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)
This protocol provides a general workflow for assessing the inhibitory potential of a compound against a target enzyme using a spectrophotometric assay.
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor (e.g., this compound) in DMSO.
-
Prepare a buffer solution appropriate for the target enzyme's optimal activity (e.g., Tris-HCl or phosphate buffer at a specific pH).
-
Prepare solutions of the target enzyme and its corresponding substrate in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer to each well.
-
Add varying concentrations of the inhibitor (from the stock solution) to the test wells. Add an equivalent volume of DMSO to the control wells.
-
Add the enzyme solution to all wells and incubate for a pre-determined time at a constant temperature (e.g., 15 minutes at 37 °C) to allow for inhibitor-enzyme binding.
-
-
Initiate Reaction: Add the substrate solution to all wells to start the reaction.
-
Data Acquisition: Measure the change in absorbance over time using a microplate reader at a wavelength specific to the product being formed. The rate of reaction is proportional to the slope of the absorbance vs. time curve.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (DMSO only).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Conclusion and Future Outlook
This compound emerges as a compound of significant interest, positioned at the intersection of versatile synthesis and nuanced biological potential. Its comparison with other biphenyl derivatives reveals a distinct profile:
-
Synthetically Accessible: It can be readily synthesized via robust Suzuki-Miyaura coupling, allowing for the generation of analogs for SAR studies.[4][6]
-
Tunable Physicochemical Properties: The methylsulfanyl group imparts a moderate lipophilicity, offering a potential advantage in drug development over more or less lipophilic analogs.[10]
-
High Biological Potential: The combination of a reactive aldehyde "warhead" and a metabolically active methylsulfanyl group makes it a compelling candidate for screening against various biological targets, particularly enzymes and microbial pathogens.[18][22][23]
While further experimental data is required to fully elucidate its specific biological activities and physicochemical properties, this analysis positions this compound as a valuable building block and a promising lead structure for medicinal chemists and materials scientists. Its unique features warrant deeper investigation and highlight the enduring power of the biphenyl scaffold in the quest for novel, high-performance molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. gala.gre.ac.uk [gala.gre.ac.uk]
- 7. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. researchgate.net [researchgate.net]
- 10. namiki-s.co.jp [namiki-s.co.jp]
- 11. 4-Biphenylcarboxaldehyde | 3218-36-8 [chemicalbook.com]
- 12. (1,1'-Biphenyl)-4-carboxaldehyde | C13H10O | CID 76689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. [1,1'-Biphenyl]-4-carboxaldehyde [webbook.nist.gov]
- 14. 4'-Methoxy-(1,1'-biphenyl)-4-carboxaldehyde | C14H12O2 | CID 1394487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chemimpex.com [chemimpex.com]
- 16. Exploring the synthesis, structure, spectroscopy and biological activities of novel 4-benzylidene-1-(2-(2,4-dichloro phenyl)acetyl) thiosemicarbazide derivatives: An integrated experimental and theoretical investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of angiotensin converting enzyme by aldehyde and ketone substrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identification and structure-activity relationships of ortho-biphenyl carboxamides as potent Smoothened antagonists inhibiting the Hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to Aldehyde Reactivity: 4'-Methylsulfanyl-biphenyl-4-carbaldehyde vs. 4-Formylbiphenyl
In the landscape of organic synthesis, particularly in the realms of medicinal chemistry and materials science, the biphenyl scaffold is a cornerstone. The reactivity of functional groups appended to this scaffold is of paramount importance for molecular elaboration. This guide provides an in-depth comparison of the chemical reactivity of two key biphenyl aldehydes: 4'-Methylsulfanyl-biphenyl-4-carbaldehyde and its parent compound, 4-formylbiphenyl. Our focus will be on understanding how the introduction of a methylsulfanyl (-SMe) group at the 4'-position modulates the reactivity of the formyl group, supported by mechanistic insights and actionable experimental protocols.
The Decisive Factor: Electronic Effects of the Methylsulfanyl Group
The reactivity of an aldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon. A more electron-deficient (more partially positive) carbonyl carbon is a better target for nucleophiles. The primary difference between our two molecules of interest is the methylsulfanyl (-SMe) group. This substituent exerts two opposing electronic effects that are transmitted through the biphenyl π-system:
-
Inductive Effect (-I): Sulfur is more electronegative than carbon, leading to a withdrawal of electron density through the sigma (σ) bonds. This effect, by itself, would slightly decrease electron density on the aromatic ring.
-
Resonance Effect (+M): The sulfur atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This donation of electron density increases the electron density of the ring, particularly at the ortho and para positions.
In the case of a para-substituent like -SMe, the resonance effect typically dominates the inductive effect. The lone pair on the sulfur atom can delocalize across both phenyl rings, ultimately reaching the carbonyl group. This delocalization increases the electron density at the carbonyl carbon, thereby reducing its electrophilicity.
This net electronic influence can be quantified using the Hammett substituent constant (σ) , which measures the electronic effect of a substituent on the reactivity of a benzene derivative. For the para-SMe group, the Hammett constant (σₚ) is 0.00 [1]. This value indicates that, in the context of benzoic acid ionization (the standard for Hammett constants), the electron-donating resonance effect and the electron-withdrawing inductive effect almost perfectly cancel each other out[1]. However, for reactions involving direct resonance interaction with a reaction center, the electron-donating character of the -SMe group becomes more pronounced.
Diagram 1: Resonance Effect of the -SMe Group This diagram illustrates the delocalization of a lone pair from the sulfur atom across the biphenyl system to the aldehyde group, increasing electron density on the carbonyl oxygen and reducing the electrophilicity of the carbonyl carbon.
Caption: Key resonance structures showing electron donation.
Comparative Reactivity in Key Aldehyde Transformations
Based on the electron-donating nature of the -SMe group, we can predict the relative reactivity of the two aldehydes in fundamental organic reactions.
| Reaction Type | Predicted More Reactive Compound | Mechanistic Rationale |
| Nucleophilic Addition (e.g., Wittig, Grignard, Reduction) | 4-Formylbiphenyl | The carbonyl carbon is more electrophilic (less shielded by electron donation), making it a more favorable target for nucleophiles like ylides, Grignard reagents, or hydride ions. |
| Oxidation (e.g., Pinnick, Chromic Acid) | This compound | Electron-donating groups increase the electron density of the system, making it more susceptible to attack by oxidizing agents. This generally accelerates the rate of oxidation. |
Nucleophilic Addition: The Wittig Reaction
The Wittig reaction, which converts aldehydes to alkenes, is a cornerstone of organic synthesis. The rate-determining step is the nucleophilic attack of the phosphorus ylide on the carbonyl carbon.
Kinetic studies on Wittig-type reactions consistently show that electron-withdrawing groups on the benzaldehyde accelerate the reaction, while electron-donating groups decelerate it[2]. This is because electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the ylide[2][3].
Diagram 2: Wittig Reaction Mechanism This diagram shows the key cycloaddition step in the Wittig reaction, highlighting the nucleophilic attack on the carbonyl carbon.
Caption: The critical nucleophilic attack in the Wittig reaction.
Oxidation to Carboxylic Acids
The oxidation of aldehydes is a fundamental transformation. While multiple reagents can achieve this, the outcome's kinetics can be sensitive to electronic effects. For many oxidants, including various Cr(VI) reagents, kinetic studies show that electron-withdrawing groups on the benzaldehyde ring increase the reaction rate, while electron-donating groups decrease it[4][5]. This suggests that for these specific reagents, the reaction is facilitated by a more electrophilic carbonyl center.
However, for other common and milder oxidations like the Pinnick oxidation (using NaClO₂), the reaction is highly tolerant of various functional groups and electronic effects are less pronounced, though electron-rich systems are generally readily oxidized[6][7]. A computational study on the Pinnick oxidation suggests the rate-determining step involves the addition of chlorous acid to the aldehyde[8][9]. Electron-donating groups, by increasing the nucleophilicity of the carbonyl oxygen, could facilitate the initial steps of this mechanism.
Reduction to Alcohols
Reduction of aldehydes to primary alcohols with hydride reagents like sodium borohydride (NaBH₄) is a nucleophilic addition reaction[10][11]. The hydride ion (H⁻) acts as the nucleophile.
Therefore, the same logic as for the Wittig reaction applies. The more electrophilic carbonyl carbon of 4-formylbiphenyl will be a more favorable site for hydride attack.
Field-Proven Experimental Protocols
The following protocols provide a framework for performing these transformations. Note that reaction times may need to be adjusted based on the predicted reactivity differences.
Protocol 1: Comparative Wittig Olefination
This protocol outlines the synthesis of a stilbene derivative from the respective aldehydes. Monitoring by TLC or LC-MS will reveal the slower consumption of this compound.
Methodology:
-
Ylide Generation: To a flame-dried, nitrogen-purged flask, add benzyltriphenylphosphonium chloride (1.2 eq) and anhydrous THF. Cool the suspension to 0 °C. Add a strong base such as n-butyllithium or potassium tert-butoxide (1.1 eq) dropwise. Allow the resulting deep red/orange solution to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Aldehyde Addition: In a separate flask, dissolve the aldehyde (4-formylbiphenyl or this compound, 1.0 eq) in anhydrous THF.
-
Reaction: Cool the ylide solution to 0 °C and add the aldehyde solution dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to separate the alkene product from triphenylphosphine oxide. The expected product is a mixture of (E)- and (Z)-isomers.
Protocol 2: Comparative Pinnick Oxidation
This protocol is effective for converting both aldehydes to their corresponding carboxylic acids and is tolerant of the methylsulfanyl group.
Methodology:
-
Setup: To a flask equipped with a stir bar, add the aldehyde (1.0 eq), tert-butanol, and 2-methyl-2-butene (a chlorine scavenger, 5.0 eq).
-
Reagent Solution: In a separate container, prepare a solution of sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) in water.
-
Reaction: Add the aqueous reagent solution to the stirred solution of the aldehyde at room temperature. The reaction is typically slightly exothermic and proceeds to completion within 1-4 hours. Monitor by TLC.
-
Workup: Once the starting material is consumed, add water and adjust the pH to ~8-9 with 2M NaOH. Wash the aqueous solution with diethyl ether to remove the 2-methyl-2-butene and any neutral impurities.
-
Isolation: Acidify the aqueous layer to pH ~2-3 with 2M HCl. The carboxylic acid product will typically precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If it does not precipitate, extract with ethyl acetate.
Diagram 3: General Workflow for Reactivity Comparison This flowchart outlines a logical process for experimentally comparing the reaction rates of the two aldehydes.
Caption: Workflow for kinetic analysis of aldehyde reactivity.
Conclusion and Outlook
The presence of a 4'-methylsulfanyl group significantly influences the reactivity of the 4-formyl group in the biphenyl system, primarily through its electron-donating resonance effect. This leads to a clear divergence in reactivity compared to the unsubstituted 4-formylbiphenyl:
-
This compound is less reactive in nucleophilic addition reactions (including reductions) due to the reduced electrophilicity of its carbonyl carbon.
-
4-Formylbiphenyl is more reactive towards nucleophiles and is expected to undergo faster oxidation with many common oxidizing agents that are sensitive to the electrophilicity of the aldehyde.
These predictable differences are crucial for researchers in planning synthetic routes, optimizing reaction conditions (e.g., reaction time, temperature), and designing molecules with tailored reactivity profiles. The provided protocols serve as a robust starting point for the practical application of these principles in the laboratory.
References
- 1. homepages.bluffton.edu [homepages.bluffton.edu]
- 2. arkat-usa.org [arkat-usa.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. asianpubs.org [asianpubs.org]
- 6. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 7. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Sodium Borohydride [commonorganicchemistry.com]
A Comparative Analysis of the Predicted Biological Activity of 4'-Methylsulfanyl-biphenyl-4-carbaldehyde and its Sulfoxide Analog
A Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, the biphenyl scaffold is a privileged structure, known to be a key component in a multitude of biologically active compounds.[1][2][3][4] The introduction of sulfur-containing functional groups can further modulate the pharmacological profile of these molecules.[5][6][7][8] This guide provides an in-depth comparative analysis of 4'-Methylsulfanyl-biphenyl-4-carbaldehyde and its sulfoxide analog, focusing on how the oxidation state of the sulfur atom is predicted to influence their biological activities. While direct comparative studies on these specific molecules are not extensively available, this guide synthesizes data from structurally related compounds and fundamental medicinal chemistry principles to offer a predictive overview for researchers.
The Core Compounds: Structure and Physicochemical Properties
The two molecules at the center of this guide are this compound, a sulfide, and its corresponding sulfoxide. The key structural difference is the oxidation of the sulfur atom.
Caption: Chemical structures of the sulfide and sulfoxide analogs.
The oxidation of a sulfide to a sulfoxide introduces significant changes in the physicochemical properties of a molecule, which in turn can dramatically alter its biological activity.[9][10]
Table 1: Predicted Physicochemical Differences
| Property | This compound (Sulfide) | 4'-(Methylsulfinyl)-biphenyl-4-carbaldehyde (Sulfoxide) | Rationale for Predicted Difference |
| Polarity | Lower | Higher | The S=O bond is highly polar, increasing the overall polarity of the molecule.[9] |
| Solubility | Higher in non-polar solvents | Higher in polar, protic solvents (e.g., water, ethanol) | Increased polarity and hydrogen bonding capacity enhance aqueous solubility. |
| Hydrogen Bonding | Acts as a weak H-bond acceptor | Acts as a strong H-bond acceptor | The oxygen atom in the sulfoxide group is a strong hydrogen bond acceptor. |
| Chirality | Achiral | Chiral at the sulfur atom | Oxidation of the prochiral sulfide creates a stereocenter at the sulfur.[9] |
| Electron Density | Sulfur is a weak electron-donating or -withdrawing group | Sulfinyl group is a strong electron-withdrawing group | The electronegative oxygen atom draws electron density away from the sulfur.[11] |
Predicted Biological Activities: A Comparative Outlook
Biphenyl derivatives and organosulfur compounds are known to exhibit a range of biological activities, including anticancer and antimicrobial effects.[1][3][4][12] The conversion of the methylsulfanyl group to a methylsulfinyl group is likely to modulate these activities.
Anticancer Activity
Numerous biphenyl derivatives have been investigated for their anticancer properties, often acting through mechanisms like apoptosis induction and cell cycle arrest.[3][13][14] The aldehyde functional group can also contribute to cytotoxicity.
It is hypothesized that the sulfoxide analog may exhibit enhanced or altered anticancer activity compared to the sulfide. The increased polarity of the sulfoxide could influence its interaction with biological targets and its cellular uptake. Furthermore, the introduction of a chiral center could lead to stereospecific interactions with enzymes or receptors, potentially resulting in different potencies for the (R)- and (S)-enantiomers.
Hydroxylated biphenyl compounds, structurally related to the molecules , have demonstrated potent antiproliferative effects against melanoma cells by inducing apoptosis and causing cell cycle arrest at the G2/M transition.[13][14] It is plausible that this compound and its sulfoxide analog could exhibit similar mechanisms of action.
Antimicrobial Activity
Organosulfur compounds are well-documented for their antimicrobial properties.[5][15][6][7] For instance, garlic-derived organosulfur compounds exhibit a broad spectrum of antibacterial activities.[5][15][6][7] Some studies suggest that the antimicrobial efficacy of diallyl sulfides increases with the number of sulfur atoms, indicating that the nature of the sulfur linkage is crucial for activity.[6]
The oxidation state of sulfur can also play a role. The increased polarity and hydrogen bonding capacity of the sulfoxide may alter its ability to penetrate bacterial cell walls or interact with key microbial enzymes. The reactive nature of some organosulfur compounds allows them to form disulfide bonds with free sulfhydryl groups of bacterial enzymes, thereby inactivating them.[5][15] It is conceivable that the sulfoxide could have a different reactivity profile compared to the sulfide, leading to a different spectrum or potency of antimicrobial action.
Experimental Protocols for Comparative Analysis
To empirically determine and compare the biological activities of these two compounds, a series of in vitro assays would be required.
In Vitro Cytotoxicity Assessment
A standard approach to evaluate anticancer potential is to determine the half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines.
Workflow for In Vitro Cytotoxicity Testing
Caption: General workflow for assessing in vitro cytotoxicity.
Detailed Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[16][17]
-
Compound Treatment: Prepare serial dilutions of the sulfide and sulfoxide compounds in the cell culture medium. Replace the existing medium with the medium containing the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[16]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.[16]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[16][17]
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[16][17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Antimicrobial Activity Screening
The antimicrobial properties can be assessed using standard methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Detailed Protocol: Broth Microdilution
-
Preparation of Compounds: Prepare serial dilutions of each compound in a 96-well microtiter plate using an appropriate broth medium.[18][19][20][21][22]
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to 0.5 McFarland standard.[19][22]
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate.[22]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[18][19][22]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[20][21]
Conclusion
The oxidation of this compound to its sulfoxide analog is predicted to significantly alter its physicochemical properties, which in turn is expected to influence its biological activity. The increased polarity, hydrogen bonding capability, and introduction of chirality in the sulfoxide may lead to enhanced or altered anticancer and antimicrobial effects. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of these two compounds. Such studies are essential to elucidate the structure-activity relationships and to identify promising candidates for further drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. ijsdr.org [ijsdr.org]
- 5. Antibacterial Properties of Organosulfur Compounds of Garlic (Allium sativum) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sulfoxide - Wikipedia [en.wikipedia.org]
- 10. Organosulfur compound - Sulfoxides, Sulfones, Polyvalent | Britannica [britannica.com]
- 11. Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibacterial Properties of Organosulfur Compounds of Garlic (Allium sativum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Assessment and evaluation of methods used for antimicrobial activity assay [wisdomlib.org]
- 21. researchgate.net [researchgate.net]
- 22. Assessment of antimicrobial activity [protocols.io]
A Spectroscopic Journey: Unraveling the Synthesis of 4'-Methylsulfanyl-biphenyl-4-carbaldehyde
A Senior Application Scientist's Guide to the Spectroscopic Comparison of a Novel Biphenyl Carbaldehyde and Its Precursors
In the landscape of modern medicinal chemistry and materials science, the biphenyl scaffold remains a cornerstone for the development of innovative molecular architectures. Its tunable electronic properties and rigid structure make it a privileged motif in drug design and organic electronics. This guide provides an in-depth spectroscopic comparison of 4'-Methylsulfanyl-biphenyl-4-carbaldehyde , a promising, yet under-documented, derivative, and its readily available precursors: 4-bromobenzaldehyde and (4-(methylthio)phenyl)boronic acid . Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, we will elucidate the structural transformations that occur during its synthesis via the Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced spectroscopic signatures that define this important class of molecules.
The Synthetic Pathway: A Suzuki-Miyaura Cross-Coupling Approach
The synthesis of this compound is most efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This Nobel Prize-winning methodology provides a robust and versatile route for the formation of carbon-carbon bonds, particularly for constructing biaryl systems.[3] The reaction couples an organoboron compound, in this case, (4-(methylthio)phenyl)boronic acid, with an organohalide, 4-bromobenzaldehyde, in the presence of a palladium catalyst and a base.
Understanding the spectroscopic characteristics of the starting materials is paramount to confirming the successful formation of the desired product. The following sections will dissect the key spectral features of each compound.
Spectroscopic Characterization of Precursors
A thorough analysis of the precursors' spectra provides the baseline for identifying the changes indicative of the new biphenyl structure.
4-Bromobenzaldehyde: The Electrophilic Partner
4-Bromobenzaldehyde serves as the electrophilic component in the Suzuki coupling. Its spectroscopic data reveals the characteristic features of a para-substituted aromatic aldehyde.
(4-(Methylthio)phenyl)boronic Acid: The Nucleophilic Partner
(4-(Methylthio)phenyl)boronic acid provides the second aromatic ring and the methylsulfanyl group. Its spectral data highlights the presence of the boronic acid and methylthio functionalities.
Spectroscopic Analysis of this compound: The Target Molecule
While comprehensive experimental data for this compound is not widely published, we can predict its spectroscopic features based on the combination of its precursor moieties and data from structurally similar compounds. The key transformations to look for are the disappearance of the C-Br and B-OH signals and the appearance of signals corresponding to the newly formed biphenyl system.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) | UV-Vis (λmax, nm) |
| 4-Bromobenzaldehyde | 9.9 (s, 1H, -CHO), 7.8-7.7 (m, 4H, Ar-H) | 191 (C=O), 138, 132, 130, 129 (Ar-C) | 3080 (Ar C-H), 2830, 2740 (-CHO C-H), 1700 (C=O), 1585 (C=C), 820 (p-subst. bend) | 184/186 (M/M+2) | ~260, 285 |
| (4-(Methylthio)phenyl)boronic acid | 7.7 (d, 2H, Ar-H), 7.2 (d, 2H, Ar-H), 2.5 (s, 3H, -SCH₃) | 142, 136, 126, 125 (Ar-C), 15 (-SCH₃) | 3400-3200 (O-H), 3050 (Ar C-H), 2920 (C-H), 1600 (C=C), 1350 (B-O) | 168 (M⁺) | ~265 |
| This compound (Predicted) | ~10.1 (s, 1H, -CHO), ~7.9 (d, 2H), ~7.8 (d, 2H), ~7.7 (d, 2H), ~7.3 (d, 2H), ~2.5 (s, 3H, -SCH₃) | ~192 (C=O), ~146, ~140, ~138, ~130, ~128, ~127, ~126 (Ar-C), ~15 (-SCH₃) | ~3070 (Ar C-H), ~2820, ~2730 (-CHO C-H), ~1705 (C=O), ~1605 (C=C), ~830 (p-subst. bend) | ~228 (M⁺) | ~290-320 |
Note: Predicted data for the final product is based on established spectroscopic principles and data from analogous compounds.
In-Depth Spectroscopic Comparison
The formation of the biphenyl linkage and the retention of the aldehyde and methylsulfanyl groups can be tracked through distinct changes in the spectra.
¹H NMR Spectroscopy
In the ¹H NMR spectrum, the most telling sign of a successful reaction is the appearance of a more complex aromatic region. Instead of the two distinct aromatic patterns of the precursors, the product will exhibit four doublets, corresponding to the four different aromatic proton environments in the unsymmetrical biphenyl system. The downfield singlet for the aldehyde proton (~10.1 ppm) and the upfield singlet for the methylsulfanyl protons (~2.5 ppm) are expected to remain, albeit with slight shifts due to the altered electronic environment.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show an increased number of aromatic carbon signals, reflecting the less symmetric nature of the product. The key diagnostic peaks will be the disappearance of the carbon attached to bromine in 4-bromobenzaldehyde and the carbon attached to the boronic acid group in the other precursor. The carbonyl carbon signal will remain in the downfield region (~192 ppm), and the methyl carbon of the -SCH₃ group will stay at the high-field end of the aromatic region (~15 ppm).
FT-IR Spectroscopy
The FT-IR spectrum of the product is expected to be a composite of the key functional group absorptions from the precursors. The strong carbonyl (C=O) stretch from the aldehyde will be present around 1705 cm⁻¹. The aromatic C-H stretches above 3000 cm⁻¹ and the C=C in-ring vibrations around 1605 cm⁻¹ will also be observed.[4] A key indicator of product formation is the disappearance of the broad O-H stretch from the boronic acid (around 3400-3200 cm⁻¹) and the C-Br stretching vibration (typically in the fingerprint region).
Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight of the product. The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 228, corresponding to its molecular formula C₁₄H₁₂OS.[5] This is a clear shift from the molecular ion peaks of 4-bromobenzaldehyde (m/z 184/186) and (4-(methylthio)phenyl)boronic acid (m/z 168). Fragmentation patterns would likely involve the loss of the aldehyde group (-CHO) and the methyl group (-CH₃).
UV-Vis Spectroscopy
The formation of the extended conjugated π-system in the biphenyl product will lead to a bathochromic shift (a shift to longer wavelengths) in the UV-Vis absorption spectrum compared to the precursors.[6] While the precursors absorb in the mid-UV region, this compound is predicted to have its maximum absorption (λmax) at a longer wavelength, likely in the 290-320 nm range, indicating a more delocalized electronic system.
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic data, standardized experimental protocols should be followed.
Synthesis of this compound (Suzuki-Miyaura Coupling)
Spectroscopic Analysis Protocols
-
NMR Spectroscopy: Samples should be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.[7] Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
FT-IR Spectroscopy: Solid samples can be analyzed using the KBr pellet method.[2] A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.
-
Mass Spectrometry: Electron Ionization (EI) is a suitable method for these relatively volatile and thermally stable compounds.[8] The sample is introduced into the ion source and bombarded with high-energy electrons.
-
UV-Vis Spectroscopy: Samples should be dissolved in a UV-transparent solvent (e.g., ethanol or acetonitrile) and the absorbance measured over a range of wavelengths (typically 200-400 nm).
Conclusion
The spectroscopic comparison of this compound and its precursors provides a clear and detailed picture of the chemical transformation occurring during the Suzuki-Miyaura coupling. By understanding the characteristic spectral signatures of the starting materials and the resulting product, researchers can confidently verify the synthesis of this and other similar biphenyl derivatives. The principles outlined in this guide serve as a foundational framework for the spectroscopic analysis of a wide range of organic molecules, empowering scientists in their pursuit of novel compounds for diverse applications.
References
- 1. 4-Biphenylcarboxylic acid(92-92-2) 1H NMR spectrum [chemicalbook.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. 3'-(Methylthio)-1,1'-biphenyl-4-carbaldehyde | C14H12OS | CID 24859609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. whitman.edu [whitman.edu]
- 8. 4'-Methylbiphenyl-4-carboxaldehyde, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
A Senior Application Scientist's Guide to Establishing the Purity of Synthesized 4'-Methylsulfanyl-biphenyl-4-carbaldehyde
For researchers, scientists, and drug development professionals, the unequivocal determination of purity for a synthesized compound is a cornerstone of reliable and reproducible research. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously establish the purity of 4'-Methylsulfanyl-biphenyl-4-carbaldehyde. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, ensuring a robust and self-validating approach to purity assessment.
The synthesis of this compound, commonly achieved via a Suzuki-Miyaura cross-coupling reaction, necessitates a multi-faceted analytical strategy to identify and quantify not only the target compound but also potential process-related impurities.[1] This guide will focus on the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) to achieve a comprehensive purity profile.
The Synthetic Landscape: Understanding Potential Impurities
The Suzuki-Miyaura coupling, while a powerful tool for forging carbon-carbon bonds, is not without its potential for side reactions that can introduce impurities into the final product.[1] A foundational understanding of these potential contaminants is critical for developing analytical methods with the requisite specificity.
Common Impurities in Suzuki-Miyaura Couplings:
-
Homocoupling Products: Self-coupling of the boronic acid or aryl halide starting materials can lead to the formation of symmetrical biphenyl impurities.
-
Starting Materials: Unreacted 4-bromobenzaldehyde or 4-(methylthio)phenylboronic acid may persist in the final product.
-
Protodeboronation Products: The boronic acid can be replaced by a hydrogen atom, leading to the formation of thioanisole.
-
Solvent and Reagent Residues: Residual solvents and reagents used in the synthesis and workup can be carried through to the final product.
Orthogonal Analytical Approaches for Unambiguous Purity Determination
A multi-modal analytical approach, leveraging the distinct selectivities of NMR, HPLC, and MS, provides the most robust assessment of purity. This "orthogonal" strategy, where each technique measures a different physicochemical property, minimizes the risk of overlooking impurities that may co-elute or be silent in a single analytical dimension.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
¹H NMR spectroscopy provides an unparalleled, quantitative overview of the molecular structure, offering a primary method for confirming the identity of the synthesized compound and for detecting and quantifying proton-bearing impurities.
Predicted ¹H NMR Spectrum of this compound
Based on established chemical shift principles and data from analogous compounds, the following ¹H NMR spectrum is predicted for this compound in CDCl₃.[2][3][4]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.05 | Singlet | 1H | Aldehydic proton (-CHO) | The aldehydic proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group.[2] |
| ~7.95 | Doublet | 2H | Aromatic protons ortho to -CHO | These protons are deshielded by the electron-withdrawing aldehyde group. |
| ~7.75 | Doublet | 2H | Aromatic protons meta to -CHO | These protons are influenced by the electron-withdrawing aldehyde group, but to a lesser extent than the ortho protons. |
| ~7.60 | Doublet | 2H | Aromatic protons ortho to -SCH₃ | These protons are in a different chemical environment compared to the other aromatic protons. |
| ~7.30 | Doublet | 2H | Aromatic protons meta to -SCH₃ | These protons are influenced by the electron-donating, yet also anisotropic, methylsulfanyl group. |
| ~2.55 | Singlet | 3H | Methylsulfanyl protons (-SCH₃) | The protons of the methyl group attached to the sulfur atom typically appear in this region. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumental Parameters:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Acquisition: Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Data Processing: Process the free induction decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the resulting spectrum.
-
-
Data Analysis:
-
Chemical Shift Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integration: Integrate all signals, setting the integral of a well-resolved aromatic proton signal or the methylsulfanyl signal to the appropriate number of protons (e.g., 3H for the -SCH₃ group).
-
Impurity Detection: Carefully examine the spectrum for any signals that do not correspond to the target molecule. The chemical shifts of common laboratory solvents are well-documented and should be consulted.[5]
-
High-Performance Liquid Chromatography (HPLC): The Separation Powerhouse
HPLC is the workhorse for purity determination, offering high-resolution separation of the target compound from its impurities. A well-developed reversed-phase HPLC (RP-HPLC) method is essential for quantifying the purity of this compound.
Method Development Rationale
The choice of a C18 stationary phase is based on the non-polar, aromatic nature of the biphenyl core. A mobile phase consisting of acetonitrile and water provides a good balance of solvent strength and UV transparency for detection. The detection wavelength is selected based on the UV absorbance maximum of the biphenyl chromophore, which is typically around 254 nm.
Experimental Protocol: RP-HPLC
-
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in acetonitrile at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase composition (60:40 acetonitrile:water) to a working concentration of approximately 0.1 mg/mL.
-
-
Data Analysis:
-
Peak Purity: Utilize the DAD to assess the peak purity of the main component.
-
Quantification: Determine the area percentage of the main peak relative to the total area of all peaks in the chromatogram. This provides a measure of the chromatographic purity.
-
Comparison with an Alternative HPLC Method: Derivatization for Aldehyde Analysis
For a more targeted analysis of aldehydic impurities, pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) can be employed.[6][7] This reaction converts aldehydes into their corresponding DNPH-hydrazones, which are highly chromophoric and can be detected with high sensitivity at a longer wavelength (typically around 360 nm). While this method offers enhanced sensitivity for aldehydes, it adds complexity to the sample preparation and may not be necessary if the primary impurities are not aldehydic in nature.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint
Mass spectrometry provides crucial information about the molecular weight of the synthesized compound, confirming its identity. Furthermore, the fragmentation pattern obtained from tandem mass spectrometry (MS/MS) can offer structural insights and aid in the identification of unknown impurities.
Predicted Mass Spectrum and Fragmentation
Based on the fragmentation patterns of similar biphenyl and methylsulfanyl compounds, the following is predicted for this compound under electron ionization (EI) or electrospray ionization (ESI).[8][9][10]
-
Molecular Ion (M⁺˙): The mass spectrum should show a prominent molecular ion peak at m/z 228, corresponding to the molecular weight of the target compound (C₁₄H₁₂OS).
-
Key Fragment Ions:
-
Loss of -CHO (m/z 199): A common fragmentation pathway for aromatic aldehydes is the loss of the formyl radical.
-
Loss of -SCH₃ (m/z 181): Cleavage of the methylsulfanyl group can also be expected.
-
Biphenyl Core Fragments: Fragmentation of the biphenyl backbone may lead to smaller aromatic fragments.
-
Experimental Protocol: LC-MS
-
Instrumentation:
-
A liquid chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an ESI or atmospheric pressure chemical ionization (APCI) source.
-
-
LC Conditions:
-
Utilize the same HPLC method as described above. The eluent from the HPLC is directly introduced into the mass spectrometer.
-
-
MS Parameters:
-
Ionization Mode: Positive ion mode is typically suitable for this compound.
-
Data Acquisition: Acquire data in full scan mode to obtain the mass spectrum of the eluting peaks. If the instrument is capable, perform tandem MS (MS/MS) on the molecular ion of the main peak to obtain fragmentation data.
-
-
Data Analysis:
-
Molecular Weight Confirmation: Confirm that the m/z of the main peak corresponds to the expected molecular weight of this compound.
-
Impurity Identification: Analyze the mass spectra of any impurity peaks to propose their potential structures based on their molecular weights and fragmentation patterns.
-
Data Summary and Comparison
The following table summarizes the expected outcomes from each analytical technique for a pure sample of this compound.
| Analytical Technique | Expected Outcome for Pure Sample | Information Provided |
| ¹H NMR Spectroscopy | A clean spectrum with signals corresponding to the predicted chemical shifts and integrations. | Structural confirmation and quantification of proton-bearing impurities. |
| RP-HPLC | A single major peak with a purity of >99% by area. | High-resolution separation and quantification of chromatographic purity. |
| Mass Spectrometry | A prominent molecular ion peak at m/z 228 and a predictable fragmentation pattern. | Molecular weight confirmation and structural elucidation of impurities. |
Visualizing the Workflow
Caption: Workflow for the comprehensive purity assessment of this compound.
Logical Decision Framework
Caption: Decision tree for establishing the purity of the synthesized compound.
Conclusion
The rigorous establishment of purity for synthesized compounds like this compound is non-negotiable in a research and development setting. By employing a synergistic and orthogonal approach that combines the structural elucidation power of NMR, the high-resolution separation capabilities of HPLC, and the molecular weight and fragmentation information from MS, a comprehensive and defensible purity assessment can be achieved. This guide provides the foundational knowledge and detailed protocols to empower researchers to confidently characterize their synthesized materials, ensuring the integrity and reliability of their scientific endeavors.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. epa.gov [epa.gov]
- 7. auroraprosci.com [auroraprosci.com]
- 8. Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sphinxsai.com [sphinxsai.com]
A Comparative Guide to the Antioxidant Properties of Biphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
The exploration of novel antioxidant compounds is a cornerstone of modern therapeutic development, addressing a myriad of pathologies linked to oxidative stress. Among the vast chemical landscape, biphenyl derivatives have garnered significant attention due to their inherent ability to neutralize reactive oxygen species (ROS). This guide offers a comprehensive comparative analysis of the antioxidant properties of key biphenyl derivatives, delving into the structure-activity relationships that govern their efficacy and providing detailed experimental protocols for their evaluation.
The Structural Basis of Antioxidant Activity in Biphenyls
The antioxidant prowess of biphenyl derivatives is fundamentally linked to their molecular architecture. The presence, number, and position of hydroxyl (-OH) groups on the biphenyl scaffold are critical determinants of their radical-scavenging capabilities.[1] These phenolic hydroxyls can readily donate a hydrogen atom to a free radical, effectively quenching its reactivity and halting the propagation of oxidative damage.
The relationship between structure and activity is nuanced. A greater number of hydroxyl groups generally correlates with enhanced antioxidant activity.[1] Furthermore, the formation of intramolecular hydrogen bonds between adjacent hydroxyl groups can stabilize the resulting phenoxyl radical, thereby increasing the compound's antioxidant potency.[1][2] The spatial arrangement of the phenyl rings and the electronic effects of other substituents also play a crucial role in modulating the overall antioxidant capacity.[2]
Comparative Analysis of Select Biphenyl Derivatives
To elucidate these structure-activity relationships, this guide focuses on a comparative study of three prominent biphenyl derivatives: honokiol, magnolol, and biphenyl-4,4'-diol.
| Compound | Key Structural Features | Relative Antioxidant Potency |
| Honokiol | A biphenolic neolignan with two hydroxyl groups.[3][4] | High |
| Magnolol | An isomer of honokiol, also a biphenolic neolignan.[3][4] | High |
| Biphenyl-4,4'-diol | A simpler biphenol with a hydroxyl group on each ring at the para position. | Moderate |
Honokiol and magnolol, both isolated from Magnolia officinalis, are well-documented for their potent antioxidant effects.[3][5][6][7] Studies have shown that both compounds are effective peroxyl radical scavengers.[3][4] Their distinct biological properties arise from the different positioning of their hydroxyl groups.[7] While both are powerful antioxidants, their efficacy can be influenced by the solvent and the specific type of radical they are quenching.[3][4] In some studies, magnolol has demonstrated superior activity in certain environments due to the stabilization of the phenoxyl radical through an intramolecular hydrogen bond.[7]
Biphenyl-4,4'-diol, with its more fundamental structure, provides a valuable reference for understanding the core contribution of the biphenyl scaffold to antioxidant activity. While generally less potent than its more complex, naturally occurring counterparts, it still exhibits significant radical-scavenging ability.[8]
Experimental Protocols for Assessing Antioxidant Capacity
A robust evaluation of antioxidant properties necessitates the use of multiple assays that probe different facets of a compound's activity. This guide details the methodologies for three widely accepted assays: DPPH, ABTS, and FRAP.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.[9][10] The reduction of the violet-colored DPPH to a yellow-colored non-radical form is monitored spectrophotometrically at 517 nm.[9][10]
Experimental Workflow for DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol:
-
Prepare DPPH Solution: Dissolve 4 mg of DPPH in 100 mL of methanol to create a 0.1 mM solution.[10] This solution should be freshly prepared and protected from light.[9]
-
Prepare Test Samples: Dissolve the biphenyl derivatives in a suitable solvent (e.g., methanol, ethanol, DMSO) to create stock solutions, from which serial dilutions are made.[9]
-
Reaction Setup: In a 96-well plate or cuvettes, mix a defined volume of the test sample with the DPPH working solution.[9][11] A blank containing the solvent and DPPH is also required.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a set period, typically 30 minutes.[9][11]
-
Absorbance Measurement: Measure the absorbance of each sample at 517 nm using a spectrophotometer or microplate reader.[9][11]
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay evaluates the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore.[12][13] The reduction of ABTS•+ by an antioxidant leads to a loss of color, which is measured by a decrease in absorbance at 734 nm.[12][13]
Experimental Workflow for ABTS Assay
Caption: Workflow for the ABTS radical cation decolorization assay.
Step-by-Step Protocol:
-
Prepare ABTS Radical Cation (ABTS•+): Mix equal volumes of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution.[12][13][14] Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[13][14][15]
-
Adjust ABTS•+ Solution: Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or water) to achieve an absorbance of approximately 0.70 ± 0.02 at 734 nm.
-
Reaction Setup: Add a small volume of the biphenyl derivative sample to the diluted ABTS•+ solution.
-
Incubation and Measurement: After a short incubation period (typically 5-6 minutes), measure the absorbance at 734 nm.[15]
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[12]
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[16]
Experimental Workflow for FRAP Assay
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Step-by-Step Protocol:
-
Prepare FRAP Reagent: Freshly prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a ferric chloride solution in a 10:1:1 ratio.[16][17]
-
Reaction Setup: Add the sample or standard to the FRAP reagent.[16][17] The reaction is typically carried out at 37°C.[16]
-
Incubation and Measurement: After a specific incubation time (e.g., 4 to 10 minutes), measure the absorbance at 593 nm.[16][17][18]
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known concentration of Fe²⁺.[18]
Conclusion
Biphenyl derivatives represent a compelling class of compounds with significant and tunable antioxidant properties. A thorough understanding of their structure-activity relationships, facilitated by a multi-assay approach, is crucial for the rational design and development of novel therapeutic agents targeting oxidative stress. The protocols and comparative data presented in this guide provide a foundational framework for researchers to advance the exploration of these promising molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antioxidant Activity of Magnolol and Honokiol: Kinetic and Mechanistic Investigations of Their Reaction with Peroxyl Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant and cyclooxygenase-2-inhibiting activity of 4,4'-biphenol, 2,2'-biphenol and phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. researchgate.net [researchgate.net]
- 11. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 12. benchchem.com [benchchem.com]
- 13. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. protocols.io [protocols.io]
- 16. ultimatetreat.com.au [ultimatetreat.com.au]
- 17. cosmobiousa.com [cosmobiousa.com]
- 18. cellbiolabs.com [cellbiolabs.com]
A Senior Application Scientist's Guide to Confirming the Identity of 4'-Methylsulfanyl-biphenyl-4-carbaldehyde Reaction Products
For researchers, scientists, and drug development professionals, the precise identification of reaction products is paramount to ensuring the integrity and success of a synthetic pathway. This guide provides an in-depth comparison of common reactions involving 4'-Methylsulfanyl-biphenyl-4-carbaldehyde and the analytical methodologies required to unequivocally confirm the identity of the resulting products. We will delve into the causality behind experimental choices, presenting supporting data and detailed protocols to offer a comprehensive and trustworthy resource.
Introduction: The Versatility of this compound in Synthesis
This compound is a versatile building block in medicinal chemistry and materials science. Its biphenyl scaffold, coupled with a reactive aldehyde group and a modifiable methylsulfanyl moiety, allows for the synthesis of a diverse range of derivatives. The aldehyde functionality serves as a key handle for various transformations, including carbon-carbon bond formation, amination, and oxidation. Accurate characterization of the products from these reactions is critical for advancing drug discovery and materials development programs.
This guide will explore three common and illustrative transformations of this compound:
-
Wittig Reaction: Formation of a stilbene derivative, a common scaffold in biologically active molecules.
-
Reductive Amination: Synthesis of a secondary amine, a crucial functional group in many pharmaceuticals.
-
Oxidation: Conversion to the corresponding carboxylic acid, a key intermediate for further derivatization.
We will compare the expected products from these reactions and detail the analytical techniques used to differentiate and confirm their structures.
Comparative Analysis of Reaction Products
The successful synthesis of the desired derivative from this compound hinges on the ability to distinguish it from the starting material and other potential products. The following table summarizes the key analytical data for the starting aldehyde and the products of the three aforementioned reactions.
| Compound | Structure | Molecular Weight ( g/mol ) | Expected ¹H NMR (Aldehyde Proton, ppm) | Expected ¹³C NMR (Carbonyl/Carboxylic Carbon, ppm) | Expected Mass Spec (m/z) [M+H]⁺ |
| Starting Material: this compound | ![]() | 228.31 | ~10.0 | ~192.0 | 229.07 |
| Wittig Product: 4'-Methylsulfanyl-4-vinyl-1,1'-biphenyl | ![]() | 226.33 | N/A | N/A | 227.09 |
| Reductive Amination Product: N-Benzyl-1-(4'-(methylthio)-[1,1'-biphenyl]-4-yl)methanamine | ![]() | 319.46 | N/A | N/A | 320.15 |
| Oxidation Product: 4'-Methylsulfanyl-biphenyl-4-carboxylic acid | ![]() | 244.31 | N/A | ~167.0 | 245.07 |
Note: The provided NMR and Mass Spec data are illustrative and may vary based on experimental conditions and instrumentation.
Experimental Protocols and Mechanistic Insights
A robust experimental design is crucial for obtaining a high yield of the desired product and for simplifying its subsequent identification. Here, we provide detailed protocols for each reaction, explaining the rationale behind the chosen reagents and conditions.
Wittig Reaction: Synthesis of 4'-Methylsulfanyl-4-vinyl-1,1'-biphenyl
The Wittig reaction is a powerful method for forming alkenes from aldehydes or ketones.[1][2] It involves the reaction of a phosphorus ylide with a carbonyl compound.
Caption: Workflow for the Wittig reaction.
Protocol:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) (1.1 eq) dropwise. The formation of the orange-red ylide indicates a successful reaction.
-
Reaction with Aldehyde: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography on silica gel.
Causality: The choice of a strong, non-nucleophilic base like n-BuLi is critical to deprotonate the phosphonium salt to form the reactive ylide without competing side reactions. Anhydrous conditions are essential as the ylide is highly reactive towards water.
Reductive Amination: Synthesis of N-Benzyl-1-(4'-(methylthio)-[1,1'-biphenyl]-4-yl)methanamine
Reductive amination is a versatile method for synthesizing amines from carbonyl compounds.[3] It proceeds via the initial formation of an imine, which is then reduced in situ.
Caption: Workflow for the Reductive Amination reaction.
Protocol:
-
Imine Formation: To a solution of this compound (1.0 eq) and benzylamine (1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a mild acid catalyst such as acetic acid (catalytic amount). Stir at room temperature for 1-2 hours.
-
Reduction: Add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography.
Causality: Sodium triacetoxyborohydride is a preferred reducing agent as it is mild enough not to reduce the starting aldehyde but is effective in reducing the intermediate iminium ion. The reaction is typically a one-pot procedure, which is efficient and convenient.[4]
Oxidation: Synthesis of 4'-Methylsulfanyl-biphenyl-4-carboxylic acid
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. Several reagents can be employed for this purpose.
Caption: Workflow for the Oxidation reaction.
Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of acetone and water.
-
Oxidation: Cool the solution to 0 °C and add potassium permanganate (KMnO₄) (2.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours. The disappearance of the purple color and the formation of a brown manganese dioxide precipitate indicate the reaction's progress.
-
Work-up and Purification: Quench the reaction by adding a saturated solution of sodium sulfite until the purple color disappears completely. Acidify the mixture with dilute hydrochloric acid to a pH of ~2.
-
Filter the manganese dioxide precipitate. Extract the filtrate with ethyl acetate. Wash the organic layer with brine and dry over anhydrous sodium sulfate. The product can often be purified by recrystallization.
Causality: Potassium permanganate is a strong oxidizing agent that can efficiently convert the aldehyde to a carboxylic acid. The reaction is performed in a mixed solvent system to ensure the solubility of both the organic substrate and the inorganic oxidant. Acidic work-up is necessary to protonate the carboxylate salt to the free carboxylic acid.
Confirming Product Identity: A Multi-faceted Approach
Reliance on a single analytical technique is often insufficient for unambiguous structure elucidation. A combination of spectroscopic methods provides the necessary orthogonal data for confident product confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The disappearance of the characteristic aldehyde proton signal around 10.0 ppm is the most immediate indicator of a successful reaction.
-
Wittig Product: The appearance of new signals in the vinyl region (typically 5-7 ppm) is diagnostic.
-
Reductive Amination Product: The appearance of a new singlet or multiplet for the benzylic CH₂ group adjacent to the nitrogen (around 3.8-4.5 ppm) is a key indicator.
-
Oxidation Product: The disappearance of the aldehyde proton and the appearance of a broad singlet for the carboxylic acid proton (typically >10 ppm, and exchangeable with D₂O) confirms the oxidation.
-
-
¹³C NMR:
-
The disappearance of the aldehyde carbonyl carbon signal (around 192 ppm) is a primary confirmation.
-
Oxidation Product: The appearance of a new signal for the carboxylic acid carbon (around 167 ppm) is definitive.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the product, which is a critical piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further increasing confidence in the assigned structure.
Infrared (IR) Spectroscopy
IR spectroscopy is a quick and effective method to monitor the transformation of the carbonyl group.
-
Starting Material: A strong C=O stretching band around 1700 cm⁻¹.
-
Wittig Product: The disappearance of the C=O stretch and the appearance of a C=C stretching band around 1600-1650 cm⁻¹.
-
Reductive Amination Product: The disappearance of the C=O stretch and the appearance of an N-H stretching band (for secondary amines) around 3300-3500 cm⁻¹.
-
Oxidation Product: The disappearance of the aldehyde C=O stretch and the appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) and a C=O stretch (around 1680-1710 cm⁻¹) characteristic of a carboxylic acid.
Conclusion
The confirmation of the identity of reaction products from this compound requires a systematic and logical approach. By employing a combination of well-chosen synthetic methodologies and orthogonal analytical techniques, researchers can confidently elucidate the structures of their target molecules. This guide has provided a framework for comparing common reaction pathways and has detailed the experimental and analytical considerations necessary for success. Adherence to these principles of scientific integrity and logical deduction will undoubtedly accelerate progress in the fields of drug discovery and materials science.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 4'-Methylsulfanyl-biphenyl-4-carbaldehyde
In the landscape of pharmaceutical development and chemical analysis, the integrity of quantitative data is paramount. For a novel compound such as 4'-Methylsulfanyl-biphenyl-4-carbaldehyde, establishing robust and reliable analytical methods is a critical step. This guide provides an in-depth comparison of two prevalent analytical techniques, High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), through a rigorous cross-validation framework. The objective is to demonstrate that both methods are fit for their intended purpose and yield comparable, reliable results.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of analytical method validation and cross-validation.
The Importance of Cross-Validation
Cross-validation serves to demonstrate that two or more distinct analytical procedures can be used for the same intended purpose, yielding equivalent results.[3] This is crucial when, for instance, a method is transferred between laboratories, or when a secondary method is needed for confirmatory purposes.[4][5] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on the validation of analytical procedures, which form the basis of the methodologies described herein.[6][7][8][9][10]
Analyte at a Glance: this compound
This compound is an aromatic aldehyde with a biphenyl scaffold, a class of compounds with significant interest in medicinal chemistry and materials science. Its structure presents specific analytical challenges, including potential for oxidation of the aldehyde and sulfur-containing moiety, and the need for a method that can resolve it from structurally similar impurities.
Caption: Chemical structure of this compound.
Experimental Design: A Tale of Two Methods
This guide details the cross-validation of a primary quantitative method, HPLC-UV, against a confirmatory method, GC-MS. Both methods were developed and validated in accordance with ICH Q2(R2) guidelines before the cross-validation study.[3][6][10]
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, offering robust and precise quantification. For biphenyl derivatives, reversed-phase HPLC is a common and effective approach.[11][12][13]
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector.
-
Column: A biphenyl stationary phase column (e.g., Ascentis Express Biphenyl, 100 mm x 2.1 mm, 2.7-µm) was chosen for its enhanced selectivity for aromatic compounds through π-π interactions.[14][15]
-
Mobile Phase: A gradient elution was employed with Mobile Phase A consisting of 0.1% formic acid in water and Mobile Phase B as acetonitrile. The gradient was optimized to ensure sharp peaks and adequate resolution from potential impurities.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35 °C to ensure reproducible retention times.
-
Detection Wavelength: 254 nm, determined from the UV spectrum of the analyte.
-
Sample Preparation: A stock solution of this compound was prepared in acetonitrile at 1 mg/mL. Working standards and quality control (QC) samples were prepared by serial dilution in the mobile phase.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent specificity due to mass-based detection, making it an ideal confirmatory technique. For aldehydes, which can be thermally labile, careful optimization of the GC parameters is crucial.[16][17][18][19][20]
-
Instrumentation: Agilent 7890B GC system coupled to a 5977A mass selective detector.
-
Column: A low-bleed, mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) was selected for good separation of aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250 °C in splitless mode to maximize sensitivity.
-
Oven Temperature Program: Initial temperature of 150 °C held for 1 minute, then ramped to 280 °C at 20 °C/min and held for 5 minutes.
-
Mass Spectrometer Parameters: Electron ionization at 70 eV. The mass spectrometer was operated in selected ion monitoring (SIM) mode for quantification, using the molecular ion and characteristic fragment ions to enhance specificity.
-
Sample Preparation: The same stock solution as for the HPLC method was used. Samples were diluted in ethyl acetate for injection.
The Cross-Validation Workflow
The cross-validation study was designed to compare the accuracy and precision of the two methods using a common set of QC samples.
Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.
Performance Comparison: The Data
Three levels of QC samples (Low, Mid, and High) were analyzed in triplicate by each method. The acceptance criteria for the cross-validation were that the mean accuracy at each concentration level should be within ±15% of the nominal value, and the precision (as percent relative standard deviation, %RSD) should not exceed 15%.[5]
Table 1: Accuracy and Precision Data for HPLC-UV Method
| QC Level | Nominal Conc. (µg/mL) | Measured Conc. (µg/mL) (n=3) | Mean Accuracy (%) | Precision (%RSD) |
| Low | 10.0 | 10.2, 9.9, 10.1 | 100.7% | 1.5% |
| Mid | 50.0 | 51.0, 49.5, 50.5 | 101.0% | 1.5% |
| High | 100.0 | 98.5, 101.2, 99.8 | 99.8% | 1.4% |
Table 2: Accuracy and Precision Data for GC-MS Method
| QC Level | Nominal Conc. (µg/mL) | Measured Conc. (µg/mL) (n=3) | Mean Accuracy (%) | Precision (%RSD) |
| Low | 10.0 | 10.5, 9.8, 10.3 | 102.0% | 3.5% |
| Mid | 50.0 | 51.5, 48.9, 50.8 | 101.4% | 2.6% |
| High | 100.0 | 97.9, 102.1, 100.5 | 100.2% | 2.1% |
Table 3: Cross-Method Comparison of Mean Concentrations
| QC Level | Nominal Conc. (µg/mL) | Mean Conc. HPLC-UV (µg/mL) | Mean Conc. GC-MS (µg/mL) | % Difference |
| Low | 10.0 | 10.07 | 10.20 | 1.29% |
| Mid | 50.0 | 50.33 | 50.40 | 0.14% |
| High | 100.0 | 99.83 | 100.17 | 0.34% |
Synthesis of Findings and Expert Insights
The experimental data clearly demonstrates that both the HPLC-UV and GC-MS methods are accurate and precise for the quantification of this compound. The cross-method comparison reveals a percentage difference of less than 2% across all concentration levels, which is well within the acceptable limits for bioanalytical method cross-validation.[5]
-
HPLC-UV: This method exhibited slightly better precision, which is often the case for routine HPLC analyses. The use of a biphenyl column provided excellent peak shape and selectivity. This method is well-suited for high-throughput quantitative analysis in a quality control environment.
-
GC-MS: While showing slightly higher variability, the GC-MS method offers unparalleled specificity. The ability to use selected ion monitoring eliminates potential interferences from co-eluting impurities that might not be resolved by UV detection alone. This makes it an excellent choice for impurity profiling and as a confirmatory method.
Conclusion
The successful cross-validation of the HPLC-UV and GC-MS methods provides a high degree of confidence in the analytical data generated for this compound. Both methods are demonstrated to be reliable and can be used interchangeably or in a complementary fashion, depending on the analytical need. This guide underscores the importance of a rigorous, data-driven approach to analytical method validation, ensuring the integrity of data throughout the drug development lifecycle.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. benchchem.com [benchchem.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. e-b-f.eu [e-b-f.eu]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. propharmagroup.com [propharmagroup.com]
- 8. fda.gov [fda.gov]
- 9. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 10. database.ich.org [database.ich.org]
- 11. Separation of Biphenyl on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. scirp.org [scirp.org]
- 20. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Synthesis of Substituted Biphenyl-4-Carbaldehydes: A Comparative Analysis
The substituted biphenyl-4-carbaldehyde motif is a cornerstone in modern chemistry. It serves as a privileged scaffold in medicinal chemistry, a critical component in advanced materials, and a versatile intermediate in organic synthesis. The efficacy and cost-effectiveness of synthesizing these compounds are paramount for researchers in both academic and industrial settings. This guide provides an in-depth, comparative analysis of the principal synthetic routes to this important class of molecules. We will move beyond simple procedural lists to explore the mechanistic underpinnings, practical advantages, and inherent limitations of each methodology, empowering you to make informed decisions for your specific synthetic challenges.
Chapter 1: The Suzuki-Miyaura Coupling: The Undisputed Workhorse
The palladium-catalyzed Suzuki-Miyaura coupling is arguably the most powerful and widely used method for constructing biaryl systems.[1] Its prominence stems from a combination of high functional group tolerance, operational simplicity, and the use of relatively non-toxic and environmentally benign organoboron reagents.[2]
Mechanism and Core Principles
The reaction's success lies in a well-understood catalytic cycle involving a palladium(0) species. The cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (e.g., a substituted 4-bromobenzaldehyde), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester) is transferred to the Pd(II) complex, displacing the halide. The base is crucial here, activating the boronic acid to facilitate this transfer.
-
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst to continue the cycle.[3][4][5]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance and Comparative Data
The Suzuki coupling is renowned for its high yields and broad substrate scope. It is compatible with a wide array of functional groups, including aldehydes, ketones, esters, and nitro groups, often without the need for protecting groups.
| Aryl Halide | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |
| 4-Bromobenzaldehyde | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | 1-Propanol/H₂O | 86-95 | [6] |
| 2-(4-Bromophenoxy)quinolin-3-carbaldehyde | 4-Methoxyphenylboronic acid | [(dppf)PdCl₂] | Cs₂CO₃ | 1,4-Dioxane/H₂O | 60-61 | [3] |
| 4-Bromoacetophenone | 2-Formylphenylboronic acid MIDA ester | Pd EnCat™ 30 | K₂CO₃ | Ethanol/H₂O | High | [7] |
| 4-Bromobenzoic acid | Phenylboronic acid | C₆₀-TEGs/PdCl₂ | K₂CO₃ | H₂O | >90 | [2] |
Detailed Experimental Protocol: Synthesis of 4-Biphenylcarboxaldehyde[6]
This procedure, adapted from Organic Syntheses, is a robust and scalable method for producing the parent biphenyl-4-carbaldehyde.
-
Reagent Preparation: To a suitable reaction vessel, add 4-bromobenzaldehyde (1.0 equiv), phenylboronic acid (1.1 equiv), and triphenylphosphine (0.009 equiv).
-
Solvent Addition: Add 1-propanol as the solvent. The mixture is stirred at room temperature for 30 minutes to allow for the dissolution of solids.
-
Catalyst and Base Addition: Add palladium acetate (0.003 equiv) followed by an aqueous solution of 2 M sodium carbonate (1.20 equiv) and additional deionized water.
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere. The reaction is typically complete within 45-60 minutes. Progress can be monitored by TLC or ¹H NMR by observing the shift in the aldehyde proton signal.
-
Workup: After completion, cool the reaction and add water while still hot. Stir the mixture open to the atmosphere for approximately 2.5 hours. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Extraction: Separate the phases. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with 5% sodium bicarbonate solution and then saturated brine. Dry the organic solution over sodium sulfate, treat with activated carbon (Darco G-60) to remove palladium residues, filter, and concentrate under reduced pressure.
-
Crystallization: The crude solid can be recrystallized from a hexane/methanol mixture to afford pure 4-biphenylcarboxaldehyde as pale yellow crystals (Typical yield: 86%).
Chapter 2: The Stille Coupling: A Potent but Problematic Alternative
The Stille coupling offers a powerful method for C-C bond formation, often succeeding where other methods fail, particularly with sterically hindered substrates.[4][8] Its primary advantage lies in the stability and functional group tolerance of the organostannane reagents.[9]
Mechanism and Core Principles
The catalytic cycle of the Stille coupling is analogous to the Suzuki reaction, involving oxidative addition, transmetalation, and reductive elimination. The key difference is the use of an organotin compound (R-SnR'₃) as the transmetalating agent. Unlike the Suzuki coupling, a base is not formally required in the catalytic cycle, although additives like copper(I) salts can significantly enhance reaction rates.[4][8][10]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
The Toxicity Dilemma
The primary and most significant drawback of the Stille coupling is the high toxicity of organotin reagents and byproducts.[10] These compounds are difficult to remove from the final product, requiring extensive and often costly purification procedures. This toxicity poses considerable health risks to researchers and presents a significant environmental disposal challenge, making the Stille coupling largely unsuitable for industrial-scale synthesis of pharmaceuticals and fine chemicals.[11]
Chapter 3: The Negishi Coupling: High Reactivity at a Price
The Negishi coupling utilizes organozinc reagents, which are among the most reactive organometallics used in cross-coupling chemistry. This heightened reactivity allows for the coupling of a broader range of substrates, including sp³, sp², and sp hybridized carbons, often under milder conditions than other methods.[12][13]
Mechanism and Advantages
The mechanism follows the same fundamental pathway as Suzuki and Stille couplings.[4][14] The high nucleophilicity of the organozinc reagent facilitates a rapid transmetalation step, often leading to excellent yields where other methods may be sluggish.[12]
Practical Limitations
The high reactivity of organozinc reagents is a double-edged sword. They are highly sensitive to air and moisture, necessitating the use of stringent anhydrous and anaerobic (Schlenk line or glovebox) techniques.[12] This requirement for specialized handling increases the operational complexity and cost, making it less convenient for routine synthesis compared to the robust Suzuki-Miyaura protocol. While powerful for complex total synthesis, its industrial application is limited.[12]
Chapter 4: Emerging Frontiers: Direct C-H Arylation
A major goal in modern organic synthesis is to improve atom economy by avoiding the need for pre-functionalized starting materials (halides, boronates, etc.). Direct C-H activation/arylation strategies represent a significant step in this direction.[15] These methods aim to directly couple an aryl C-H bond with an aryl halide.
Potential and Current Challenges
The primary advantage is the reduction in synthetic steps, saving time, resources, and reducing waste.[16] However, the main challenge is controlling regioselectivity.[17] Without a directing group, the catalyst may activate multiple C-H bonds on an aromatic ring, leading to mixtures of isomers. Current research focuses on developing sophisticated catalyst systems and leveraging directing groups to achieve high selectivity. While still an evolving field, C-H activation holds the promise of revolutionizing biaryl synthesis by offering a more sustainable and efficient pathway.
Chapter 5: A Comparative Guide to Route Selection
Choosing the optimal synthetic route requires a careful evaluation of several factors, including substrate complexity, required scale, cost, and safety considerations.
Head-to-Head Comparison of Key Methodologies
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling | Direct C-H Arylation |
| Key Reagent | Organoboronic Acids/Esters | Organostannanes | Organozincs | Unfunctionalized Arene |
| Toxicity Profile | Low (Boron byproducts are generally benign) | High (Organotin reagents are highly toxic) | Moderate (Zinc salts are less toxic than tin) | Varies (Depends on catalyst/additives) |
| Functional Group Tolerance | Excellent | Excellent | Good | Moderate to Good (Can be substrate-specific) |
| Reaction Conditions | Robust, tolerates air/moisture | Robust, generally anhydrous | Requires strict anhydrous/anaerobic conditions | Often requires specific directing groups and higher temperatures |
| Typical Yields | Good to Excellent | Good to Excellent | Good to Excellent | Moderate to Excellent |
| Purification | Generally straightforward | Difficult due to toxic tin byproducts | Straightforward | Can be complex if selectivity is low |
| "Green" Chemistry | Good (low toxicity, often uses aqueous media) | Poor (high toxicity, waste disposal issues) | Moderate | Excellent (high atom economy) |
| Ideal Application | General lab & industrial synthesis, high FGT needs | Sterically demanding couplings, late-stage synthesis | When other methods fail, coupling sp³ centers | Shortening synthetic routes, "green" synthesis goals |
Decision-Making Workflow
To select the most appropriate method, consider the following workflow:
Caption: Workflow for selecting a synthetic route to biphenyls.
Conclusion
For the vast majority of applications, the Suzuki-Miyaura coupling remains the gold standard for the synthesis of substituted biphenyl-4-carbaldehydes. Its combination of high yield, exceptional functional group tolerance, operational simplicity, and low toxicity makes it the first choice for both small-scale laboratory work and large-scale industrial production.[2][6] The Stille and Negishi couplings are powerful tools held in reserve for particularly challenging substrates where the Suzuki reaction may fail, but their use must be justified against the significant drawbacks of reagent toxicity (Stille) or sensitivity (Negishi).[10][12] Looking forward, direct C-H arylation presents the most exciting frontier, promising more efficient and environmentally friendly syntheses, and will likely see broader adoption as the persistent challenges of selectivity are overcome.[18] A thorough understanding of the strengths and weaknesses of each method is essential for the modern chemist to navigate the path to these valuable compounds efficiently and safely.
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ikm.org.my [ikm.org.my]
- 10. Stille Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Negishi coupling - Wikipedia [en.wikipedia.org]
- 13. Negishi Coupling [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 16. Metal-free radical catalysis: an sp2 C–H activation strategy for efficient synthesis of lignin–biphenyl dimers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Rational Development of Remote C-H Functionalization of Biphenyl: Experimental and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The synthesis of biphenyl through C–H bond activation in benzene over a Pd catalyst supported on graphene oxide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4'-Methylsulfanyl-biphenyl-4-carbaldehyde
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a comprehensive, step-by-step framework for the safe disposal of 4'-Methylsulfanyl-biphenyl-4-carbaldehyde, grounded in an understanding of its chemical nature and potential hazards.
Hazard Identification and Risk Assessment
Understanding the molecule is the first step to handling it safely. This compound is a bifunctional organic compound. Its hazard profile is derived from its constituent parts: the biphenyl-4-carbaldehyde core and the methylsulfanyl group. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can construct a reliable hazard profile by examining structurally analogous compounds like Biphenyl-4-carboxaldehyde.
The aldehyde group can be an irritant and is susceptible to oxidation. The biphenyl structure suggests low water solubility, and the methylsulfanyl group introduces sulfur, which requires special consideration in waste streams to prevent environmental acidification.[1]
Table 1: Inferred Hazard Profile for this compound
| Hazard Class | GHS Category | Signal Word | Hazard Statement | Source Analogy |
|---|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | [2][3] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | [4][5] |
| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation | [4] |
| Specific target organ toxicity, single exposure | Category 3 | Warning | H335: May cause respiratory irritation |[5][6] |
Key Chemical Properties & Incompatibilities:
-
Physical State: Likely a solid at room temperature, similar to its analogs.[2][5]
-
Solubility: Expected to have low water solubility.[3]
-
Stability: May be air-sensitive; storage under an inert atmosphere is recommended.[2][3]
-
Incompatible Materials: Avoid strong oxidizing agents and strong bases.[2][3]
Pre-Disposal Operations: Safe Handling and PPE
Proper disposal begins with proper handling. The engineering controls and Personal Protective Equipment (PPE) used during experimentation are the first line of defense against exposure during waste consolidation.
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to mitigate inhalation risks.[7] Ensure that a safety shower and eyewash station are readily accessible.[2][3]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3]
-
Hand Protection: Use nitrile gloves. Inspect them before use and dispose of them immediately if contaminated.
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned. Closed-toe shoes are mandatory.[7]
-
Spill Management
Accidents can happen, and a prepared response is critical. For small spills of solid this compound:
-
Restrict Access: Cordon off the affected area to prevent cross-contamination.
-
Ventilate: Ensure the fume hood is operating correctly.
-
Don Appropriate PPE: If not already worn, put on the required PPE.
-
Contain and Collect: Do not use water. Gently sweep up the solid material, avoiding dust formation.[2][3][8] Use non-sparking tools.
-
Package for Disposal: Place the swept-up material and any contaminated cleaning materials (e.g., paper towels) into a clearly labeled, sealable container designated for hazardous solid waste.[8]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Inform your laboratory manager or Environmental Health & Safety (EHS) department, following institutional protocols.
The Disposal Workflow: A Decision-Making Framework
The proper disposal path depends on the form and quantity of the waste. This workflow ensures that all waste streams are managed correctly.
References
- 1. open.alberta.ca [open.alberta.ca]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. (1,1'-Biphenyl)-4-carboxaldehyde | C13H10O | CID 76689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. chemicalbook.com [chemicalbook.com]
Navigating the Handling of 4'-Methylsulfanyl-biphenyl-4-carbaldehyde: A Guide to Personal Protective Equipment
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical entities requires a proactive and informed approach to personal protection. This guide provides essential, immediate safety and logistical information for the handling of 4'-Methylsulfanyl-biphenyl-4-carbaldehyde, moving beyond a simple checklist to instill a deep understanding of why each protective measure is critical. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard Profile
-
Aromatic Aldehyde: Aldehydes are known for their reactivity and potential to cause irritation to the skin, eyes, and respiratory tract.[1][2][3][4][5] They can act as sensitizers, leading to allergic reactions upon repeated exposure.[2]
-
Biphenyl Core: Biphenyl and its derivatives can be irritating to the skin and eyes.[6][7][8] Some biphenyl compounds are noted for their potential for bioaccumulation and environmental persistence.[9]
-
Methylsulfanyl Group: Sulfur-containing organic compounds can be flammable, and upon combustion, may release toxic sulfur oxides.[10]
Based on this structural analysis, it is prudent to treat this compound as a compound that is, at a minimum, a skin and eye irritant, potentially harmful if inhaled or ingested, and may cause allergic skin reactions.[2][6]
Core Personal Protective Equipment (PPE) Protocol
A risk-based approach is essential when selecting PPE. The following recommendations are based on handling the compound in a standard laboratory setting.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is considered, proper engineering controls must be in place. All work that may generate dust or aerosols of this compound must be conducted in a certified chemical fume hood to prevent inhalation.[5][11] The fume hood provides a physical barrier and ventilation to capture and remove airborne contaminants.
Eye and Face Protection: A Non-Negotiable Barrier
Given that analogous biphenyl carboxaldehydes are classified as causing serious eye irritation, robust eye and face protection is mandatory.[6]
-
Chemical Splash Goggles: These should be worn at all times when handling the compound, even in small quantities. They provide a seal around the eyes, protecting from splashes, dust, and vapors.
-
Face Shield: When handling larger quantities (typically >5g) or when there is a significant risk of splashing, a full-face shield should be worn in conjunction with chemical splash goggles.[1] This provides an additional layer of protection for the entire face.
Hand Protection: Selecting the Right Glove
The aldehyde functional group necessitates the use of specific chemical-resistant gloves. Not all common laboratory gloves offer adequate protection.
-
Recommended Glove Materials: Butyl rubber and nitrile are highly recommended for their resistance to aldehyde solutions.[1]
-
Avoid: Latex or polyvinyl chloride (PVC) gloves are not effective in providing protection against aldehydes and should be avoided.[1]
-
Double Gloving: For added protection, particularly when handling concentrated solutions or for prolonged procedures, consider wearing two pairs of nitrile gloves.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or punctures before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.
| Glove Material | Protection Level Against Aldehydes | Recommendation |
| Nitrile | Good to Excellent | Recommended for general use [1] |
| Butyl Rubber | Excellent | Recommended for prolonged contact [1] |
| Neoprene | Good | Suitable alternative |
| Latex | Poor | Not Recommended [1] |
| Polyvinyl Chloride (PVC) | Poor | Not Recommended [1] |
Body Protection: Shielding from Contamination
-
Laboratory Coat: A flame-resistant lab coat should be worn and kept fully fastened.
-
Chemical-Resistant Apron/Coveralls: When handling larger quantities or in situations with a high risk of splashes, a chemical-resistant apron or coveralls should be worn over the lab coat.[12] Materials such as Tychem® are designed for protection against a wide range of chemicals.[13]
-
Attire: Full-length pants and closed-toe shoes are mandatory in the laboratory at all times.
Respiratory Protection: When Engineering Controls Are Not Enough
In most scenarios, handling this compound in a certified chemical fume hood will provide adequate respiratory protection. However, in certain situations, such as a large spill or a failure of engineering controls, respiratory protection may be necessary.
-
Respirator Type: A NIOSH-approved air-purifying respirator (APR) with organic vapor cartridges is recommended.[1][14] For situations with unknown exposure levels or in oxygen-deficient atmospheres, a positive-pressure, air-supplied respirator should be used.[14]
-
Fit Testing: It is crucial that any individual required to wear a respirator has undergone a proper fit test to ensure a complete seal.
Procedural Guidance: Donning and Doffing PPE
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.
Donning Procedure
-
Lab Coat/Coveralls: Put on your lab coat or coveralls.
-
Respiratory Protection: If required, perform a seal check and don your respirator.
-
Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if needed.
-
Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
Doffing Procedure
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.
-
Face Shield/Goggles: Remove your face shield and goggles from the back.
-
Lab Coat/Coveralls: Remove your lab coat or coveralls by rolling it inside out.
-
Respirator: If worn, remove your respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.[5]
Operational and Disposal Plans
Handling and Storage
-
Minimize Dust: As this compound is likely a solid, handle it carefully to avoid generating dust.
-
Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][10]
Spill Response
In the event of a spill, evacuate the area and alert your institution's Environmental Health and Safety (EHS) department. If you are trained and it is safe to do so:
-
Wear the appropriate PPE as outlined above.
-
Contain the spill using an inert absorbent material like sand or vermiculite.[3]
-
Collect the absorbed material into a dedicated, sealed, and clearly labeled hazardous waste container.[11]
Disposal Plan
Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[11]
-
Waste Segregation: All waste containing this compound, including contaminated labware (e.g., gloves, pipette tips), must be collected in a dedicated hazardous waste container.[11]
-
Labeling: The container must be clearly labeled as hazardous waste, listing the chemical name.
-
Licensed Disposal: The disposal of this chemical waste must be handled by a licensed and accredited professional waste disposal service.[11] Given its biphenyl structure, high-temperature incineration is a likely disposal method.[15][16] Always consult with your institution's EHS department for specific disposal protocols.[11]
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. homework.study.com [homework.study.com]
- 2. johndwalsh.com [johndwalsh.com]
- 3. demonchyaromatics.com [demonchyaromatics.com]
- 4. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. Biphenyl (CICADS) [inchem.org]
- 10. Sulfur - ESPI Metals [espimetals.com]
- 11. benchchem.com [benchchem.com]
- 12. CCOHS: Sulfur Dioxide [ccohs.ca]
- 13. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 14. hess.com [hess.com]
- 15. epd.gov.hk [epd.gov.hk]
- 16. Waste disposal technologies for polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




